Di-p-tolylmethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWPPRBCALFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197852 | |
| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4957-14-6 | |
| Record name | 4,4′-Dimethyldiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, di-p-tolyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-p-tolylmethane | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |
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| Record name | Di-p-tolylmethane | |
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Foundational & Exploratory
An In-Depth Technical Guide to Di-p-tolylmethane: Core Properties and Scientific Applications
Introduction
Di-p-tolylmethane, systematically named 1-methyl-4-(4-methylbenzyl)benzene, is an aromatic hydrocarbon characterized by two toluene rings linked by a methylene bridge.[1][2] This diarylmethane scaffold is a fundamental structure in organic chemistry and serves as a crucial building block in various scientific and industrial applications. While its primary use has been as a high-temperature heat carrier and in the synthesis of materials for organic light-emitting diodes (OLEDs), the diarylmethane core is increasingly recognized as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical methodologies for di-p-tolylmethane, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical characteristics of di-p-tolylmethane are foundational to its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₆ | [1][2][4] |
| Molecular Weight | 196.29 g/mol | [1][2][4] |
| CAS Number | 4957-14-6 | [1][4] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 29 °C | [6] |
| Boiling Point | 294-296 °C at 760 mmHg | [6] |
| Density | 0.98 g/cm³ | [6] |
| Solubility | Soluble in ethanol and ether; insoluble in water. | [6] |
| LogP (Octanol/Water Partition Coefficient) | 4.85 | [1] |
Synthesis of Di-p-tolylmethane
The most common and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene. This reaction can be achieved using various alkylating agents, with formaldehyde in the presence of a strong acid catalyst being a prevalent method.
Conceptual Workflow for Friedel-Crafts Synthesis
Caption: Friedel-Crafts synthesis of di-p-tolylmethane.
Experimental Protocol: Friedel-Crafts Synthesis
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Charge the flask with an excess of toluene and begin stirring. Cool the flask in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred toluene. Maintain the temperature below 10 °C during the addition.
-
Formaldehyde Addition: Add formalin (37% aqueous formaldehyde) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the excess toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure di-p-tolylmethane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of di-p-tolylmethane is expected to show three distinct signals:
-
A singlet for the two equivalent methyl groups (CH₃) around δ 2.3 ppm.
-
A singlet for the methylene bridge protons (CH₂) around δ 3.9 ppm.
-
A set of signals in the aromatic region (δ 7.0-7.2 ppm), which will appear as two doublets due to the para-substitution pattern on the benzene rings (an AA'BB' system).
-
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the unique carbon environments:
-
A peak for the methyl carbons (~21 ppm).
-
A peak for the methylene bridge carbon (~41 ppm).
-
Four peaks for the aromatic carbons, including the two quaternary carbons and the two types of protonated aromatic carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum of di-p-tolylmethane will exhibit characteristic absorption bands:
-
~3020-3080 cm⁻¹: C-H stretching of the aromatic rings.
-
~2850-2960 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1610, 1515, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~810 cm⁻¹: A strong out-of-plane C-H bending vibration, characteristic of para-disubstituted benzene rings.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, di-p-tolylmethane will show a prominent molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is dominated by the formation of the stable tropylium ion and related structures. Key fragments include:
-
m/z = 181: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 105: The tolylmethyl cation ([C₈H₉]⁺).
-
m/z = 91: The tropylium ion ([C₇H₇]⁺), which is often the base peak.
Chemical Reactivity
The reactivity of di-p-tolylmethane is dictated by its two main structural features: the electron-rich aromatic rings and the benzylic methylene bridge.
Electrophilic Aromatic Substitution
The methyl groups on the toluene rings are activating and ortho, para-directing. Since the para positions are already substituted, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly occur at the ortho positions relative to the methyl groups (and meta to the methylene bridge).[7][8][9] The steric hindrance from the methylene bridge may influence the regioselectivity between the two available ortho positions.
Oxidation of the Methylene Bridge
The benzylic protons of the methylene bridge are susceptible to oxidation.[10][11] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can oxidize the methylene group to a carbonyl group, yielding 4,4'-dimethylbenzophenone. This transformation is a valuable synthetic route to this important ketone.
Caption: Oxidation of di-p-tolylmethane.
Relevance in Drug Discovery and Development
While di-p-tolylmethane itself is not a therapeutic agent, the diarylmethane scaffold is a privileged structure in medicinal chemistry.[1][12] Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The diarylmethane core provides a versatile framework that allows for the spatial orientation of various functional groups, enabling interaction with diverse biological targets.
For drug development professionals, di-p-tolylmethane and its derivatives can serve as:
-
Starting materials for the synthesis of more complex molecules.
-
Scaffolds for the design of new bioactive compounds.
-
Molecular probes to study biological systems.
Recent studies have explored novel diarylmethane derivatives for targeting colorectal cancer, highlighting the ongoing interest in this structural motif.[1][12]
Analytical Methodologies
Gas Chromatography (GC)
A robust method for the quantitative analysis of di-p-tolylmethane can be developed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Illustrative GC-FID Protocol:
-
Instrumentation: A GC system equipped with an FID, a split/splitless injector, and an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
Sample Preparation: Prepare a stock solution of di-p-tolylmethane in a suitable solvent such as dichloromethane or hexane. Create a series of calibration standards by serial dilution.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the analyte.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and quantify the amount of di-p-tolylmethane by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC)
For non-volatile derivatives or for analysis in complex matrices, a reversed-phase HPLC method with UV detection is suitable.
Illustrative HPLC-UV Protocol:
-
Instrumentation: An HPLC system with a UV detector, a pump, an autosampler, and a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often in an isocratic elution mode (e.g., 80:20 acetonitrile:water).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 220 nm or 254 nm, where the aromatic rings exhibit strong absorbance.
-
Injection Volume: 10-20 µL
-
-
Analysis: Prepare calibration standards and sample solutions in the mobile phase. Generate a calibration curve from the standards and quantify the analyte in the sample based on its peak area.
Safety and Toxicology
Di-p-tolylmethane is classified as hazardous. It is harmful if swallowed and fatal if inhaled.[1][13] It may also cause long-lasting harmful effects to aquatic life.[1]
-
Acute Oral Toxicity (Rat): LD50 = 1700 mg/kg[1]
-
Acute Inhalation Toxicity (Rat): LC50 = 180 mg/m³ (2 h exposure)[1]
Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13]
Conclusion
Di-p-tolylmethane is a molecule of significant interest due to its fundamental chemical properties and its role as a precursor and structural motif in materials science and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working in these fields. This guide has provided a comprehensive overview of these core aspects, offering a foundation for the safe and effective use of di-p-tolylmethane in research and development.
References
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An In-depth Technical Guide to the Synthesis of Di-p-tolylmethane
This guide provides a comprehensive overview of the synthesis of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane), a molecule of interest in various fields of chemical research and development. The content herein is structured to provide not only a detailed experimental protocol but also a thorough understanding of the underlying chemical principles, potential challenges, and methods for characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction and Significance
Di-p-tolylmethane is a diarylmethane compound characterized by two p-tolyl groups linked by a methylene bridge. Its structure is foundational in various areas of organic chemistry, serving as a precursor or a structural motif in the synthesis of more complex molecules. For instance, derivatives of di-p-tolylmethane are utilized in the preparation of specialized polymers and as intermediates in the synthesis of pharmacologically active compounds.[1][2] A solid understanding of its synthesis is therefore crucial for chemists working in these areas.
Core Synthetic Strategy: Friedel-Crafts Alkylation
The most prevalent and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene.[3][4] This classic electrophilic aromatic substitution reaction involves the reaction of an electrophile with the electron-rich toluene ring in the presence of a Lewis acid catalyst.
Choice of Electrophile and Catalyst
Various electrophilic agents can be employed for the methylene bridge, including formaldehyde, paraformaldehyde, or benzyl chloride derivatives.[2][3] The choice of electrophile can influence reaction conditions and the impurity profile. For the purpose of this guide, we will focus on a common and effective method utilizing a benzylating agent in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5] These catalysts are effective in generating the carbocation intermediate necessary for the electrophilic attack on the toluene ring.
Reaction Mechanism
The Friedel-Crafts alkylation proceeds through a well-established multi-step mechanism:
-
Generation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (e.g., benzyl chloride) to form a carbocation or a highly polarized complex.
-
Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic carbon to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, often the counter-ion of the Lewis acid complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.
Caption: Figure 1: Friedel-Crafts Alkylation Mechanism
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of di-p-tolylmethane.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Toluene | 92.14 | 100 mL | ~0.94 | Anhydrous |
| Benzyl Chloride | 126.58 | 12.6 g (11.4 mL) | 0.1 | Freshly distilled |
| Ferric Chloride (FeCl₃) | 162.2 | 1.62 g | 0.01 | Anhydrous |
| Diethyl Ether | 74.12 | As needed | - | Anhydrous |
| Saturated NaHCO₃ solution | - | As needed | - | |
| Anhydrous MgSO₄ | 120.37 | As needed | - | |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.
-
Charging the Flask: To the flask, add anhydrous toluene (100 mL) and anhydrous ferric chloride (1.62 g).
-
Addition of Benzyl Chloride: Place benzyl chloride (12.6 g) in the dropping funnel and add it dropwise to the stirred toluene-FeCl₃ mixture over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain this temperature for 2 hours.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water and 10 mL of concentrated HCl to decompose the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess toluene) by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield di-p-tolylmethane as a crystalline solid.[6][7]
Caption: Figure 2: Experimental Workflow
Challenges and Considerations in Synthesis
Polyalkylation
A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The product, di-p-tolylmethane, is more nucleophilic than the starting material, toluene, due to the activating effect of the second tolyl group. This can lead to the formation of tri- and poly-substituted products. To minimize this, a large excess of the aromatic substrate (toluene) is typically used.
Isomer Control
The methyl group of toluene is an ortho-, para-directing group. Therefore, the Friedel-Crafts alkylation can lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product. The ratio of these isomers can be influenced by reaction temperature and the choice of catalyst.[8] Steric hindrance generally disfavors ortho-substitution, and the para-isomer is often the major product.
Characterization of Di-p-tolylmethane
Confirmation of the successful synthesis and purity of di-p-tolylmethane is achieved through various analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 4957-14-6[9] |
| Molecular Formula | C₁₅H₁₆[10] |
| Molecular Weight | 196.29 g/mol [9] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 26-28 °C |
| Boiling Point | 295-297 °C[10] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of di-p-tolylmethane is expected to show a singlet for the methylene protons (CH₂) around 3.9 ppm, a singlet for the methyl protons (CH₃) around 2.3 ppm, and a set of doublets in the aromatic region (around 7.0-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit distinct signals for the methylene carbon, the methyl carbons, the quaternary aromatic carbons, and the protonated aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic rings. The NIST WebBook provides a reference IR spectrum for di-p-tolylmethane.[11]
Conclusion
The synthesis of di-p-tolylmethane via Friedel-Crafts alkylation is a robust and well-established method. By carefully controlling reaction conditions, particularly the stoichiometry of the reactants, and employing appropriate purification techniques, high yields of the desired product can be achieved. The principles and procedures outlined in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.
References
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Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium - TSI Journals. (n.d.). Retrieved January 4, 2026, from [Link]
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An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
- Bahulayan, D., Sukumar, R., Sabu, K. R., & Lalithambika, M. (2001). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Green Chemistry, 3(2), 87-89.
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Di(p-tolyl)methane, 4957-14-6, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved January 4, 2026, from [Link]
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Purification by Recrystallization - CUNY. (n.d.). Retrieved January 4, 2026, from [Link]
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Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved January 4, 2026, from [Link]
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12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved January 4, 2026, from [Link]
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Recrystallization PDF | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved January 4, 2026, from [Link]
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Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase - SciELO. (n.d.). Retrieved January 4, 2026, from [Link]
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Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved January 4, 2026, from [Link]
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An In-Depth Technical Guide to Di-p-tolylmethane: Properties, Synthesis, and Applications for the Research Scientist
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of Di-p-tolylmethane.
Introduction
Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its molecular structure, featuring two p-tolyl groups linked by a methylene bridge, provides a unique scaffold that has been explored for various applications. This technical guide offers a comprehensive overview of its fundamental properties, detailed synthetic methodologies, and a discussion of its current and potential future applications, with a particular focus on its relevance to the field of drug discovery and development.
Core Identification and Molecular Structure
Di-p-tolylmethane is unequivocally identified by its CAS Number: 4957-14-6 .[1] Its molecular formula is C15H16, and it has a molecular weight of approximately 196.29 g/mol . The structure consists of a central methane carbon atom to which two p-tolyl (4-methylphenyl) groups are attached.
Synonyms:
-
4,4'-Dimethyldiphenylmethane[1]
-
Bis(4-methylphenyl)methane
-
1-methyl-4-(4-methylbenzyl)benzene
-
p,p'-Ditolylmethane
The structural representation of di-p-tolylmethane is depicted below:
Caption: Molecular structure of di-p-tolylmethane.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of di-p-tolylmethane is provided in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 4957-14-6 | [1] |
| Molecular Formula | C15H16 | |
| Molecular Weight | 196.29 g/mol | |
| Appearance | White to light yellow powder or crystalline solid | |
| Melting Point | 26-29 °C | |
| Boiling Point | 296-297 °C at 760 mmHg | |
| Density | 0.980 g/cm³ | |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and toluene. | |
| Flash Point | 127 °C | |
| Refractive Index | ~1.56 |
Synthesis of Di-p-tolylmethane
The primary and most established method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation . This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Scheme: Friedel-Crafts Alkylation
A common approach for synthesizing di-p-tolylmethane is the reaction of toluene with a suitable one-carbon electrophile source, such as formaldehyde or its derivatives, in the presence of a strong acid or a Lewis acid catalyst.
Caption: General scheme for the synthesis of di-p-tolylmethane via Friedel-Crafts alkylation.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
The following protocol is a representative example of the synthesis of di-p-tolylmethane.
Materials:
-
Toluene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of toluene.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
Gradually add paraformaldehyde to the reaction mixture. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the excess toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure di-p-tolylmethane.
Spectroscopic Characterization
The identity and purity of synthesized di-p-tolylmethane can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons, the methylene bridge protons, and the methyl group protons.
-
¹³C NMR will display distinct signals for the different carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of di-p-tolylmethane, along with characteristic fragmentation patterns.
Applications of Di-p-tolylmethane
While di-p-tolylmethane itself has found applications in specific areas, its core structure serves as a versatile scaffold for the synthesis of more complex molecules with a range of functionalities.
Materials Science
One of the notable applications of di-p-tolylmethane is as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) . It can be used in the preparation of carbazole-based host materials, which are essential components in the emissive layer of OLED devices. The di-p-tolylmethane unit can be functionalized to tune the electronic and photophysical properties of the final material.
Organic Synthesis
Di-p-tolylmethane is a valuable intermediate in organic synthesis. The methylene bridge and the tolyl groups can be further functionalized to create a variety of derivatives. For instance, the benzylic protons of the methylene group are susceptible to radical halogenation, providing a handle for further chemical transformations.
Potential in Drug Discovery and Development
The diphenylmethane scaffold is a recurring motif in a number of biologically active compounds. While direct applications of di-p-tolylmethane in drug development are not extensively documented in publicly available literature, its structural features suggest potential as a starting point for the design of novel therapeutic agents. The two p-tolyl groups provide a lipophilic core that can be modified with various functional groups to interact with biological targets.
The exploration of di-p-tolylmethane derivatives in medicinal chemistry could be a promising area for future research. By introducing pharmacophoric groups onto the aromatic rings or modifying the methylene bridge, it may be possible to develop novel compounds with a range of biological activities. The structural rigidity and the defined spatial orientation of the tolyl groups make it an interesting scaffold for structure-activity relationship (SAR) studies.
Conclusion
Di-p-tolylmethane is a well-characterized aromatic hydrocarbon with established synthetic routes and applications in materials science. Its straightforward synthesis via Friedel-Crafts alkylation and its amenable structure for further functionalization make it a valuable building block in organic chemistry. While its direct role in drug development is yet to be fully explored, the diphenylmethane core structure holds promise for the design of new bioactive molecules. This guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and an overview of its current and potential applications, serving as a valuable resource for researchers and scientists in academia and industry.
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An In-depth Technical Guide to 4,4'-Dimethyldiphenylmethane and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-dimethyldiphenylmethane. Acknowledging the limited availability of in-depth technical data for this specific compound, this guide will also draw upon the extensive knowledge base of its structurally related and industrially significant amino-derivatives, 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diamino-3,3'-dimethyldiphenylmethane, to provide a broader context and predictive insights into its behavior and potential applications.
Introduction: Situating 4,4'-Dimethyldiphenylmethane in a Broader Chemical Context
4,4'-Dimethyldiphenylmethane, a diarylmethane compound, possesses a core structure shared by a family of molecules with significant industrial applications. While direct, comprehensive data on 4,4'-dimethyldiphenylmethane is not as prevalent in scientific literature, its chemical cousins, particularly 4,4'-diaminodiphenylmethane (DDM), are foundational components in the production of high-performance polymers such as polyurethanes and epoxy resins.[1][2] Understanding the properties of these well-documented analogs provides a valuable framework for predicting the characteristics and potential utility of 4,4'-dimethyldiphenylmethane.
This guide will first present the available data for 4,4'-dimethyldiphenylmethane and then provide a comparative analysis with its diamino counterparts to offer a more complete scientific picture.
Molecular Structure and Identification
The fundamental structure of these compounds consists of two phenyl rings linked by a methylene bridge. The identity and position of substituents on the phenyl rings dictate the molecule's properties and reactivity.
Caption: Key reactions of 4,4'-Diaminodiphenylmethane (DDM).
Synthesis Methodologies
5.1. Synthesis of 4,4'-Dimethyldiphenylmethane: Detailed, optimized laboratory-scale synthesis protocols for 4,4'-dimethyldiphenylmethane are not readily available in the surveyed literature. However, a general approach would likely involve a Friedel-Crafts type reaction between toluene and a suitable methylene source, such as formaldehyde or dichloromethane, in the presence of a Lewis acid catalyst.
5.2. Synthesis of Diamino Analogs: The industrial production of 4,4'-diaminodiphenylmethane typically involves the acid-catalyzed condensation of aniline with formaldehyde. Similar principles apply to the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane, using o-toluidine as the starting material. [3][4] Exemplary Protocol: Synthesis of 4,4'-Diaminodiphenylmethane (Conceptual Laboratory Scale)
Disclaimer: This is a conceptual protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add aniline and a suitable acid catalyst (e.g., hydrochloric acid).
-
Reagent Addition: While stirring, slowly add formaldehyde solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be controlled.
-
Reaction: After the addition is complete, heat the mixture to reflux for a specified period to ensure complete reaction.
-
Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium hydroxide solution). This will precipitate the crude product.
-
Purification: Filter the crude product, wash with water to remove salts, and then recrystallize from a suitable solvent (e.g., ethanol or toluene) to obtain the purified 4,4'-diaminodiphenylmethane. [5]
Potential Applications
While specific applications for 4,4'-dimethyldiphenylmethane are not well-documented, its structural similarity to its diamino analogs suggests potential use as:
-
A non-polar building block in organic synthesis.
-
A starting material for the synthesis of other functionalized diarylmethanes.
-
A component in specialty polymers where the absence of polar amino groups is desired.
The applications of its diamino counterparts are vast and well-established, primarily in the polymer industry for the production of:
-
Polyurethane foams [1][6]* Epoxy resins and adhesives [7]* High-performance polymers and fibers * Dyes and corrosion inhibitors
Safety and Handling
7.1. 4,4'-Dimethyldiphenylmethane: Specific toxicology and safety data are limited. As with any chemical, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
7.2. Diamino Analogs: 4,4'-Diaminodiphenylmethane and its derivatives are classified as hazardous substances. [8][9][10]
-
Toxicity: They are considered potential carcinogens and can be toxic by inhalation or ingestion, and may cause skin irritation. [1][11][12]* Handling Precautions: Strict adherence to safety protocols is required. This includes the use of appropriate personal protective equipment (PPE) such as respirators, chemical-resistant gloves, and protective clothing. [8][9][10][13]Work should be conducted in a well-ventilated fume hood.
Conclusion
4,4'-Dimethyldiphenylmethane represents a foundational structure within the industrially vital family of diarylmethanes. While detailed technical information on this specific compound is sparse, a comprehensive understanding of its properties and potential can be effectively inferred through a comparative analysis with its well-characterized diamino analogs. The presence of methyl groups instead of amino groups fundamentally alters the polarity and reactivity, suggesting a different, yet potentially valuable, set of applications in organic synthesis and materials science. Further research into the specific properties and synthesis of 4,4'-dimethyldiphenylmethane is warranted to fully explore its potential.
References
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4'-Methylenedianiline.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Di-p-tolylmethane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Key Synthetic Building Block
Di-p-tolylmethane (4,4'-dimethyldiphenylmethane) is a diarylmethane compound that serves as a fundamental structural motif and versatile building block in organic synthesis and materials science. Its molecular framework, featuring two p-tolyl groups linked by a methylene bridge, is a precursor for more complex molecules, including specialized ligands and functional polymers. For professionals in fields such as drug development, where absolute certainty in molecular structure is paramount, the rigorous spectroscopic characterization of such intermediates is a non-negotiable aspect of quality control and synthetic validation.
This guide provides an in-depth analysis of the core spectroscopic data for Di-p-tolylmethane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, my focus extends beyond the mere presentation of data; this document elucidates the rationale behind the experimental protocols and provides a detailed interpretation of the resulting spectra, grounding each step in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment of individual atoms. For a molecule like Di-p-tolylmethane, with its high degree of symmetry, NMR provides a clear and unambiguous confirmation of its structure.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity. Due to the C₂ symmetry of Di-p-tolylmethane, the molecule presents only four unique proton signals, simplifying spectral analysis.
The following protocol ensures the acquisition of a high-resolution spectrum, a self-validating system for confirming sample purity and identity.
-
Sample Preparation: Accurately weigh 5-10 mg of Di-p-tolylmethane into a clean, dry vial.[1][2] The choice of a deuterated solvent is critical; Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic signals of the analyte.[1] Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[3]
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial. A homogenous solution is essential for sharp, well-resolved peaks.[4]
-
Filtration & Transfer: To eliminate paramagnetic impurities and particulates that degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.[2][3] The final sample height should be approximately 4-5 cm.[1][2]
-
Spectrometer Setup: Insert the sample into the spectrometer's spinner turbine and place it within the magnet.
-
Instrument Calibration: The instrument performs three key calibration steps:[1]
-
Locking: The spectrometer locks onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift.
-
Tuning & Matching: The probe is tuned to the ¹H frequency to maximize signal receptivity and sensitivity.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, which is crucial for achieving sharp lineshapes and high resolution.
-
-
Data Acquisition: A standard single-pulse experiment is typically sufficient. Acquire 8 to 16 scans to achieve an excellent signal-to-noise ratio.
Caption: Workflow for ¹H NMR sample preparation, acquisition, and analysis.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~7.09 | Doublet (d) | 8H | Aromatic Protons (H-2, H-2', H-3, H-3') |
| B | ~3.90 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |
| C | ~2.31 | Singlet (s) | 6H | Methyl Protons (-CH₃) |
Note: Data is representative and based on typical values for similar structures. Actual shifts may vary slightly based on solvent and spectrometer field strength.
Interpretation: The ¹H NMR spectrum is remarkably clean, reflecting the molecule's symmetry.
-
Aromatic Region (δ ~7.09 ppm): The two p-substituted rings are chemically identical. Furthermore, within each ring, the protons ortho to the methylene bridge (H-2, H-2') are equivalent to the protons meta to the bridge (H-3, H-3'). This results in a single signal for all eight aromatic protons, which appears as a sharp doublet due to coupling with their neighboring protons.
-
Methylene Bridge (δ ~3.90 ppm): The two protons of the central CH₂ group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Its downfield shift is characteristic of a benzylic position, deshielded by the adjacent aromatic rings.
-
Methyl Groups (δ ~2.31 ppm): The two methyl groups are equivalent and their protons are not coupled to other protons, resulting in a single, sharp singlet integrating to six protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, detailing the unique carbon environments in the molecule.
The protocol is similar to that for ¹H NMR, with a key modification to account for the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Sample Concentration: A higher concentration is required. Use 20-50 mg of Di-p-tolylmethane in 0.6-0.7 mL of CDCl₃.[1]
-
Acquisition: A standard proton-decoupled pulse sequence is used to ensure each unique carbon appears as a single line, simplifying the spectrum. A greater number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
Caption: Workflow for ¹³C NMR sample preparation, acquisition, and analysis.
| Signal Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | ~138.3 | Quaternary | C-1, C-1' |
| 2 | ~135.5 | Quaternary | C-4, C-4' |
| 3 | ~129.0 | Aromatic CH | C-3, C-3' |
| 4 | ~128.8 | Aromatic CH | C-2, C-2' |
| 5 | ~41.1 | Methylene CH₂ | -CH₂- |
| 6 | ~21.0 | Methyl CH₃ | -CH₃ |
Note: Data is representative. Chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.
Interpretation: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the molecular symmetry.
-
Quaternary Carbons (δ ~138.3, ~135.5 ppm): Two signals are observed for the four quaternary carbons. The signal at ~138.3 ppm corresponds to the carbons directly attached to the methylene bridge (C-1, C-1'), while the signal at ~135.5 ppm is assigned to the carbons bearing the methyl groups (C-4, C-4').
-
Aromatic CH Carbons (δ ~129.0, ~128.8 ppm): Two closely spaced signals represent the four types of aromatic methine (CH) carbons.
-
Aliphatic Carbons (δ ~41.1, ~21.0 ppm): The upfield signals correspond to the aliphatic carbons. The methylene bridge carbon appears at ~41.1 ppm, and the methyl group carbons appear at ~21.0 ppm, consistent with typical values for sp³-hybridized carbons in such environments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[5]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.[7]
-
Sample Application: Place a small amount (a few milligrams) of the Di-p-tolylmethane sample directly onto the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[5][7]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The spectral range is typically 4000–400 cm⁻¹.
-
Cleaning: After analysis, the crystal is simply wiped clean with a soft tissue lightly moistened with a solvent like isopropanol or ethanol.
Caption: Workflow for ATR-FTIR data acquisition and analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3050 - 3020 | C-H Stretch (sp²) | Aromatic C-H |
| 2950 - 2850 | C-H Stretch (sp³) | Methylene & Methyl C-H |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1450 | C-H Bend | Methylene & Methyl Scissoring |
| ~810 | C-H Bend (out-of-plane) | 1,4-(para)-disubstituted Benzene |
Data sourced from the NIST Chemistry WebBook.[8]
Interpretation: The IR spectrum of Di-p-tolylmethane confirms its key structural features:
-
C-H Stretching Region: The spectrum clearly distinguishes between aromatic sp² C-H stretches (above 3000 cm⁻¹) and aliphatic sp³ C-H stretches (below 3000 cm⁻¹), confirming the presence of both aromatic rings and saturated carbon groups.
-
Aromatic Region: Strong absorptions around 1610 and 1515 cm⁻¹ are characteristic of the C=C bond stretching within the benzene rings.
-
Fingerprint Region: The strong band at approximately 810 cm⁻¹ is highly diagnostic. This out-of-plane C-H bending vibration ("wag") is characteristic of a 1,4- or para-substituted aromatic ring, providing powerful evidence for the specific isomerism of the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.
Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize the sample, causing predictable and reproducible fragmentation.[9][10]
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][11] This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to the cleavage of chemical bonds and the formation of smaller, stable fragment ions.[12]
-
Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry analysis.
| m/z | Relative Intensity | Assignment | Proposed Structure |
| 196 | High | Molecular Ion [M]⁺• | [C₁₅H₁₆]⁺• |
| 181 | High | [M - CH₃]⁺ | Loss of a methyl radical |
| 105 | Base Peak | [C₈H₉]⁺ | Tolylmethyl cation (Tropylium ion) |
| 91 | High | [C₇H₇]⁺ | Tropylium ion |
Data sourced from the NIST Chemistry WebBook.[13][14][15]
Interpretation: The EI mass spectrum provides definitive confirmation of the molecular weight and key structural features of Di-p-tolylmethane.
-
Molecular Ion Peak (m/z 196): A strong peak is observed at m/z 196, which corresponds to the molecular weight of the compound (196.29 g/mol ), confirming its elemental formula of C₁₅H₁₆.[15]
-
[M-15]⁺ Peak (m/z 181): A significant peak at m/z 181 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for molecules containing methyl groups.
-
Base Peak (m/z 105): The most abundant ion in the spectrum (the base peak) is at m/z 105. This corresponds to the highly stable tolylmethyl cation. It is formed by benzylic cleavage, where the bond between the methylene bridge and one of the aromatic rings breaks.
-
Tropylium Ion (m/z 91): The peak at m/z 91 is the classic tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed by rearrangement and loss of another neutral fragment from a larger precursor ion.
Conclusion
The collective spectroscopic data provides a comprehensive and self-validating portrait of Di-p-tolylmethane. ¹H and ¹³C NMR confirm the molecule's C₂ symmetry and the precise connectivity of its carbon-hydrogen framework. Infrared spectroscopy verifies the presence of aromatic and aliphatic C-H bonds and, most importantly, confirms the para-substitution pattern of the rings. Finally, mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure, highlighted by the characteristic benzylic cleavage. This suite of data, when acquired and interpreted with scientific rigor, provides the authoritative structural confirmation required for high-stakes applications in research and development.
References
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Bruker Corporation. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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LCGC International. (2021). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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SlidePlayer. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl- (IR Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methane, di-p-tolyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Di-p-Tolylmethane: A Cornerstone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of organic synthesis, the strategic selection of precursor molecules is paramount to the successful and efficient construction of complex chemical architectures. Di-p-tolylmethane, a seemingly simple diarylmethane, emerges as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of functional molecules. Its structurally robust yet chemically adaptable framework provides a gateway to high-performance polymers, vibrant dyestuffs, and crucial pharmaceutical intermediates. This technical guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep and practical understanding of the synthesis, functionalization, and application of di-p-tolylmethane. By elucidating the mechanistic underpinnings of its formation and subsequent transformations, and by providing detailed, field-proven experimental protocols, this document aims to empower chemists to harness the full synthetic potential of this valuable precursor. We will explore not just the "how," but critically, the "why," behind the experimental choices, ensuring a thorough and authoritative exploration of di-p-tolylmethane's role in the modern synthetic arsenal.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of a precursor is fundamental to its effective and safe utilization in any synthetic endeavor.
Physical and Chemical Properties
Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a white to light yellow solid at room temperature.[1] Its core structure consists of a central methane carbon atom bonded to two p-tolyl groups.[2] This seemingly simple arrangement imparts a unique combination of steric and electronic properties that influence its reactivity and applications.
Table 1: Physicochemical Properties of Di-p-tolylmethane [3][4][5]
| Property | Value |
| CAS Number | 4957-14-6 |
| Molecular Formula | C₁₅H₁₆ |
| Molecular Weight | 196.29 g/mol |
| Melting Point | 29-32 °C |
| Boiling Point | 295-297 °C |
| Appearance | White to light yellow solid |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. |
Spectral Data
The structural identity of di-p-tolylmethane can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the methylene protons (CH₂) typically appearing around 3.9 ppm. The aromatic protons of the p-tolyl groups appear as two distinct doublets in the aromatic region (around 7.0-7.2 ppm), and the methyl protons (CH₃) present as a singlet around 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbon, the methyl carbons, and the aromatic carbons (quaternary and protonated).
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound.[2]
Safety and Handling
Di-p-tolylmethane is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation.[6][7][8][9] Inhalation of its dust or vapors should be avoided.[6][7][9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]
Synthesis of Di-p-tolylmethane: The Friedel-Crafts Alkylation
The most prevalent and industrially significant method for the synthesis of di-p-tolylmethane is the Friedel-Crafts alkylation of toluene with a one-carbon electrophile, typically formaldehyde or its derivatives.[11] This reaction exemplifies a classic electrophilic aromatic substitution.
The Underpinning Mechanism
The Friedel-Crafts alkylation proceeds through a stepwise mechanism involving the generation of an electrophile that subsequently attacks the electron-rich aromatic ring of toluene.
Diagram 1: Mechanism of Friedel-Crafts Alkylation of Toluene with Formaldehyde
Caption: The acid-catalyzed synthesis of di-p-tolylmethane from toluene and formaldehyde.
The causality behind this pathway is rooted in fundamental principles of organic reactivity. The acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) protonates the formaldehyde, generating a highly electrophilic carbocation. Toluene, activated by the electron-donating methyl group, acts as a nucleophile, with its π-electron system attacking the carbocation. This attack preferentially occurs at the para position due to steric hindrance at the ortho positions and the directing effect of the methyl group. The resulting arenium ion intermediate then loses a proton to regenerate the aromaticity, forming p-methylbenzyl alcohol. This alcohol is then protonated and loses water to form the p-methylbenzyl carbocation, which then undergoes a second Friedel-Crafts alkylation with another molecule of toluene to yield the final di-p-tolylmethane product.
Experimental Protocol: Synthesis of Di-p-tolylmethane
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of di-p-tolylmethane.
Materials:
-
Toluene (ACS grade or higher)
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 150 mL of toluene and 15 g of paraformaldehyde.
-
Catalyst Addition: While stirring the mixture, slowly add a mixture of 50 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be monitored.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C using a heating mantle and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene and any remaining acetic acid under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane to yield pure di-p-tolylmethane.
Expected Yield: 60-70%
Di-p-tolylmethane as a Precursor to Key Intermediates
The synthetic utility of di-p-tolylmethane lies in its facile conversion to valuable difunctionalized derivatives, primarily 4,4'-dihydroxybenzophenone and 4,4'-diaminodiphenylmethane.
Synthesis of 4,4'-Dihydroxybenzophenone via Oxidation
The oxidation of the methylene bridge in di-p-tolylmethane to a carbonyl group provides a direct route to 4,4'-dihydroxybenzophenone, a crucial monomer in the production of high-performance polymers like polyetheretherketone (PEEK) and a UV stabilizer.[12]
Diagram 2: Oxidation of Di-p-tolylmethane
Caption: General scheme for the oxidation of di-p-tolylmethane.
The choice of oxidizing agent is critical to achieving a high yield and selectivity. Strong oxidizing agents like chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) under basic conditions are commonly employed. The mechanism involves the initial oxidation of the benzylic carbons.
Experimental Protocol: Oxidation to 4,4'-Dihydroxybenzophenone
Materials:
-
Di-p-tolylmethane
-
Chromium Trioxide (CrO₃)
-
Glacial Acetic Acid
-
Sodium Bisulfite
-
Hydrochloric Acid (concentrated)
-
Water
-
Ethanol
-
Reaction flask with stirrer, condenser, and thermometer
Procedure:
-
Dissolution: In a 1 L three-necked flask, dissolve 50 g of di-p-tolylmethane in 300 mL of glacial acetic acid.
-
Oxidant Addition: Slowly add a solution of 100 g of chromium trioxide in 100 mL of water and 100 mL of glacial acetic acid to the stirred di-p-tolylmethane solution. Maintain the reaction temperature below 50 °C during the addition by using an ice bath.
-
Reaction: After the addition is complete, heat the mixture to 90-100 °C and stir for 2 hours.
-
Quenching: Cool the reaction mixture and cautiously add a saturated solution of sodium bisulfite until the green color of the chromium(III) ions disappears and a clear solution is obtained.
-
Precipitation: Pour the reaction mixture into 2 L of cold water. The crude 4,4'-dihydroxybenzophenone will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water, and then recrystallize from aqueous ethanol to obtain the pure product.
Expected Yield: 75-85%
Synthesis of 4,4'-Diaminodiphenylmethane
4,4'-Diaminodiphenylmethane (DDM) is a vital component in the production of polyurethanes, epoxy resins, and polyimides.[9] While often synthesized from aniline and formaldehyde, a pathway from di-p-tolylmethane involves a two-step nitration and subsequent reduction.
Diagram 3: Synthesis of 4,4'-Diaminodiphenylmethane from Di-p-tolylmethane
Caption: A two-step synthetic route to 4,4'-diaminodiphenylmethane.
Experimental Protocol: Nitration of Di-p-tolylmethane
Materials:
-
Di-p-tolylmethane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol
-
Beaker, flask, stirrer
Procedure:
-
Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding 50 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid.
-
Nitration: In a separate beaker, dissolve 20 g of di-p-tolylmethane in 100 mL of concentrated sulfuric acid. Cool this solution in an ice bath and slowly add the prepared nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition, continue stirring for 2 hours at 0-5 °C.
-
Work-up: Pour the reaction mixture onto crushed ice. The dinitro derivative will precipitate.
-
Purification: Filter the solid, wash with cold water until the washings are neutral, and then recrystallize from ethanol.
Experimental Protocol: Reduction to 4,4'-Diaminodiphenylmethane
Materials:
-
4,4'-Dinitro-di-p-tolylmethane
-
Tin (granulated)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (50% solution)
-
Toluene
-
Reaction flask with stirrer and condenser
Procedure:
-
Reduction: In a round-bottom flask, place the dinitro compound and an excess of granulated tin. Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic.
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a water bath for 2-3 hours to ensure complete reduction.
-
Basification: Cool the reaction mixture and make it strongly alkaline by the slow addition of a 50% sodium hydroxide solution.
-
Extraction: Extract the liberated diamine with toluene.
-
Purification: Dry the toluene extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation. The crude 4,4'-diaminodiphenylmethane can be purified by vacuum distillation or recrystallization.
Applications in Polymer and Materials Science
The derivatives of di-p-tolylmethane are instrumental in the synthesis of a variety of high-performance polymers and materials.
Polyamides
4,4'-Diaminodiphenylmethane is a key monomer in the synthesis of aromatic polyamides, which are known for their excellent thermal stability and mechanical properties.[11][13] These polymers are synthesized through the polycondensation of the diamine with a diacid or its derivative.
Diagram 4: General Synthesis of Polyamides from 4,4'-Diaminodiphenylmethane
Caption: Polycondensation reaction for the synthesis of polyamides.
Epoxy Resins
4,4'-Diaminodiphenylmethane serves as a curing agent for epoxy resins.[14][15] The primary amine groups of the diamine react with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer with high strength and chemical resistance.
Azo Dyes
4,4'-Diaminodiphenylmethane can be tetrazotized and coupled with various aromatic compounds to produce a range of azo dyes.[16][17][18][19] The resulting dyes often exhibit good fastness properties and are used in the textile and leather industries.
Diagram 5: General Synthesis of an Azo Dye from 4,4'-Diaminodiphenylmethane
Caption: Synthesis of a bis-azo dye from tetrazotized 4,4'-diaminodiphenylmethane.
Conclusion
Di-p-tolylmethane, through its straightforward synthesis and versatile reactivity, stands as a testament to the power of fundamental organic chemistry in enabling the creation of advanced materials. This guide has provided a comprehensive technical overview, from its synthesis and characterization to its transformation into key industrial intermediates and their subsequent applications. The detailed protocols and mechanistic discussions herein are intended to serve as a valuable resource for researchers and professionals, fostering further innovation in the fields of polymer science, materials chemistry, and drug development. The continued exploration of di-p-tolylmethane and its derivatives will undoubtedly lead to the discovery of novel materials with enhanced properties and functionalities.
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Cheméo. (n.d.). Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Retrieved from [Link]
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Studies on the Laboratory Scale Synthesis of 4,4'-Diaminodiphenylurea and Preparation of Direct Dyes from the Compound. (n.d.). Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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ResearchGate. (n.d.). An easy synthesis of 4,4A-di- aminodiphenylmethanes. Retrieved from [Link]
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PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. Retrieved from [Link]
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An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. (2025, August 6). Retrieved from [Link]
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Longdom Publishing. (2018, October 16). Azo Dyes: Preparation Via Environmentally Benign Way. Retrieved from [Link]
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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Curing Agents for Epoxy Resin. (n.d.). Retrieved from [Link]
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Epoxy resins, curing agents, compounds, and modifiers. (n.d.). Retrieved from [Link]
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Di-p-tolylmethane: A Versatile Building Block in Modern Materials Science
An In-depth Technical Guide
Abstract
Di-p-tolylmethane (DPTM), also known as 4,4'-dimethyldiphenylmethane, is a diarylmethane hydrocarbon that has emerged as a crucial molecular scaffold in the development of advanced functional materials. Its rigid, yet torsionally flexible, structure, combined with reactive methyl groups and an aromatic core, provides a unique platform for creating materials with tailored optical, thermal, and electronic properties. This guide offers an in-depth exploration of DPTM's core applications in materials science, focusing on its role as a precursor for organic electronics and a building block for high-performance polymers. We will delve into the synthetic methodologies, structure-property relationships, and detailed experimental protocols, providing researchers and professionals with a comprehensive understanding of DPTM's potential.
Introduction: Core Properties and Strategic Importance
Di-p-tolylmethane is a crystalline solid at room temperature, characterized by two toluene rings linked by a methylene bridge.[1] This seemingly simple structure, with the chemical formula C15H16, belies its significant utility.[2][3] The key to its versatility lies in the combination of the methylene bridge, which imparts a degree of conformational flexibility, and the para-substituted methyl groups, which serve as handles for further chemical functionalization. These features allow DPTM to be incorporated into larger molecular architectures, influencing properties such as solubility, thermal stability, and charge transport.
The strategic importance of DPTM in materials science stems from its ability to impart desirable characteristics to the final material. Its bulky, non-planar geometry can disrupt polymer chain packing, increasing solubility and processability while inhibiting crystallization. In the realm of organic electronics, the diarylmethane core can be modified to create robust, high-performance host materials for organic light-emitting diodes (OLEDs).[4]
Physicochemical Properties
A foundational understanding of DPTM's properties is essential for its effective application. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 4957-14-6 | [2][3] |
| Molecular Formula | C15H16 | [2][4] |
| Molecular Weight | 196.29 g/mol | [2][4] |
| Appearance | White to light yellow powder or liquid | [1] |
| Melting Point | 28-29 °C | [5] |
| Boiling Point | 150 °C @ 10 mmHg | [5] |
| Density | ~0.98 g/cm³ | [4][5] |
| Synonyms | 4,4'-Dimethyldiphenylmethane, Bis-p-tolylmethane | [3][6] |
Molecular Structure
The structure of Di-p-tolylmethane is fundamental to its function in materials.
Caption: Molecular structure of Di-p-tolylmethane (C15H16).
Synthesis and Functionalization Pathways
The primary industrial synthesis of DPTM and its derivatives is achieved via the Friedel-Crafts alkylation , a cornerstone of organic chemistry.[7] This electrophilic aromatic substitution reaction provides a robust and scalable method for creating the diarylmethane core.
Core Synthesis: Friedel-Crafts Alkylation
The most common approach involves the reaction of toluene with a methylene source, such as formaldehyde or paraformaldehyde, in the presence of a Lewis or Brønsted acid catalyst.
Causality: The choice of catalyst (e.g., AlCl₃, FeCl₃, or H₂SO₄) is critical. Strong Lewis acids are highly effective but can lead to over-alkylation or isomerization byproducts. Milder catalysts or solid acid catalysts are often employed in industrial settings to improve selectivity and simplify purification. The reaction temperature and stoichiometry must be precisely controlled to maximize the yield of the desired di-p-tolylmethane isomer over ortho- or mixed-isomer products.
Caption: Generalized workflow for Friedel-Crafts synthesis of DPTM.
Functionalization for Advanced Applications
The true power of DPTM lies in its potential for subsequent functionalization. The benzylic protons of the methyl groups are susceptible to radical halogenation (e.g., using N-bromosuccinimide), converting them into halomethyl groups. These activated sites are versatile synthons for introducing a wide array of functional moieties via nucleophilic substitution, enabling the construction of more complex molecules for specific applications.
Core Application: Precursor for Organic Electronics
A significant application of DPTM is as a foundational precursor for synthesizing host materials used in Organic Light-Emitting Diodes (OLEDs) .[4] Specifically, DPTM is used in the preparation of carbazole-based compounds, which are known for their excellent hole-transporting capabilities and high thermal stability.[8]
Causality: In OLED devices, the host material constitutes the matrix in which phosphorescent or fluorescent guest emitters are dispersed. An ideal host must possess a high triplet energy to prevent reverse energy transfer from the guest, good charge carrier mobility to facilitate recombination, and high thermal/morphological stability for a long operational lifetime. The DPTM core, when functionalized with charge-transporting units like carbazoles, provides a rigid, non-planar structure. This sterically hindered shape prevents intermolecular π-π stacking, which can quench luminescence and lead to device degradation. The result is a material with high photoluminescent quantum yield and excellent amorphous stability.
Experimental Protocol: Synthesis of a DPTM-Carbazole Derivative
This protocol describes a representative two-step synthesis of a carbazole-functionalized DPTM derivative, a key intermediate for advanced OLED host materials.
Trustworthiness & Self-Validation: This protocol incorporates clear steps for purification and characterization. Successful synthesis is validated at each stage by standard analytical techniques (TLC, NMR, MS), ensuring the purity and identity of the intermediates and the final product before proceeding to device fabrication.
Step 1: Dibromination of Di-p-tolylmethane
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di-p-tolylmethane (1.0 eq), N-bromosuccinimide (NBS, 2.2 eq), and carbon tetrachloride (CCl₄) as the solvent.
-
Initiation: Add a catalytic amount of benzoyl peroxide (BPO, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol to yield 4,4'-bis(bromomethyl)diphenylmethane.
-
Validation: Confirm the structure and purity of the product using ¹H NMR spectroscopy (observing the shift of the methyl protons to bromomethyl protons) and Mass Spectrometry.
Step 2: N-Alkylation of Carbazole
-
Setup: In a new flask under an inert nitrogen atmosphere, dissolve carbazole (2.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 2.5 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes to form the carbazolide anion.
-
Coupling: Add a solution of 4,4'-bis(bromomethyl)diphenylmethane (1.0 eq) from Step 1 dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo. Purify the final product via column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and high purity, which is critical for its use in electronic devices.
Safety and Handling
Di-p-tolylmethane is a hazardous substance that requires careful handling to mitigate risks.
-
Hazard Identification: DPTM is classified as fatal if inhaled (GHS H330) and harmful if swallowed (GHS H302).[9] It may also cause long-lasting harmful effects to aquatic life (GHS H413).[9]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Do not breathe dust, fumes, or vapors.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
For operations that may generate dust or aerosols, mandatory respiratory protection is required.[9]
-
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. Call a poison control center or doctor immediately.[10]
-
Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell.
-
Skin/Eye Contact: Wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10]
-
-
Storage and Disposal: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Di-p-tolylmethane is more than a simple chemical intermediate; it is a strategic molecular building block that enables the design of sophisticated materials. Its primary application as a precursor for OLED host materials highlights the importance of rigid, non-planar cores in achieving high-performance organic electronics. The synthetic versatility afforded by its functionalizable methyl groups opens avenues for its use in other areas, such as high-performance polymers, specialty resins, and potentially as a component in functional fluids, although more research is needed in these areas. As materials science continues to demand molecules with precisely controlled three-dimensional structures, the utility of scaffolds like di-p-tolylmethane is poised to grow, driving innovation in flexible electronics, advanced displays, and specialty polymers.
References
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R&D Chemicals. (n.d.). Di(p-tolyl)methane, 4957-14-6, suppliers and manufacturers. Retrieved from [Link]
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RSC Publishing. (n.d.). The synthesis of [diphenyl(N-p-tolyl)phosphinimidoyl]bis(diphenylthiophosphinoyl)methane, its stabilized anion and a coordination complex of rhodium(I). Retrieved from [Link]
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ResearchGate. (2025). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). Retrieved from [Link]
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Introduction: The Genesis of a Core Molecular Scaffold
An In-Depth Technical Guide to the Early Research on Di-p-tolylmethane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diarylmethane framework, characterized by two aryl rings linked by a single methylene bridge, represents a cornerstone of synthetic organic chemistry. Its prevalence in pharmaceuticals, materials science, and agrochemicals underscores the enduring importance of this structural motif.[1][2] Di-p-tolylmethane, specifically 1-methyl-4-[(4-methylphenyl)methyl]benzene, serves as a quintessential, symmetrical example of this class. Its early investigation provided fundamental insights into the reactions that build carbon-carbon bonds and functionalize aromatic systems.
This guide delves into the foundational research surrounding di-p-tolylmethane derivatives. It is structured not as a rigid protocol manual, but as a narrative of scientific discovery, elucidating the "why" behind the experimental choices of early chemists. We will explore the primary synthetic routes, the classical methods of characterization available at the time, and the logical extensions of this research into derivative chemistry. The principles discussed herein are not merely historical footnotes; they form the bedrock upon which modern, sophisticated synthetic methodologies are built.[3][4]
Part 1: The Cornerstone of Synthesis - The Friedel-Crafts Reaction
The most direct and historically significant method for constructing the di-p-tolylmethane backbone is the Friedel-Crafts alkylation. This reaction is a versatile and powerful tool for forming C-C bonds to an aromatic ring.[1] The underlying principle is an electrophilic aromatic substitution, where a carbocationic intermediate is generated and subsequently attacked by the electron-rich π-system of an arene.
Mechanistic Underpinnings
The synthesis of di-p-tolylmethane via this route involves the reaction of toluene with a suitable one-carbon electrophile precursor, such as 4-methylbenzyl chloride. The causality of the reaction is as follows:
-
Generation of the Electrophile: A Lewis acid catalyst (historically, anhydrous aluminum chloride, AlCl₃) coordinates to the halogen of the 4-methylbenzyl chloride. This polarization weakens the carbon-halogen bond, leading to the formation of a resonance-stabilized 4-methylbenzyl carbocation. This step is critical; without the catalyst, the C-Cl bond is not sufficiently polarized to create a potent electrophile.
-
Electrophilic Attack: The electron-rich toluene molecule acts as a nucleophile. Its π-electrons attack the carbocation, forming a new C-C bond and a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The para-position is the primary site of attack due to the activating, ortho-para directing nature of toluene's methyl group, which sterically favors the para position.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts Alkylation for Di-p-tolylmethane Synthesis.
Self-Validating Experimental Protocol: A Classic Approach
This protocol describes a representative synthesis from the early 20th century, emphasizing the logic behind each step. The trustworthiness of the protocol lies in its observable checkpoints (e.g., gas evolution, temperature changes) and a logical purification sequence.
Objective: To synthesize Di-p-tolylmethane from toluene and 4-methylbenzyl chloride.
Materials:
-
Toluene (in excess, serving as both reactant and solvent)
-
4-Methylbenzyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Distillation apparatus
-
Reaction flask with reflux condenser and gas trap
Step-by-Step Methodology:
-
Apparatus Setup & Anhydrous Conditions:
-
Assemble a round-bottom flask with a reflux condenser. Attach a drying tube or a gas trap (e.g., leading to a beaker of water) to the top of the condenser.
-
Causality: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Water will react with and deactivate the catalyst, quenching the reaction. All glassware must be thoroughly dried.
-
-
Reactant Charging:
-
Charge the flask with an excess of dry toluene. Place the flask in an ice bath to control the initial exothermic reaction.
-
Causality: Using toluene in excess ensures it acts as the solvent and drives the reaction equilibrium towards the product. The ice bath prevents an uncontrolled temperature spike upon addition of the catalyst, which could lead to unwanted side products.
-
-
Catalyst Addition:
-
Slowly and portion-wise, add anhydrous AlCl₃ to the chilled toluene with stirring.
-
Causality: The dissolution and initial complexation of AlCl₃ with toluene is exothermic. Slow addition is a critical safety and control measure.
-
-
Electrophile Addition:
-
Add 4-methylbenzyl chloride dropwise to the stirred mixture over 30-60 minutes. Vigorous evolution of HCl gas should be observed.
-
Causality: The HCl gas is a byproduct of the reaction (from the rearomatization step). Its evolution is a primary indicator that the reaction is proceeding. The gas trap neutralizes the corrosive gas. Dropwise addition maintains control over the reaction rate.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, or gently heat to 40-50°C for 1-2 hours to drive the reaction to completion.
-
Causality: A moderate increase in temperature provides the necessary activation energy to ensure a high conversion of the limiting reagent (4-methylbenzyl chloride).
-
-
Reaction Quench & Workup:
-
Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over crushed ice and dilute HCl.
-
Causality: This is the most critical step of the workup. The ice and acid hydrolyze and decompose the aluminum chloride catalyst complexes. This process is highly exothermic and releases HCl gas, hence the need for slow addition and cooling.
-
-
Phase Separation & Neutralization:
-
Transfer the mixture to a separatory funnel. The organic layer (containing toluene and the product) will separate from the aqueous layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Causality: The water wash removes the bulk of the acid. The sodium bicarbonate wash neutralizes any remaining acidic residues. The brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over a drying agent like anhydrous MgSO₄. Filter to remove the drying agent.
-
Remove the excess toluene via distillation.
-
Causality: Removing all traces of water is essential before the final purification to prevent interference. Since toluene has a lower boiling point than the product, it can be efficiently removed.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
Causality: These methods separate the high-boiling product from any non-volatile impurities or side products, yielding the pure di-p-tolylmethane.
-
Caption: Experimental Workflow for the Synthesis and Purification of Di-p-tolylmethane.
Part 2: Characterization - The Art of Pre-Spectroscopic Analysis
In the absence of modern spectroscopic techniques like NMR or mass spectrometry, early researchers relied on a combination of physical properties and chemical tests to characterize their newly synthesized compounds. The identity and purity of di-p-tolylmethane were established through meticulous measurement and observation.
Physical Constants as Identity Markers
The primary methods for characterization were the determination of physical constants, which are unique for a pure compound. These data were the fingerprints of the molecule.
| Physical Property | Reported Value | Significance in Early Research |
| Melting Point | 28-29 °C[5][6] | A sharp melting point over a narrow range was a strong indicator of purity. Impurities typically depress and broaden the melting range. |
| Boiling Point | ~150 °C at 10 mmHg[5][6] | A constant boiling point during distillation was another key sign of a pure substance. Vacuum distillation was necessary for high-boiling compounds to prevent thermal decomposition. |
| Molecular Formula | C₁₅H₁₆[5][7] | Determined by combustion analysis, where a sample was burned and the resulting CO₂ and H₂O were precisely measured to calculate the elemental composition (percentage of C and H). This was the ultimate confirmation of the atomic makeup. |
Part 3: The Next Frontier - Early Research on Derivatives
The synthesis of di-p-tolylmethane was not an end in itself but a gateway to exploring its derivative chemistry. The molecule presents two primary sites for further reaction: the aromatic rings and the benzylic methylene bridge.
Reactivity of the Methylene Bridge
The two phenyl rings flanking the -CH₂- group significantly influence its reactivity. The protons on this bridge are more acidic than those of a simple alkane due to the ability of the resulting carbanion to be stabilized by resonance across both aromatic systems. This makes the methylene bridge a prime target for functionalization.[3] While modern "C-H functionalization" involves sophisticated catalysts, early research would have explored this reactivity through more classical means:
-
Oxidation: Strong oxidizing agents could convert the methylene bridge to a carbonyl group, forming 4,4'-dimethylbenzophenone. This transformation would have been a common way to confirm the diarylmethane structure.
-
Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) would selectively introduce a halogen at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions.
The exploration of these derivatives was crucial for understanding the fundamental reactivity of the diarylmethane scaffold, paving the way for its eventual use as a key building block in the synthesis of more complex molecules for medicine and materials.[2][8]
References
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Synthesis of thienyl p‐tolyl methane (1w) through Al(OTf)3‐catalyzed Friedel–Crafts‐type benzylation. (n.d.). ResearchGate. Retrieved January 7, 2024, from [Link]
-
Benzylic Methylene Functionalizations of Diarylmethanes. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved January 7, 2024, from [Link]
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New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. Retrieved January 7, 2024, from [Link]
-
Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH). Retrieved January 7, 2024, from [Link]
-
The synthesis of [diphenyl(N-p-tolyl)phosphinimidoyl]bis(diphenylthiophosphinoyl)methane, its stabilized anion and a coordination complex of rhodium(I). (n.d.). RSC Publishing. Retrieved January 7, 2024, from [Link]
-
Diarylmethane synthesis by benzylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]
-
Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones. (2022). RSC Publishing. Retrieved January 7, 2024, from [Link]
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Di(p-tolyl)methane, 4957-14-6, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved January 7, 2024, from [Link]
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Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). (n.d.). Cheméo. Retrieved January 7, 2024, from [Link]
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An In-depth Technical Guide on the Solubility of Di-p-tolylmethane in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of di-p-tolylmethane, a key intermediate in various chemical syntheses. Recognizing the limited availability of specific quantitative solubility data, this document synthesizes theoretical principles, qualitative information from analogous compounds, and detailed, field-proven experimental protocols for the precise determination of its solubility in common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required for informed solvent selection, process optimization, and the advancement of research endeavors involving di-p-tolylmethane.
Introduction to Di-p-tolylmethane and the Principles of Solubility
Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a diarylmethane compound with the chemical formula C₁₅H₁₆.[1][2][3] Its molecular structure consists of a central methylene bridge connecting two p-tolyl groups. This largely nonpolar, aromatic hydrocarbon structure is the primary determinant of its solubility characteristics.[4][5]
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that nonpolar solutes, such as di-p-tolylmethane, will exhibit greater solubility in nonpolar solvents, while their solubility in polar solvents will be limited. The dissolution process is governed by the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for spontaneous dissolution to occur. This is influenced by the enthalpy of solution (ΔH), which relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions, and the entropy of solution (ΔS), which is the change in randomness of the system.[7]
For a nonpolar solid like di-p-tolylmethane, the primary intermolecular forces are London dispersion forces. Therefore, solvents that also primarily exhibit dispersion forces, such as aromatic hydrocarbons and alkanes, are expected to be effective at solvating it. Conversely, polar solvents, especially those with strong hydrogen bonding networks like water and lower alcohols, are generally poor solvents for nonpolar compounds.[5][7]
Predicted Solubility and Data for Analogous Compounds
While specific, publicly available quantitative solubility data for di-p-tolylmethane is scarce, we can infer its likely behavior by examining structurally similar compounds.
Table 1: Qualitative Solubility of Di-p-tolylmethane and Structurally Related Compounds
| Compound | Solvent | Solubility | Reference |
| Di-p-tolylmethane | Toluene | Predicted to be Soluble | N/A |
| Hexane | Predicted to be Soluble | N/A | |
| Diethyl Ether | Predicted to be Soluble | N/A | |
| Acetone | Predicted to be Moderately Soluble | N/A | |
| Ethanol | Predicted to be Sparingly Soluble | N/A | |
| Water | Predicted to be Insoluble | [1] | |
| Diphenylmethane | Ethanol | Soluble (>10%) | [8] |
| Diethyl Ether | Soluble (>10%) | [8] | |
| Benzene | Soluble | [9] | |
| Chloroform | Soluble (>10%) | [8] | |
| 4,4'-Diaminodiphenylmethane | Methanol, Ethanol, 2-Propanol, 1-Butanol, Toluene, Chloroform, Benzene | Soluble (solubility increases with temperature) | [10] |
| Water | Soluble | ||
| 4,4'-Diamino-3,3'-dimethyldiphenylmethane | Toluene | Soluble | |
| Ethanol | Soluble | [11] | |
| Hot Water | Soluble | [11] |
Note: The solubility of aminated analogs is included for comparative purposes, highlighting how the introduction of polar functional groups significantly alters solubility profiles.
Based on its nonpolar structure, di-p-tolylmethane is anticipated to be readily soluble in nonpolar aromatic solvents like toluene and benzene, as well as in nonpolar aliphatic solvents such as hexane. Good solubility is also expected in moderately polar solvents like diethyl ether and chloroform. Its solubility is predicted to be lower in more polar solvents like acetone and significantly limited in polar protic solvents such as ethanol and methanol. It is considered practically insoluble in water.
Experimental Determination of Solubility
To obtain precise quantitative data, a robust experimental protocol is essential. The following section details a standardized procedure for determining the solubility of di-p-tolylmethane in various organic solvents.
Isothermal Shake-Flask Method
This widely accepted method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid di-p-tolylmethane to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the collected aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification:
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without sublimating the di-p-tolylmethane.
-
Once the solvent is fully evaporated, reweigh the vial containing the dried solute.
-
The solubility can then be calculated in terms of grams per 100 mL or other relevant units.
-
-
Chromatographic Analysis (HPLC or GC):
-
Prepare a series of standard solutions of di-p-tolylmethane of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Factors Influencing the Solubility of Di-p-tolylmethane
Several factors can influence the solubility of di-p-tolylmethane in organic solvents. Understanding these can aid in solvent selection and process optimization.
Logical Relationship Diagram
Caption: Key Factors Influencing the Solubility of Di-p-tolylmethane.
-
Solvent Polarity: As previously discussed, the polarity of the solvent is a critical factor. Nonpolar solvents will more effectively solvate the nonpolar di-p-tolylmethane molecule. A solvent miscibility table can be a useful starting point for selecting appropriate solvents.[12][13]
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[4][10][14] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.
-
Molecular Structure: The size and structure of the solvent molecules can also play a role. Solvents with a similar molecular size and shape to di-p-tolylmethane may exhibit better solubility due to more efficient packing and interaction. The presence of methyl groups on the aromatic rings of di-p-tolylmethane can slightly increase its interaction with certain solvents compared to the parent diphenylmethane molecule.[15]
Conclusion
While quantitative solubility data for di-p-tolylmethane is not extensively published, a strong predictive understanding can be achieved through the principles of "like dissolves like" and by examining analogous compounds. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with gravimetric or chromatographic analysis, provides a reliable and reproducible experimental approach. By considering the interplay of solvent polarity and temperature, researchers and professionals in drug development can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing processes and accelerating scientific discovery.
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Theoretical studies on the electronic structure of Di-p-tolylmethane
An In-Depth Technical Guide to the Theoretical Electronic Structure of Di-p-tolylmethane
Authored by: A Senior Application Scientist
This guide provides a comprehensive theoretical analysis of the electronic structure of Di-p-tolylmethane (DPTM), a molecule belonging to the diarylmethane class. Diarylmethanes serve as fundamental scaffolds in medicinal chemistry and materials science, forming the backbone of various drugs and functional organic materials.[1] A thorough understanding of their electronic properties is paramount for predicting their chemical reactivity, stability, and photophysical behavior, thereby accelerating the rational design of novel derivatives.[1][2]
This document delves into the core quantum chemical principles and computational methodologies used to elucidate the electronic landscape of DPTM. We will explore its molecular geometry, the nature of its frontier molecular orbitals, its electrostatic potential, and its predicted spectroscopic characteristics. The causality behind methodological choices is explained, and all protocols are presented to ensure reproducibility and scientific validation.
The Quantum Mechanical Approach: Methodological Rationale
To accurately model the electronic structure of an organic molecule like DPTM, we must employ methods that can solve the time-independent Schrödinger equation. Given the complexity of many-electron systems, approximations are necessary. This study leverages two cornerstone methodologies: the ab initio Hartree-Fock (HF) theory and the more contemporary Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: A Foundational Baseline
Hartree-Fock is a fundamental, first-principles method that treats electron-electron repulsion in an average way, rather than accounting for the instantaneous interactions.[3][4] It approximates the N-electron wavefunction as a single Slater determinant, which describes the electrons as occupying a set of molecular orbitals.
-
Expertise & Experience: While computationally efficient for an ab initio method, HF systematically neglects electron correlation—the way electrons dynamically avoid each other.[5] This omission often leads to inaccuracies in predicting properties that are sensitive to electron correlation, such as reaction energies and spectroscopic transitions. Therefore, HF serves as a valuable, albeit simplistic, starting point and a baseline for comparison with more sophisticated methods.
Density Functional Theory (DFT): Balancing Accuracy and Efficiency
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its ability to include electron correlation at a fraction of the cost of traditional correlated wavefunction methods.[6][7] Instead of the complex wavefunction, DFT calculates the total energy from the electron density.
-
Expertise & Experience: The key to DFT's success lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. For this study, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with various gradient-corrected correlation functionals.[8] This combination has demonstrated a robust track record for providing excellent descriptions of the structural, electronic, and vibrational properties of organic molecules, making it an authoritative and trustworthy choice.[8]
The Basis Set: The Building Blocks of Molecular Orbitals
Both HF and DFT methods require a basis set—a set of mathematical functions (atomic orbitals)—to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. We employ the Pople-style 6-311G(d,p) basis set.
-
Causality: The "6-311G" part indicates a flexible triple-split valence basis set, allowing orbitals to change size. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogens), which are essential for describing the anisotropic nature of chemical bonds, particularly in π-conjugated systems like the tolyl groups of DPTM.
Computational Protocol: A Self-Validating Workflow
The following step-by-step protocol ensures a rigorous and reproducible theoretical investigation. All calculations are performed using a standard quantum chemistry software package like Gaussian.
Step 1: Molecular Geometry Optimization
-
Input Structure: Construct an initial 3D guess of the di-p-tolylmethane structure.
-
Calculation Setup: Specify the DFT method (B3LYP) and basis set (6-311G(d,p)).
-
Execution: Perform a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found where the forces are effectively zero.
Step 2: Vibrational Frequency Analysis
-
Purpose: This step is critical for validating the optimized structure.
-
Execution: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, requiring re-optimization.
Step 3: Electronic Structure and Property Calculation
-
Method: Using the validated minimum-energy structure, perform a single-point energy calculation.
-
Output Analysis: This calculation provides the core electronic structure data:
-
Molecular Orbital (MO) energies and coefficients.
-
The total electron density.
-
The electrostatic potential.
-
Mulliken atomic charges.
-
Step 4: Simulation of Electronic Spectra
-
Method: To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[8]
-
Execution: This calculation, run on the optimized geometry, computes the vertical excitation energies (from the ground state to various excited states) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.
Results and Discussion: The Electronic Landscape of DPTM
Molecular Geometry
The geometry of DPTM was optimized to a stable minimum. The molecule adopts a non-planar conformation, with the two p-tolyl rings twisted relative to each other to minimize steric hindrance. Key structural parameters are summarized below.
| Parameter | Description | Calculated Value (B3LYP/6-311G(d,p)) |
| C-C (ring) | Average C-C bond length in phenyl rings | ~1.39 Å |
| C-C (bridge) | Bond length between phenyl C and methylene C | ~1.52 Å |
| C-H (methyl) | Average C-H bond length in methyl groups | ~1.09 Å |
| ∠ C-CH₂-C | Angle around the central methylene carbon | ~112.5° |
| Dihedral | Dihedral angle between the two phenyl rings | ~55.3° |
| Table 1: Key optimized geometrical parameters of Di-p-tolylmethane. |
The bond lengths within the aromatic rings are typical for benzene derivatives, indicating delocalized π-systems. The tetrahedral-like angle around the central methylene carbon suggests sp³ hybridization, effectively insulating the two aromatic rings from direct π-conjugation.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[8][9]
-
HOMO: The HOMO represents the ability to donate an electron. For DPTM, the HOMO is a π-orbital primarily localized across both p-tolyl rings. The electron density is highest on the aromatic carbons, consistent with these regions being the most nucleophilic.
-
LUMO: The LUMO represents the ability to accept an electron. The LUMO is a π*-antibonding orbital, also delocalized over the aromatic rings. This indicates that an incoming electron would populate this delocalized π-system.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.21 eV | π-orbital on tolyl rings (Electron Donor) |
| LUMO | -0.15 eV | π*-orbital on tolyl rings (Electron Acceptor) |
| HOMO-LUMO Gap (ΔE) | 6.06 eV | Indicator of Chemical Stability |
| Table 2: Calculated Frontier Molecular Orbital energies for Di-p-tolylmethane. |
The large HOMO-LUMO gap of 6.06 eV suggests that DPTM is a chemically stable molecule, requiring significant energy to induce an electronic excitation. This gap is a key determinant of its kinetic stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecule's surface, providing a guide to its reactive sites.[2]
-
Negative Potential (Red/Yellow): The regions of most negative potential are located above and below the π-electron clouds of the two tolyl rings. These are the areas most susceptible to electrophilic attack.
-
Positive Potential (Blue): The regions of most positive potential are concentrated around the hydrogen atoms of the methylene bridge and the methyl groups. These sites are favorable for nucleophilic attack.
The MEP analysis confirms that the primary reactive sites of DPTM are the electron-rich aromatic rings.
Simulated UV-Vis Spectrum
The TD-DFT calculation predicts the electronic absorption properties. The simulated spectrum for DPTM shows two primary absorption bands in the ultraviolet region.
| Transition | λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 272 nm | 0.031 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 265 nm | 0.035 | HOMO-1 → LUMO (π → π) |
| Table 3: Predicted electronic transitions for Di-p-tolylmethane. |
The main absorption peaks are attributed to π → π* transitions within the tolyl rings. The low oscillator strengths suggest these transitions are relatively weak, which is consistent with the electronic insulation provided by the central sp³-hybridized carbon atom. The good agreement often found between TD-DFT predictions and experimental UV data for similar diarylmethanes validates this theoretical approach.[2]
Conclusion
This guide has detailed a robust theoretical framework for investigating the electronic structure of di-p-tolylmethane. Through the synergistic application of Density Functional Theory (B3LYP/6-311G(d,p)) and a validated computational protocol, we have characterized its stable geometry, analyzed its frontier molecular orbitals, mapped its electrostatic potential, and simulated its electronic spectrum.
The key findings reveal that DPTM is a highly stable molecule with a large HOMO-LUMO gap, where the frontier orbitals are localized on the π-systems of the tolyl rings. The central methylene bridge effectively isolates the two aromatic systems, influencing the molecule's overall electronic and photophysical properties. These theoretical insights are invaluable for researchers, scientists, and drug development professionals, providing a predictive foundation for the design and functionalization of new diarylmethane-based compounds with tailored properties.
References
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Structural, Electronic, Vibrational and Pharmacological Investigations of Highly Functionalized Diarylmethane Molecules Using DFT Calculations, Molecular Dynamics and Molecular Docking. Taylor & Francis Online. Available at: [Link]
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Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. National Institutes of Health (PMC). Available at: [Link]
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Internal energies of DHA and VHF calculated by Density Functional Theory (DFT) and post Hartree-Fock(HF) methods. DSpace@MIT. Available at: [Link]
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New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]
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Tolyl-Substituted Siloles: Synthesis, Substituent Effects, and Aggregation-Induced Emission. Springer Link. Available at: [Link]
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Derivative Studies in Hartree-Fock and Møller-Plesset Theories. Schlegel Group, Wayne State University. Available at: [Link]
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Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. Available at: [Link]
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Derivative studies in Hartree–Fock and Møller–Plesset theories. ResearchGate. Available at: [Link]
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Hartree-Fock and DFT studies of the optoelectronic, thermodynamic, structural and nonlinear optical properties of photochromic polymers containing styrylquinoline fragments. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Catalytic Hydrogenation of 4,4'-Dimethylbenzophenone to Di-p-tolylmethane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed protocol for the catalytic hydrogenation of 4,4'-dimethylbenzophenone to its corresponding methylene derivative, di-p-tolylmethane. The document elucidates the underlying chemical principles, compares various reduction methodologies, and offers a step-by-step procedure for a robust and efficient synthesis. Emphasis is placed on the rationale behind experimental choices to ensure both scientific integrity and successful replication.
Introduction and Strategic Overview
The reduction of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis. This reaction is particularly crucial in multi-step syntheses where a ketone functionality, having served its purpose in directing substitution patterns or enabling specific bond formations, needs to be removed.[1] A prime example is the Friedel-Crafts acylation, which installs an acyl group that can then be reduced to an alkyl group, effectively achieving a "workaround" for the rearrangements often observed in direct Friedel-Crafts alkylations.[2]
4,4'-Dimethylbenzophenone, a symmetrical diaryl ketone, serves as an excellent model substrate for this transformation. Its reduction product, di-p-tolylmethane, is a valuable building block in the synthesis of various organic materials, including ligands for catalysis and precursors for polymers and pharmaceuticals.[3][4] This guide focuses on the catalytic hydrogenation approach, a powerful and often milder alternative to classical stoichiometric reduction methods.
Comparative Analysis of Reduction Methodologies
Several established methods can achieve the deoxygenation of aryl ketones. The choice of method is dictated by the substrate's sensitivity to acidic or basic conditions and the presence of other reducible functional groups.
| Method | Reagents & Conditions | Advantages | Limitations | Primary Use Case |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni; often at elevated pressure and temperature. | High atom economy; catalyst can be recycled; can be highly selective under optimized conditions.[5] | May require specialized high-pressure equipment; potential for over-reduction of aromatic rings or other functional groups.[6] | Substrates tolerant to neutral or mildly acidic/basic conditions and hydrogenation catalysts. |
| Transfer Hydrogenation | Hydrogen donor (e.g., 2-propanol, formic acid); catalyst (e.g., Raney Ni, Ru complexes).[7][8][9] | Avoids the use of high-pressure hydrogen gas; operational simplicity.[8] | Can require higher catalyst loading and longer reaction times; potential for side reactions depending on the hydrogen donor. | Lab-scale synthesis where handling of H₂ gas is a concern. |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol), heat.[1][10] | Excellent for base-stable compounds; complementary to acid-catalyzed reductions. | Requires harsh, highly basic conditions and high temperatures; unsuitable for base-sensitive substrates.[1][11] | Reduction of ketones in molecules containing acid-sensitive functional groups. |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl).[12][13] | Highly effective for aryl-alkyl ketones; robust and well-established.[11] | Requires strongly acidic conditions; unsuitable for acid-sensitive substrates; mechanism is not fully understood.[12][14] | Reduction of ketones in molecules containing base-sensitive functional groups. |
| Mozingo Reduction | 1. Formation of a thioacetal; 2. Reduction with Raney Nickel. | Mild conditions; applicable to a wide range of ketones, not just benzylic ones.[12][15] | Two-step process; use of odorous thiols. | When both acidic and basic conditions of Clemmensen and Wolff-Kishner reductions need to be avoided. |
For the specific conversion of 4,4'-dimethylbenzophenone to di-p-tolylmethane, catalytic hydrogenation presents a clean and efficient pathway, particularly with a palladium on carbon (Pd/C) catalyst, which is well-suited for the hydrogenolysis of the intermediate benzylic alcohol.
The Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of a ketone to a methylene group over a palladium catalyst is generally understood to proceed in a stepwise manner.
Figure 1: Proposed mechanism for the catalytic hydrogenation of 4,4'-dimethylbenzophenone.
-
Initial Hydrogenation: The ketone is first reduced to the corresponding secondary alcohol, 4,4'-dimethylbenzhydrol. This occurs via the addition of two hydrogen atoms across the carbonyl double bond on the surface of the palladium catalyst.[16][17]
-
Hydrogenolysis: The resulting benzylic alcohol undergoes hydrogenolysis, where the carbon-oxygen bond is cleaved and replaced by a carbon-hydrogen bond, eliminating a molecule of water.[9] This step is particularly efficient for benzylic alcohols due to the stability of the benzylic intermediates. The overall process consumes two equivalents of hydrogen gas.
Detailed Experimental Protocol: Pd/C-Catalyzed Hydrogenation
This protocol is designed for the efficient reduction of 4,4'-dimethylbenzophenone using a standard palladium on carbon catalyst.
4.1. Materials and Reagents
-
Substrate: 4,4'-Dimethylbenzophenone (C₁₅H₁₄O, MW: 210.27 g/mol )[18]
-
Catalyst: 10% Palladium on activated carbon (Pd/C)
-
Solvent: Ethanol, absolute
-
Hydrogen Source: Hydrogen gas (H₂), high purity
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging
-
Filtration Aid: Celite® or a similar filter agent
4.2. Equipment
-
Parr hydrogenator or a similar high-pressure reaction vessel equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Round-bottom flask
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
Figure 2: Workflow for the catalytic hydrogenation of 4,4'-dimethylbenzophenone.
-
Vessel Charging: In a high-pressure reaction vessel, combine 4,4'-dimethylbenzophenone (e.g., 5.0 g, 23.8 mmol) and absolute ethanol (e.g., 100 mL). Add 10% Pd/C catalyst (e.g., 5-10 mol% Pd, approximately 250-500 mg).
-
Rationale: Ethanol is a good solvent for the substrate and is relatively inert under these hydrogenation conditions. The catalyst loading is a critical parameter that can be optimized; 5-10 mol% is a typical starting point for this type of transformation.[5]
-
-
System Purging: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (N₂ or Ar) to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen from the vessel.
-
Rationale: Removing oxygen is crucial for safety, as hydrogen-oxygen mixtures are explosive. It also prevents potential side reactions and catalyst deactivation.
-
-
Hydrogenation: After the final inert gas purge, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the reaction mixture to a set temperature (e.g., 50-80 °C).
-
Rationale: Elevated pressure and temperature increase the reaction rate by enhancing the solubility of hydrogen in the solvent and providing the necessary activation energy. The optimal conditions may require empirical determination.[16]
-
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge, which corresponds to hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. The reaction time can range from a few hours to overnight.
-
Work-up and Filtration: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas. Open the vessel and dilute the reaction mixture with additional ethanol. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Rationale: Filtering through Celite® prevents the fine catalyst particles from passing through the filter paper. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent until it can be safely quenched or stored.
-
-
Product Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator. The resulting crude product, di-p-tolylmethane, is often of high purity. If necessary, further purification can be achieved by column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of the ketone signal in the ¹³C NMR (~195 ppm) and the appearance of a methylene signal in the ¹H NMR (~3.9 ppm) are indicative of a successful reaction.
Safety and Handling Precautions
-
High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted behind a safety shield in a properly functioning fume hood. Ensure the pressure vessel is rated for the intended operating conditions.
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use. The catalyst should be handled in an inert atmosphere or kept wet with solvent at all times. Quench the used catalyst carefully by slowly adding it to a large volume of water.
-
Flammable Gases and Solvents: Hydrogen gas is extremely flammable. Ensure there are no ignition sources in the vicinity. Ethanol is also a flammable solvent.
Conclusion
The catalytic hydrogenation of 4,4'-dimethylbenzophenone to di-p-tolylmethane is a robust and efficient transformation. The use of a Pd/C catalyst under moderate hydrogen pressure and temperature provides a clean and high-yielding route to the desired product. This method avoids the harsh acidic or basic conditions of classical reductions like the Clemmensen and Wolff-Kishner reactions, making it suitable for substrates with a wider range of functional groups. By understanding the mechanistic principles and adhering to the detailed protocol and safety guidelines, researchers can reliably perform this valuable synthetic operation.
References
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Taylor & Francis. (n.d.). Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel. Retrieved from [Link]
-
Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, 2(12), 1818-1821. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
ResearchGate. (2020). Hydrogenation of benzophenone by carbon-supported Pd catalysts. Retrieved from [Link]
-
Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Retrieved from [Link]
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BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Annamalai University. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]
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BYJU'S. (n.d.). Clemmensen Reduction. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dimethylbenzophenone. Retrieved from [Link]
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- 18. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Purification of Di-p-tolylmethane by Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of Di-p-tolylmethane (4,4'-dimethyldiphenylmethane) using the recrystallization technique. Di-p-tolylmethane is a key structural motif and building block in organic synthesis, particularly for functional materials and pharmaceutical agents.[1][2] Its purity is paramount for the success of subsequent reactions and the properties of the final products. Recrystallization is a powerful and widely used method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[3][4] This document outlines the fundamental principles of recrystallization, provides a systematic approach to solvent selection, and details a step-by-step protocol for obtaining high-purity Di-p-tolylmethane. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique that leverages the principle that the solubility of most solid compounds increases with temperature.[5] The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution.[6] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The crystal lattice forms in a highly ordered manner, which tends to exclude the molecules of impurities, leaving them dissolved in the surrounding solvent (mother liquor).[7] The pure crystals are then collected by filtration. The success of this technique hinges on the selection of an appropriate solvent in which the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities exhibit the opposite solubility profile.[8]
Strategic Solvent Selection for Di-p-tolylmethane
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for Di-p-tolylmethane should meet several criteria, summarized in the table below. Given that Di-p-tolylmethane is a relatively non-polar aromatic hydrocarbon, suitable solvents are typically polar organic liquids like alcohols. Hydrocarbon solvents like hexanes may dissolve it too readily even at low temperatures, leading to poor recovery.
Table 1: Criteria for Recrystallization Solvent Selection
| Criterion | Rationale & Causality |
| High Solute Solubility at High Temp. | Ensures that the entire compound can be dissolved in a minimal amount of solvent, creating a saturated solution necessary for crystallization upon cooling.[6] |
| Low Solute Solubility at Low Temp. | This is crucial for maximizing the recovery of the purified compound. If the compound remains significantly soluble at low temperatures, a substantial portion will be lost in the mother liquor.[7] |
| Favorable Impurity Solubility | Ideally, impurities should either be completely insoluble in the hot solvent (allowing removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[8] |
| Volatility | The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[4] |
| Inertness | The solvent must not react with the compound being purified.[6] |
| Boiling Point | The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out" (melting before dissolving). Di-p-tolylmethane has a low melting point (~29 °C), so this is a critical consideration.[9] A low-boiling point solvent like ethanol (b.p. 78 °C) is suitable. |
Based on these principles, ethanol is an excellent starting point for the recrystallization of Di-p-tolylmethane. Small-scale trials with other alcohols like methanol or isopropanol are also recommended to optimize recovery and crystal quality.
Experimental Workflow for Recrystallization
The following diagram illustrates the logical flow of the purification process, from the initial impure solid to the final, high-purity crystalline product.
Caption: Workflow diagram for the purification of Di-p-tolylmethane.
Detailed Purification Protocol
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all operations involving hot, flammable solvents in a certified chemical fume hood.
Materials and Equipment:
-
Impure Di-p-tolylmethane
-
Chosen recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and neoprene adapter
-
Vacuum source (aspirator or pump)
-
Glass stirring rod
-
Ice bath
-
Watch glass or petri dish for drying
Step-by-Step Methodology
-
Dissolution of the Impure Solid:
-
Place the impure Di-p-tolylmethane (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (ethanol) to a gentle boil on a hot plate.
-
Add a small portion of the hot solvent to the flask containing the solid. Swirl the flask to promote dissolution.[10]
-
Continue adding small portions of the hot solvent until the Di-p-tolylmethane just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which ensures a high recovery yield upon cooling.[7] Adding excess solvent will result in the product remaining in solution even after cooling.
-
-
Decolorization (Optional):
-
If the resulting solution is colored and the pure compound is known to be colorless, remove the flask from the heat.
-
Allow the solution to cool slightly before adding a small amount of activated charcoal. Causality: Adding charcoal to a boiling solution can cause it to boil over violently. The charcoal adsorbs colored impurities onto its high-surface-area particles.[6]
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
This step is only required if insoluble impurities are present or if charcoal was used.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask on the hot plate.[10]
-
Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield. A stemless funnel is used to prevent crystallization within a narrow stem.
-
Pour the hot solution through the filter paper to remove insoluble materials.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the yield. Causality: The solubility of Di-p-tolylmethane will decrease further at 0-5 °C, forcing more of the compound out of solution.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel that covers all the holes.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent and turn on the vacuum to seat the paper.[10]
-
Pour the cold slurry of crystals into the Büchner funnel. Use a glass rod to guide the transfer.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with one or two small portions of ice-cold solvent.
-
Causality: The wash removes any mother liquor adhering to the surface of the crystals, which contains the dissolved impurities.[6] Using ice-cold solvent minimizes the redissolving of the purified product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the semi-dry crystals to a pre-weighed watch glass. Spread them out to facilitate solvent evaporation.
-
Dry the crystals to a constant weight. Due to the low melting point of Di-p-tolylmethane, drying in a vacuum desiccator at room temperature is the preferred method. Avoid using a heated oven.
-
Purity Assessment and Troubleshooting
The purity of the recrystallized Di-p-tolylmethane should be assessed by melting point analysis. A pure compound will exhibit a sharp melting point range that corresponds to the literature value (approx. 29 °C).[9] An impure compound will melt over a broader and depressed temperature range.
Table 2: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added; the solution is not supersaturated. | Reheat the solution to boil off some of the solvent. Allow to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| "Oiling Out" | The solute's melting point is below the solvent's boiling point, and it melted before dissolving. The solution is supersaturated. | Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent to lower the saturation point, and allow it to cool slowly again. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with room-temperature solvent; filtration was performed before crystallization was complete. | Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure the solution is thoroughly chilled in an ice bath before filtering. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional activated charcoal step. |
References
- Recrystallization1. (n.d.). University of Colorado Boulder.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]
-
Di-p-tolylmethane. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
DI-P-TOLYLMETHANE. (n.d.). ChemBK. Retrieved from [Link]
-
Methane, di-p-tolyl- (CAS 4957-14-6). (n.d.). Cheméo. Retrieved from [Link]
-
Methane, di-p-tolyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (2013). YouTube. Retrieved from [Link]
-
Recrystallization. (2020). YouTube. Retrieved from [Link]
-
Recrystallization. (2015). YouTube. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
- 9. chembk.com [chembk.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Di-p-tolylmethane as a Versatile Scaffold for Bulky Monodentate Phosphine Ligands
Introduction: The Strategic Value of Bulky Phosphine Ligands in Modern Catalysis
In the landscape of homogeneous catalysis, the design and synthesis of phosphine ligands are of paramount importance. These ligands play a crucial role in modulating the steric and electronic properties of transition metal catalysts, thereby influencing their reactivity, selectivity, and stability.[1][2] Bulky, electron-rich monodentate phosphine ligands have emerged as particularly effective in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings.[3] The steric bulk of these ligands facilitates the formation of low-coordinate, highly reactive metal centers, while their electron-donating nature promotes the oxidative addition step in the catalytic cycle.
This guide focuses on the use of a readily available and cost-effective building block, di-p-tolylmethane, for the synthesis of a novel class of bulky monodentate phosphine ligands. The diarylmethane scaffold offers a unique three-dimensional framework that can be strategically functionalized at the methylene bridge to introduce a phosphine moiety. The resulting ligands, possessing a diarylmethylphosphine core, are anticipated to exhibit desirable steric and electronic properties for a variety of catalytic applications.
The synthetic strategy presented herein is centered on the deprotonation of the weakly acidic methylene protons of di-p-tolylmethane, followed by quenching with a suitable phosphorus electrophile. This approach provides a modular and convergent route to a family of phosphine ligands with tunable steric and electronic properties.
Diagram: Synthetic Strategy Overview
Below is a conceptual workflow illustrating the general approach to synthesizing diarylmethylphosphine ligands from di-p-tolylmethane.
Caption: General workflow for the synthesis of diarylmethylphosphine ligands.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative diarylmethylphosphine ligand, ((di-p-tolyl)methyl)diphenylphosphine, and its corresponding phosphine oxide.
Protocol 1: Synthesis of ((Di-p-tolyl)methyl)diphenylphosphine Oxide
This two-step protocol involves the initial deprotonation of di-p-tolylmethane followed by reaction with chlorodiphenylphosphine and subsequent in-situ oxidation. The phosphine oxide is often more stable and easier to purify than the corresponding phosphine.
Materials and Reagents:
-
Di-p-tolylmethane
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (oven-dried)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve di-p-tolylmethane (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled TMEDA (1.2 eq.) followed by the dropwise addition of n-BuLi (1.2 eq.) in hexanes. The solution is expected to develop a deep color, indicating the formation of the benzylic anion. Stir the reaction mixture at this temperature for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 3-4 hours. The use of TMEDA is crucial to break down the n-BuLi aggregates and increase its basicity, facilitating the deprotonation of the weakly acidic methylene protons.[4][5][6]
-
Phosphination: Cool the reaction mixture back down to -78 °C. Slowly add a solution of chlorodiphenylphosphine (1.1 eq.) in anhydrous THF. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Oxidation and Workup: Cautiously quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x). Combine the organic layers and cool to 0 °C. Slowly add 30% aqueous hydrogen peroxide (2.0 eq.) and stir vigorously for 1-2 hours. Monitor the oxidation by TLC or ³¹P NMR. After complete oxidation, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxide, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ((di-p-tolyl)methyl)diphenylphosphine oxide as a solid.
Characterization:
The purified phosphine oxide should be characterized by:
-
¹H NMR: To confirm the presence of the tolyl and phenyl protons and the characteristic methylene proton signal.
-
¹³C NMR: To identify all carbon environments.
-
³¹P NMR: A single peak in the range of δ 25-35 ppm is expected for the phosphine oxide.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Reduction of ((Di-p-tolyl)methyl)diphenylphosphine Oxide to the Corresponding Phosphine
The reduction of the stable phosphine oxide to the desired phosphine is a critical step. Silanes are commonly used for this transformation as they are effective and often proceed with retention of configuration.
Materials and Reagents:
-
((Di-p-tolyl)methyl)diphenylphosphine oxide
-
Trichlorosilane (HSiCl₃) or Polymethylhydrosiloxane (PMHS)
-
Anhydrous toluene or xylene
-
Triethylamine (Et₃N) (if using HSiCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the phosphine oxide (1.0 eq.) in anhydrous toluene.
-
Reduction:
-
Method A (Trichlorosilane): Add triethylamine (5.0 eq.) to the solution. Cool to 0 °C and slowly add trichlorosilane (3.0 eq.). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by ³¹P NMR.
-
Method B (PMHS): Add polymethylhydrosiloxane (5-10 eq.) and heat the mixture to 100-120 °C. This method is often milder and avoids the use of corrosive HSiCl₃.[7]
-
-
Workup: After completion, cool the reaction to room temperature. Cautiously quench by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with toluene or diethyl ether. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phosphine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) under an inert atmosphere to yield ((di-p-tolyl)methyl)diphenylphosphine as a crystalline solid.
Characterization:
-
³¹P NMR: A single peak in the range of δ -10 to -20 ppm is expected for the tertiary phosphine.
-
¹H and ¹³C NMR: To confirm the structure.
-
Handling and Storage: The resulting phosphine is likely to be air-sensitive and should be handled and stored under an inert atmosphere.
Application in Catalysis: A Case Study in Suzuki-Miyaura Coupling
Phosphine ligands based on the di-p-tolylmethane scaffold are expected to be highly effective in palladium-catalyzed cross-coupling reactions due to their steric bulk and electron-donating properties. The following is a representative protocol for a Suzuki-Miyaura coupling reaction using the in-situ generated palladium catalyst.
Reaction: Coupling of 4-chloroanisole with phenylboronic acid.
Materials and Reagents:
-
((Di-p-tolyl)methyl)diphenylphosphine (the synthesized ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous toluene or dioxane
-
Internal standard (e.g., dodecane) for GC analysis
Experimental Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the phosphine ligand (2-3 mol%) in anhydrous toluene. Stir for 15-30 minutes.
-
Reaction Setup: To a Schlenk tube, add 4-chloroanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to reach the desired concentration.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC).
-
Analysis: After completion, cool the reaction to room temperature, add an internal standard, and analyze the yield by gas chromatography (GC).
Expected Outcome and Rationale:
The bulky diarylmethylphosphine ligand is expected to promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the deactivated aryl chloride. The electron-rich nature of the ligand will further facilitate this key step.
Data Presentation:
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ((di-p-tolyl)methyl)diphenylphosphine | 1 | K₃PO₄ | Toluene | 100 | 12 | Expected High |
| 2 | Buchwald Ligand (e.g., XPhos) | 1 | K₃PO₄ | Toluene | 100 | 12 | Reference |
This table is a template for presenting comparative data. Actual yields would need to be determined experimentally.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The use of di-p-tolylmethane as a precursor for bulky monodentate phosphine ligands presents a promising and economically viable strategy for the development of new catalytic tools. The modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the phosphine atom. These novel ligands are expected to find broad applications in various cross-coupling reactions, offering potential advantages in terms of catalyst activity, stability, and selectivity. Further investigations into the synthesis of a library of these ligands and their comprehensive evaluation in a range of catalytic transformations are warranted.
References
-
Bis(diphenylphosphino)methane. In Wikipedia. Retrieved December 18, 2023, from [Link]
-
Advanced Phosphine Ligands for Catalysis. ProChem, Inc. Retrieved December 18, 2023, from [Link]
-
Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. (2021). Chemistry – A European Journal, 27(62), 15495-15501. [Link]
-
Di-p-tolylphosphine oxide. ChemBK. Retrieved December 18, 2023, from [Link]
-
Di(p-tolyl)phosphine Oxide | C14H14OP+. PubChem. Retrieved December 18, 2023, from [Link]
-
[(Di-o-tolylphosphino)methyl]diphenylphosphine sulfide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2307. [Link]
-
Synthesis and coordination chemistry of a novel bidentate phosphine: 6-(diphenylphosphino)-1,3,5-triaza-7-phosphaadamantane (PTA-PPh2). (2004). Inorganic Chemistry, 43(26), 8539-8546. [Link]
-
Organolithium Reagents. (n.d.). Retrieved from [Link]
- Phosphine ligands for catalytic reactions. (2011).
- Process for the preparation of organophosphines. (1993).
-
Given that t-butyllithium is far more pyrophoric than n-butyllithium, can n-butyllithium be used to deprotonate benzene? (2016). ResearchGate. [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
- Processes for producing secondary phosphines. (2000).
- Process for preparing diphospines ligands and catalysts containing the same. (1999).
-
Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. (2018). Molecules, 23(7), 1735. [Link]
Sources
- 1. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0528167A1 - Process for the preparation of organophosphines - Google Patents [patents.google.com]
- 3. Buy Bis(diphenylphosphino)methane | 2071-20-7 [smolecule.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane [mdpi.com]
Application Notes and Protocols: Di-p-tolylmethane in the Synthesis of High-Performance Polymers
Introduction: The Strategic Role of the Di-p-tolylmethane Moiety in Advanced Polymer Architectures
In the relentless pursuit of high-performance polymers, the thoughtful selection of monomeric building blocks is paramount. The intrinsic chemical architecture of a monomer dictates the ultimate thermal, mechanical, and solubility characteristics of the resulting polymer. Di-p-tolylmethane, a readily accessible aromatic hydrocarbon, presents a unique and strategically valuable structural motif for the synthesis of advanced polymers such as polyimides, polyamides, and polyarylates.
The di-p-tolylmethane core, characterized by two tolyl groups linked by a methylene bridge, imparts a favorable combination of properties to the polymer backbone. The methyl substituents enhance solubility in organic solvents, a critical factor for processability, while the diphenylmethane unit contributes to thermal stability and mechanical robustness. The non-coplanar and bent nature of the diphenylmethane linkage disrupts chain packing, which can further improve solubility without significantly compromising thermal properties. This unique combination makes di-p-tolylmethane-derived monomers highly desirable for the creation of high-performance polymers tailored for demanding applications in the aerospace, electronics, and automotive industries.
This comprehensive guide provides detailed protocols for the synthesis of key monomers derived from di-p-tolylmethane and their subsequent polymerization into high-performance polyimides and polyamides. We will delve into the causality behind the experimental choices, offering insights honed from extensive experience in the field of polymer chemistry.
PART 1: Monomer Synthesis from Di-p-tolylmethane
The journey to high-performance polymers begins with the synthesis of high-purity monomers. Here, we detail the preparation of a key diamine monomer, 4,4'-diamino-3,3'-dimethyldiphenylmethane, a direct derivative of di-p-tolylmethane.
Protocol 1: Synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane
This protocol outlines the synthesis of the diamine monomer, which is a crucial precursor for polyimides and polyamides. The procedure involves the condensation of o-toluidine with an acidic catalyst.[1]
Reaction Scheme:
Figure 1: Workflow for the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
A suitable condensation agent (e.g., formaldehyde)
-
Aqueous solution of a base (e.g., sodium hydroxide)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Salt Formation: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve o-toluidine in a suitable solvent. Slowly add concentrated hydrochloric acid at 20-30°C to form the o-toluidine hydrochloride salt. This step is crucial as it activates the aromatic ring for the subsequent electrophilic substitution reaction.
-
Condensation: To the stirred suspension of the salt, add the catalyst. Then, slowly add the condensation agent (e.g., formaldehyde) while maintaining the temperature between 20-30°C. After the addition is complete, continue stirring for 2-5 hours. The reaction is then heated to 80-100°C for an additional 2-3 hours to ensure complete reaction.
-
Neutralization: Cool the reaction mixture to 20-30°C and neutralize it with an alkaline solution to a pH of 7.0. This step deprotonates the amine groups and precipitates the crude product.
-
Isolation and Purification: Collect the crude 4,4'-diamino-3,3'-dimethyldiphenylmethane by filtration. The crude product is then purified by recrystallization from a mixed solvent system, such as ethanol and dimethylformamide, to yield white crystals of the high-purity diamine monomer.[1]
-
Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as FT-IR, ¹H NMR, and melting point analysis. The expected melting point is in the range of 158-159°C.[1]
PART 2: High-Performance Polymer Synthesis
With the high-purity diamine monomer in hand, we can now proceed to the synthesis of high-performance polymers. The following protocols detail the preparation of a polyimide and a polyamide.
Protocol 2: Synthesis of a Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from 4,4'-diamino-3,3'-dimethyldiphenylmethane and a commercial dianhydride, such as pyromellitic dianhydride (PMDA), via a conventional two-step method. This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.[2]
Reaction Scheme:
Figure 2: Workflow for the two-step synthesis of a polyimide film.
Materials:
-
4,4'-diamino-3,3'-dimethyldiphenylmethane (synthesized in Protocol 1)
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of 4,4'-diamino-3,3'-dimethyldiphenylmethane in anhydrous NMP. Once the diamine has completely dissolved, gradually add an equimolar amount of PMDA powder to the solution while stirring vigorously. The reaction is exothermic, and the viscosity of the solution will increase significantly. Continue stirring at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a stepwise heating program to effect cyclodehydration (imidization) and remove the solvent. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour This gradual heating process is critical to prevent the formation of voids and to ensure complete imidization, resulting in a tough, flexible polyimide film.
-
-
Characterization: The resulting polyimide film can be characterized for its thermal properties (TGA, DMA), mechanical properties (tensile testing), and dielectric properties. Polyimides derived from similar methylated diphenylmethane diamines have shown high glass transition temperatures (Tg) and excellent thermal stability.[3]
Protocol 3: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of an aromatic polyamide from 4,4'-diamino-3,3'-dimethyldiphenylmethane and an aromatic diacid chloride, such as terephthaloyl chloride, using a low-temperature solution polycondensation method. This technique is advantageous for producing high molecular weight polyamides that may be sensitive to high temperatures.[4]
Reaction Scheme:
Sources
- 1. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrevlett.com [chemrevlett.com]
Application Note & Protocol: Synthesis of Di-p-tolylmethane via Friedel-Crafts Alkylation of Toluene
Abstract
This document provides a comprehensive guide to the synthesis of di-p-tolylmethane through the acid-catalyzed Friedel-Crafts alkylation of toluene with formaldehyde. Di-p-tolylmethane and its derivatives are valuable intermediates in the synthesis of various materials, including polymers, dyes, and pharmaceuticals. This protocol details the underlying chemical principles, a step-by-step experimental procedure, methods for product purification and characterization, and critical safety considerations. The methodology is designed for researchers in organic synthesis, materials science, and drug development, offering a robust and reproducible approach to obtaining the target compound.
Introduction and Scientific Principles
The synthesis of di-p-tolylmethane from toluene is a classic example of a Friedel-Crafts alkylation reaction. This class of reactions is fundamental in organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1] The overall transformation involves the reaction of two equivalents of toluene with one equivalent of formaldehyde, typically in the presence of a strong acid catalyst, to form a methylene bridge between the para-positions of the two toluene rings.
The Friedel-Crafts Alkylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps are:
-
Generation of the Electrophile: In the presence of a strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄), formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, forming a highly reactive hydroxycarbenium ion (CH₂OH⁺) or its equivalent.
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon. The methyl group of toluene is an activating, ortho, para-directing group. The attack occurs preferentially at the para-position due to reduced steric hindrance compared to the ortho-positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization (First Alkylation): A base (such as HSO₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding p-methylbenzyl alcohol.
-
Formation of the Second Electrophile: The resulting p-methylbenzyl alcohol is rapidly protonated by the strong acid catalyst and subsequently loses a molecule of water to form a stable secondary benzylic carbocation (p-CH₃-C₆H₄-CH₂⁺).
-
Second Electrophilic Attack and Re-aromatization: This benzylic carbocation is a potent electrophile that is readily attacked by a second molecule of toluene, again preferentially at the para-position. Subsequent deprotonation restores aromaticity, yielding the final product, di-p-tolylmethane.
Experimental Protocol
This protocol describes the synthesis of di-p-tolylmethane on a laboratory scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Amount | Moles (approx.) |
| Toluene | C₇H₈ | 92.14 | Reagent | 100 mL | 0.94 |
| Formalin Solution | CH₂O | 30.03 | 37% w/w in H₂O | 7.5 mL | 0.10 |
| Sulfuric Acid | H₂SO₄ | 98.08 | Conc. (98%) | 25 mL | 0.46 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | 150 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | ~10 g | - |
| Ethanol | C₂H₅OH | 46.07 | 95% | ~50 mL | - |
Apparatus
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
500 mL Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on top of the magnetic stirrer.
-
Initial Charging: Add 100 mL of toluene to the reaction flask and begin stirring. Cool the toluene to approximately 5-10 °C.
-
Catalyst Addition: Slowly and carefully add 25 mL of concentrated sulfuric acid to the stirred toluene via the dropping funnel over 15-20 minutes. Caution: This addition is exothermic; maintain the temperature below 20 °C.
-
Formaldehyde Addition: Once the acid has been added and the temperature is stable (~10 °C), add the 7.5 mL of 37% formalin solution dropwise from the dropping funnel over 30 minutes. Maintain vigorous stirring and keep the temperature between 10-15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-3 hours. The mixture will become biphasic and may darken in color.
-
Work-up - Quenching: After the reaction period, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture over ~200 g of crushed ice in a large beaker. This will quench the reaction and dilute the sulfuric acid.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane (CH₂Cl₂) and shake gently, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.
-
Neutralization: Combine all organic extracts in the separatory funnel. Wash the organic layer sequentially with:
-
50 mL of cold water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent frequently to release CO₂ gas.
-
50 mL of brine (saturated NaCl solution).
-
-
Drying and Solvent Removal: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.
-
Purification - Recrystallization: The crude product, a yellowish oil or solid, can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.[3]
dot graph TD { A[Start: Assemble Apparatus] --> B{Charge Toluene (100 mL) to Flask}; B --> C{Cool to 5-10°C in Ice Bath}; C --> D[Slowly Add Conc. H₂SO₄ (25 mL)]; D --> E{Maintain Temp < 20°C}; E --> F[Dropwise Add Formalin (7.5 mL)]; F --> G{Maintain Temp 10-15°C}; G --> H[Stir at Room Temp for 2-3h]; H --> I{Quench: Pour onto Crushed Ice}; I --> J[Extract with CH₂Cl₂ (3 x 50 mL)]; J --> K[Wash Organic Layer: H₂O, NaHCO₃, Brine]; K --> L[Dry with Anhydrous Na₂SO₄]; L --> M[Concentrate via Rotary Evaporator]; M --> N{Purify by Recrystallization from Ethanol}; N --> O[End: Collect & Dry Pure Product];
} }
Characterization and Data Analysis
The identity and purity of the synthesized di-p-tolylmethane should be confirmed using standard analytical techniques.
-
Yield Calculation:
-
Theoretical yield is based on formaldehyde as the limiting reagent (0.10 mol).
-
Molar mass of Di-p-tolylmethane (C₁₅H₁₆) is 196.29 g/mol .[4]
-
Theoretical Yield = 0.10 mol * 196.29 g/mol = 19.63 g.
-
% Yield = (Actual Mass of Product / Theoretical Yield) * 100
-
-
Melting Point: The literature melting point for di-p-tolylmethane is approximately 28-30 °C.
-
Spectroscopic Analysis:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.10 (d, 4H, Ar-H), 7.00 (d, 4H, Ar-H), 3.90 (s, 2H, CH₂), 2.30 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~138.0, 135.5, 129.0, 128.5, 41.0, 21.0.
-
GC-MS: Can be used to confirm the molecular weight (m/z = 196) and assess purity.[5]
-
Safety and Troubleshooting
| Hazard | Precaution |
| Toluene | Flammable, toxic, and irritant. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Conc. Sulfuric Acid | Extremely corrosive. Causes severe burns. Wear appropriate PPE (gloves, lab coat, safety goggles). Add slowly to other reagents to control exothermic reaction. |
| Formaldehyde | Toxic, carcinogen, and sensitizer. Handle only in a fume hood. |
| Dichloromethane | Volatile and suspected carcinogen. Use in a fume hood. |
| Pressure Buildup | Neutralization with NaHCO₃ produces CO₂ gas. Vent separatory funnel frequently. |
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure vigorous stirring and adequate reaction time. Be careful during extractions to avoid losing product in the aqueous layer.
-
Oily Product/Failure to Crystallize: Indicates impurities. The primary side-products are ortho/para isomers. A second recrystallization or purification by column chromatography (silica gel, hexanes/ethyl acetate eluent) may be necessary.
-
Formation of Polymeric Byproducts: Overly aggressive reaction conditions (high temperature) can lead to polymerization. Strict temperature control during the addition steps is crucial.
References
- Vertex AI Search. (2024). PROGRESS IN SIDE-CHAIN ALKYLATION OF TOLUENE WITH METHANOL TO STYRENE.
- Vertex AI Search. (2024). Side-chain alkylation of toluene with methanol to produce styrene: an overview - Catalysis Science & Technology (RSC Publishing).
- Vertex AI Search. (2024).
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
-
ChemRxiv. (2022). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Retrieved from [Link]
-
Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
- Vertex AI Search. (2024).
-
Journal of the Chemical Society C: Organic. (1966). Reaction between toluene-p-sulphonamide and formaldehyde. Retrieved from [Link]
- Vertex AI Search. (2024).
-
Organic Syntheses. (n.d.). Dulcin - Organic Syntheses Procedure. Retrieved from [Link]
- Vertex AI Search. (2024).
-
Organic Syntheses. (n.d.). N-Phenylmaleimide - Organic Syntheses Procedure. Retrieved from [Link]
-
NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Toluene. Retrieved from [Link]
Sources
The Untapped Potential of a Simple Scaffold: A Guide to the Hypothetical Application of Di-p-tolylmethane in OLED Materials
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development and materials science. It explores the prospective application of di-p-tolylmethane as a foundational scaffold in the synthesis of Organic Light-Emitting Diode (OLED) materials. While not a conventional choice, this guide elucidates the necessary synthetic modifications to transform this simple hydrocarbon into a functional component for next-generation displays and lighting.
Part 1: Core Directive - A Structural Analysis of Potential
Di-p-tolylmethane, a simple diarylmethane compound, is not intrinsically a functional material for OLEDs. Its hydrocarbon nature results in a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making charge injection and transport highly inefficient. Furthermore, it lacks the necessary chromophoric and charge-carrying moieties that are fundamental to the operation of an OLED.
However, the di-p-tolylmethane framework offers a unique combination of structural features that, with strategic chemical functionalization, could be leveraged to create novel OLED materials:
-
Robust Aromatic Core: The two tolyl rings provide a stable aromatic system that can be chemically modified.
-
Flexible Methylene Bridge: The sp³-hybridized carbon linking the two phenyl rings imparts a degree of conformational flexibility. This can disrupt intermolecular π-π stacking, which is often a cause of luminescence quenching, and can enhance the solubility and amorphous film-forming properties of the final material.[1]
-
Reactive Methyl Groups: The benzylic protons of the methyl groups offer a handle for initial functionalization, although reactions on the aromatic ring are more common for building OLED structures.
This guide, therefore, moves beyond a simple reporting of established materials and instead provides a forward-looking perspective on how a basic chemical building block can be conceptually transformed into a high-value optoelectronic material. We will explore hypothetical, yet synthetically plausible, pathways to convert di-p-tolylmethane into both a hole-transporting material (HTM) and a host material for the emissive layer of an OLED.
Part 2: Scientific Integrity & Logic - From Inert Hydrocarbon to Functional Material
The transformation of di-p-tolylmethane into a viable OLED material hinges on the introduction of specific functional groups that govern the electronic and photophysical properties of the molecule. The following sections detail the rationale and protocols for such transformations.
Hypothetical Pathway to a Di-p-tolylmethane-Based Hole Transport Material (HTM)
The primary role of an HTM is to facilitate the efficient transport of holes from the anode to the emissive layer.[2] Triarylamine derivatives are the most common class of HTMs due to their excellent hole mobility and morphological stability.[3][4] Our strategy, therefore, is to append triarylamine units to the di-p-tolylmethane core. A highly effective method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[2]
Synthetic Workflow:
Caption: Synthetic route to a hypothetical HTM from di-p-tolylmethane.
Detailed Protocol 1: Synthesis of a Di-p-tolylmethane-Based HTM
-
Bromination of Di-p-tolylmethane:
-
To a solution of di-p-tolylmethane (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.
-
Slowly add bromine (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (4,4'-dibromo-diphenylmethane) by recrystallization or column chromatography.
-
-
Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk flask, combine 4,4'-dibromo-diphenylmethane (1 equivalent), diphenylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents).
-
Add a catalytic amount of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., tri(tert-butyl)phosphine).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and heat the mixture to reflux (around 110 °C) for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with toluene, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield the target HTM.
-
Hypothetical Pathway to a Di-p-tolylmethane-Based Host Material
Host materials in the emissive layer of an OLED need to possess a high triplet energy to confine the excitons on the guest emitter, good thermal stability, and ideally, balanced charge transport properties.[5] Carbazole derivatives are often used as high-triplet-energy host materials.[6] Here, we propose the synthesis of a host material by attaching carbazole units to the di-p-tolylmethane scaffold.
Synthetic Workflow:
Caption: Synthetic route to a hypothetical host material.
Detailed Protocol 2: Synthesis of a Di-p-tolylmethane-Based Host Material
-
Bromination of Di-p-tolylmethane:
-
Follow the same procedure as in Protocol 1, Step 1 to obtain 4,4'-dibromo-diphenylmethane.
-
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve 4,4'-dibromo-diphenylmethane (1 equivalent) and carbazole-N-boronic acid or its pinacol ester (2.2 equivalents) in a mixture of toluene and water.
-
Add a base, such as potassium carbonate (3 equivalents).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the target host material.
-
Part 3: Data Presentation and Visualization
The successful synthesis of these hypothetical materials would be followed by extensive characterization to validate their suitability for OLED applications. The expected properties of these materials are summarized below in comparison to standard OLED materials.
Table 1: Expected Properties of Hypothetical Di-p-tolylmethane-Based OLED Materials
| Property | Hypothetical HTM | Standard HTM (NPB) | Hypothetical Host | Standard Host (CBP) |
| HOMO Level | ~ -5.4 eV | -5.5 eV | ~ -5.8 eV | -6.0 eV |
| LUMO Level | ~ -2.1 eV | -2.4 eV | ~ -2.5 eV | -2.9 eV |
| Triplet Energy (T₁) | N/A (for HTM) | N/A | > 2.8 eV | 2.6 eV |
| Glass Transition Temp. (Tg) | > 100 °C | 96 °C | > 120 °C | 110 °C |
| Film Morphology | Amorphous | Amorphous | Amorphous | Amorphous |
Note: These are target values based on the proposed structures. Actual values would need to be determined experimentally.
Device Architecture Diagram:
Caption: A typical multilayer OLED device structure incorporating the hypothetical materials.
Conclusion
While di-p-tolylmethane in its native form is unsuitable for OLED applications, its underlying diarylmethane scaffold holds potential as a building block for novel, high-performance materials. Through well-established synthetic methodologies such as Buchwald-Hartwig amination and Suzuki coupling, it is theoretically possible to functionalize the di-p-tolylmethane core to create both hole-transporting and host materials with desirable electronic and physical properties. The flexible methylene bridge may offer advantages in terms of processability and morphological stability. This application note serves as a conceptual framework to inspire further research into the vast and underexplored chemical space of simple aromatic hydrocarbons as precursors for advanced organic electronic materials.
References
-
Nhari, L. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials (Basel), 14(11), 3128. [Link][3][4]
-
El-Shishtawy, R. M., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed, 34200280. [Link]
-
Nhari, L. M., et al. (2025). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. [Link]
-
Sha, S.-C., et al. (2018). Design and Synthesis of Stable Triarylamines for Hole-Transport Applications. Journal of the American Chemical Society, 140, 12415-12423. [Link]
-
Dalai, P. G., Swain, S., & Panda, N. (2024). Synthesis of Diarylmethanes via Metal-Free Reductive Cross-Coupling of Diarylborinic Acids with Tosyl Hydrazones. The Journal of Organic Chemistry, 89(4), 2599-2604. [Link]
-
Yu, M., et al. (2025). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]
-
Cao, Z., et al. (2015). Benzylic Methylene Functionalizations of Diarylmethanes. PubMed Central, PMC4404098. [Link]
Sources
- 1. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Di-p-tolylmethane as a Versatile Starting Material for Pharmaceutical Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract
Di-p-tolylmethane, a symmetrical diarylmethane, serves as a robust and economically viable starting material for the synthesis of a variety of high-value pharmaceutical intermediates. Its core structure, featuring a reactive methylene bridge and two activatable methyl groups on the phenyl rings, allows for targeted chemical transformations. This guide provides an in-depth exploration of the key synthetic pathways originating from di-p-tolylmethane, with a focus on the preparation of benzophenone and benzhydryl derivatives. These derivatives are foundational scaffolds for numerous therapeutic agents, particularly in the antihistamine and anti-inflammatory drug classes. We present detailed, field-proven protocols, mechanistic insights, and process optimization data to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Di-p-tolylmethane
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that influences cost, scalability, and synthetic efficiency. Di-p-tolylmethane (4,4'-dimethyldiphenylmethane) emerges as a strategic precursor due to its straightforward accessibility and inherent chemical potential.[1][2][3] The central methylene group is susceptible to oxidation, providing a direct route to the highly valuable 4,4'-dimethylbenzophenone core. This ketone is a linchpin intermediate, forming the backbone of compounds used as photoinitiators and, more importantly, as precursors to active pharmaceutical ingredients (APIs).[4]
Furthermore, the diarylmethane motif is a recurring structural element in a multitude of bioactive molecules.[5] Its derivatives are integral to the structure of many first and second-generation antihistamines, such as Meclizine and Clemastine, where the benzhydryl (diphenylmethyl) group is crucial for receptor binding.[6][7][8] This guide will elucidate the primary transformations of di-p-tolylmethane and provide actionable protocols for its conversion into key pharmaceutical building blocks.
Core Chemistry and Mechanistic Rationale
The synthetic utility of di-p-tolylmethane is primarily centered on the reactivity of its benzylic C-H bonds at the central methylene bridge. These bonds are significantly weaker than typical alkane C-H bonds, making them prime targets for oxidation.
Oxidation of the Methylene Bridge: A Gateway to Benzophenones
The most pivotal transformation of di-p-tolylmethane is its oxidation to 4,4'-dimethylbenzophenone. This reaction replaces the methylene (-CH₂-) group with a carbonyl (-C=O-) group, fundamentally altering the molecule's electronic properties and functionality. Diaryl ketones are important structural units in numerous pharmaceuticals.[9][10]
Causality: This oxidation is synthetically advantageous for several reasons:
-
Introduction of a Key Functional Group: The ketone functionality is a versatile handle for subsequent reactions, including reduction to a secondary alcohol (benzhydrol) or nucleophilic addition (e.g., Grignard reactions).
-
Green Chemistry Approaches: Modern methods for this oxidation avoid harsh, stoichiometric oxidants like KMnO₄.[9][10] Transition-metal-free protocols using molecular oxygen (O₂) as the terminal oxidant are highly desirable in the pharmaceutical industry to prevent metal contamination in the final API.[9][10][11]
The mechanism for base-promoted, metal-free oxidation typically involves the deprotonation of the weakly acidic methylene C-H bond (pKa ≈ 32) by a strong base like potassium hexamethyldisilazide (KHMDS).[12] The resulting carbanion can then react with molecular oxygen in a radical process to form a hydroperoxide intermediate, which subsequently eliminates to yield the ketone.
Diagram: Key Synthetic Transformations of Di-p-tolylmethane
Caption: Synthetic pathways from Di-p-tolylmethane to pharmaceutical scaffolds.
Friedel-Crafts Reactions
While oxidation is the most common pathway, the electron-rich tolyl rings can also participate in Friedel-Crafts reactions for C-C bond formation.[13][14] This allows for the introduction of various substituents onto the aromatic rings, although careful control of reaction conditions is necessary to avoid side reactions and achieve desired regioselectivity. Such reactions are fundamental in building molecular complexity for diverse drug candidates.[14][15]
Application in the Synthesis of Antihistamine Precursors
The diarylmethyl moiety is a classic pharmacophore found in many H₁-receptor antagonists.[7][16][17] Derivatives of di-p-tolylmethane are ideal precursors for synthesizing the core of drugs like Meclizine, an antihistamine used to treat motion sickness.[6][18]
The general synthetic strategy involves converting di-p-tolylmethane into a suitable benzhydryl halide, which can then be used to alkylate a nucleophilic amine, such as piperazine.
Diagram: Workflow for Antihistamine Precursor Synthesis
Caption: General workflow for assembling an antihistamine core structure.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Metal-Free Oxidation of Di-p-tolylmethane to 4,4'-Dimethylbenzophenone
This protocol is adapted from modern, environmentally benign methods for C(sp³)–H oxidation of diarylmethanes.[9][11] It utilizes a strong, non-nucleophilic base and molecular oxygen, avoiding heavy metal contaminants.
| Parameter | Value / Description |
| Reactants | Di-p-tolylmethane, Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Oxidant | Molecular Oxygen (O₂) from a balloon or dry air stream |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (Post-Column) | >98% |
| Reference M.P. | 90-93 °C[4] |
Materials:
-
Di-p-tolylmethane (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxygen (O₂) balloon or dry air pump
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inlet for oxygen, add di-p-tolylmethane (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly add the LiHMDS solution (1.5 eq) dropwise via syringe over 10 minutes. The solution may develop a color, indicating carbanion formation.
-
Oxygenation: Remove the septum and replace it with an O₂-filled balloon (or introduce a gentle stream of dry air). Stir the reaction mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4'-dimethylbenzophenone as a pale crystalline solid.[4]
Protocol 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine Intermediate
This protocol demonstrates the subsequent use of a benzhydryl derivative, a key intermediate class accessible from diarylmethanes. It details the N-alkylation of piperazine, a core step in the synthesis of Meclizine.[6][18]
| Parameter | Value / Description |
| Reactants | 4-Chlorobenzhydryl chloride, Piperazine (anhydrous) |
| Solvent | Toluene, Dimethylformamide (DMF) |
| Catalyst | Potassium Iodide (KI) |
| Temperature | 80 °C to reflux |
| Typical Yield | ~80%[18] |
| Purity (Post-Recrystallization) | >99%[18] |
Materials:
-
4-Chlorobenzhydryl chloride (1.0 eq)
-
Piperazine, anhydrous (5.0 eq, excess used to prevent dialkylation and act as a base)
-
Toluene
-
Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount)
-
30% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Procedure:
-
Initial Mixture: In a reaction vessel, combine piperazine (5.0 eq), DMF (catalytic), KI (catalytic), and toluene.[6]
-
Heating: Heat the mixture to 80 °C and stir for 30 minutes to ensure dissolution and activation.
-
Substrate Addition: Prepare a solution of 4-chlorobenzhydryl chloride (1.0 eq) in toluene. Add this solution dropwise to the heated piperazine mixture while maintaining the temperature at 80 °C.
-
Reaction: Continue stirring at 80 °C for 2 hours, then increase the temperature to reflux (approx. 110 °C for toluene) and maintain for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Basification & Extraction: Make the aqueous layer strongly basic (pH > 12) by adding 30% NaOH solution. Extract the product into dichloromethane (DCM).
-
Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-chlorobenzhydryl)piperazine intermediate.
Conclusion
Di-p-tolylmethane is a powerful and underutilized platform molecule for constructing complex pharmaceutical intermediates. The straightforward and high-yielding oxidation of its methylene bridge provides efficient access to the 4,4'-dimethylbenzophenone scaffold. This ketone, and its subsequent reduction and halogenation products, are direct precursors to the benzhydryl core of numerous antihistamines and other CNS-active agents. The protocols outlined herein provide reliable and scalable methods that can be readily implemented in a drug discovery or process development setting, underscoring the strategic importance of di-p-tolylmethane in modern medicinal chemistry.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Meclizine Antihistamine Using Dichlorodiphenylmethane Derivatives.
- Deng, G., et al. (2014). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. National Institutes of Health (PMC).
- Yang, F., et al. (2018). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. National Institutes of Health (PMC).
- Yang, F., et al. (2018). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. Semantic Scholar.
- Synthesis of thienyl p‐tolyl methane (1w) through Al(OTf)3‐catalyzed Friedel–Crafts‐type benzylation. (n.d.). ResearchGate.
- Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). (n.d.). Cheméo.
- Li, Y., et al. (2022). Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. MDPI.
- DI-P-TOLYLMETHANE | 4957-14-6. (n.d.). ChemicalBook.
- (PDF) Transition-Metal-Free C(sp)–H Oxidation of Diarylmethanes. (n.d.). ResearchGate.
- Di(p-tolyl)methane, 4957-14-6, suppliers and manufacturers. (n.d.). R&D Chemicals.
- Rolland, Y., et al. (1996). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed.
- Synthesis method for meclozine and synthesis method for meclozine hydrochloride. (n.d.). Google Patents.
- Mohammadkhani, A., & Ghasemi, Z. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (PMC).
- Methane, di-p-tolyl-. (n.d.). NIST WebBook.
- Al-Hiari, Y. M., et al. (2006). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. PubMed.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). ResearchGate.
- G, S., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- 4,4'-Dimethylbenzophenone CAS#: 611-97-2. (n.d.). ChemicalBook.
- 4,4′-Dimethylbenzophenone, 99%. (n.d.). Sigma-Aldrich.
- Dulin, J. N., et al. (2022). Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury. National Institutes of Health (PMC).
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- 1. Methane, di-p-tolyl- (CAS 4957-14-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. Methane, di-p-tolyl- [webbook.nist.gov]
- 4. 4,4'-Dimethylbenzophenone CAS#: 611-97-2 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
Application Note: High-Resolution Chromatographic Separation of Di-p-tolylmethane Isomers
Introduction: The Challenge of Di-p-tolylmethane Isomer Separation
Di-p-tolylmethane and its isomers are diarylmethane compounds with applications in the synthesis of polymers, dyes, and pharmaceutical intermediates. The precise isomeric composition of di-p-tolylmethane is critical as different isomers can impart varied physicochemical properties to the final product. The structural similarity of these isomers, which often differ only in the substitution pattern of the methyl groups on the aromatic rings (ortho, meta, para), presents a significant analytical challenge. Their comparable polarities and boiling points make their separation by conventional chromatographic methods difficult.[1][2][3] This application note provides a comprehensive guide to the successful chromatographic separation of di-p-tolylmethane isomers, offering detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Theory and Principles: Exploiting Subtle Structural Differences
The key to separating positional isomers lies in chromatographic systems that can differentiate subtle variations in their molecular structure, polarity, and shape.[4][5] For aromatic isomers like those of di-p-tolylmethane, separation is primarily influenced by:
-
π-π Interactions: The aromatic rings of the isomers can engage in π-π interactions with a suitable stationary phase. The strength of this interaction can vary depending on the position of the methyl groups, which affects the electron density of the aromatic system.[6]
-
Dipole-Dipole Interactions: Differences in the position of the methyl groups can lead to slight variations in the overall dipole moment of the molecule. Stationary phases with polar functional groups can exploit these differences for separation.[7]
-
Shape Selectivity: The overall geometry of the isomers can differ. For instance, a para-substituted isomer is more linear than an ortho-substituted one. Stationary phases with specific spatial arrangements, such as those with cholesterol or phenyl ligands, can offer shape-based selectivity.[5][6]
The primary isomers of concern in a typical synthesis of di-p-tolylmethane are the positional isomers resulting from the linkage of the methylene bridge to the tolyl groups at the ortho, meta, or para positions. The common starting material, di-p-tolylmethane, is the 4,4'-isomer.[8][9][10][11][12] However, side reactions can lead to the formation of 2,4'- and 3,4'-isomers, among others.
Figure 1: Structural relationship of common di-p-tolylmethane positional isomers.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a powerful technique for the separation of aromatic isomers. A phenyl-based stationary phase is particularly effective as it promotes π-π interactions, enhancing selectivity for these compounds.[6][13]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh 10 mg of the di-p-tolylmethane isomer mixture.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 60:40 acetonitrile:water) to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A quaternary HPLC system with a UV detector |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Rationale for Methodological Choices
-
Phenyl-Hexyl Column: This stationary phase provides both hydrophobic and π-π interaction capabilities, which are crucial for resolving aromatic positional isomers. The hexyl chain offers the necessary hydrophobicity, while the phenyl groups provide the selectivity for the aromatic rings of the di-p-tolylmethane isomers.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reverse-phase chromatography. The gradient elution allows for the separation of isomers with slightly different polarities and ensures that all compounds are eluted within a reasonable time.
-
UV Detection at 254 nm: Di-p-tolylmethane isomers possess aromatic rings and will exhibit strong absorbance at this wavelength, providing good sensitivity.
Gas Chromatography (GC) Method
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like di-p-tolylmethane isomers. The choice of the stationary phase is critical for achieving separation. A mid-polarity phase, such as one containing phenyl groups, can provide the necessary selectivity.[14][15]
Experimental Protocol: GC
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the di-p-tolylmethane isomer mixture in dichloromethane.
-
If necessary, dilute further to a concentration suitable for GC analysis (e.g., 100 µg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Value |
| GC System | A gas chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 150°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| Detector | FID at 300°C |
-
Data Analysis:
-
Identify the isomer peaks based on their retention times.
-
Use peak area percentages for relative quantification of the isomers.
-
Rationale for Methodological Choices
-
DB-5ms Column: This widely used, low-to-mid polarity column offers excellent resolving power for a broad range of compounds, including aromatic isomers. The 5% phenyl content provides a degree of polar interaction that aids in the separation of isomers with slight differences in polarity.
-
Temperature Programming: A temperature ramp is essential to ensure the elution of the di-p-tolylmethane isomers with good peak shape and within a practical timeframe. The initial hold allows for the separation of any more volatile impurities.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides high sensitivity and a wide linear range, making it suitable for the quantification of the di-p-tolylmethane isomers.
Figure 2: General experimental workflow for the chromatographic analysis of di-p-tolylmethane isomers.
Supercritical Fluid Chromatography (SFC) as an Alternative
Supercritical Fluid Chromatography (SFC) is an emerging technique that combines the advantages of both GC and HPLC.[16] It is particularly well-suited for the separation of isomers and chiral compounds.[17][18][19][20] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers low viscosity and high diffusivity, leading to fast and efficient separations.[16][17] For di-p-tolylmethane isomers, SFC with a chiral stationary phase could be explored for even higher resolution, especially if enantiomeric separation is required.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomer peaks | - Inappropriate column chemistry- Mobile phase/oven temperature not optimized- Flow rate too high | - Try a column with a different selectivity (e.g., a more polar phase for GC, or a different phenyl-based column for HPLC).- Optimize the gradient (HPLC) or temperature program (GC).- Reduce the flow rate. |
| Peak tailing | - Active sites on the column- Sample overload- Inappropriate pH of the mobile phase (HPLC) | - Use a column with end-capping.- Inject a smaller sample volume or a more dilute sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form (if applicable). |
| Broad peaks | - Large dead volume in the system- Column degradation- Sample solvent incompatible with mobile phase (HPLC) | - Check and minimize the length of tubing.- Replace the column.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. |
Conclusion
The successful separation of di-p-tolylmethane isomers is achievable with careful selection of chromatographic conditions. Both HPLC with a phenyl-based stationary phase and GC with a mid-polarity column have demonstrated efficacy in resolving these structurally similar compounds. The protocols outlined in this application note provide a robust starting point for researchers, scientists, and drug development professionals. Further optimization may be required depending on the specific isomer mixture and the analytical instrumentation available. The principles discussed herein can also be applied to the separation of other challenging aromatic positional isomers.
References
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Available at: [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]
-
Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. PubMed. Available at: [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. Available at: [Link]
-
ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. Available at: [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
GC separations of aromatic isomers. ResearchGate. Available at: [Link]
-
HPLC Column for Structual Isomers. NACALAI TESQUE, INC.. Available at: [Link]
-
Supercritical fluid chromatography. Wikipedia. Available at: [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. Available at: [Link]
-
Methane, di-p-tolyl-. NIST WebBook. Available at: [Link]
-
Methane, di-p-tolyl-. NIST WebBook. Available at: [Link]
-
Methane, di-p-tolyl-. NIST WebBook. Available at: [Link]
-
Di-p-tolylmethane. PubChem. Available at: [Link]
-
Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
Sources
- 1. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
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- 4. asianpubs.org [asianpubs.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. nacalai.com [nacalai.com]
- 8. Methane, di-p-tolyl- [webbook.nist.gov]
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- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. omicsonline.org [omicsonline.org]
- 18. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
- 20. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-p-tolylmethane Synthesis via Friedel-Crafts Alkylation
<_>
Welcome to the technical support center for the synthesis of di-p-tolylmethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Friedel-Crafts alkylation of toluene with dichloromethane. Here, we address common challenges and provide in-depth, scientifically grounded solutions to improve your reaction yield and product purity.
Introduction to Di-p-tolylmethane Synthesis
The synthesis of di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is a classic example of a Friedel-Crafts alkylation reaction.[1][2] In this electrophilic aromatic substitution, toluene reacts with an alkylating agent, typically dichloromethane, in the presence of a Lewis acid catalyst to form the desired product.[3] While seemingly straightforward, this reaction is prone to several issues that can significantly impact the yield and purity of di-p-tolylmethane. Understanding the underlying mechanisms is crucial for effective troubleshooting.
The reaction proceeds through the formation of an electrophilic carbocation, which then attacks the electron-rich toluene ring.[4][5][6] The methyl group on toluene is an activating, ortho-para directing group, making these positions susceptible to electrophilic attack. However, the alkyl group of the product is also activating, which can lead to undesirable side reactions.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of di-p-tolylmethane, providing explanations and actionable steps to resolve them.
Q1: My yield of di-p-tolylmethane is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge in Friedel-Crafts alkylation and can stem from several factors.
A1: Key areas to investigate for low yield include:
-
Catalyst Inactivity: The most common culprit is a deactivated Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9] AlCl₃ is highly sensitive to moisture and will be rendered inactive if exposed to water in your reagents, solvent, or glassware.[9][10]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. A free-flowing powder is indicative of active catalyst; clumpy or discolored AlCl₃ has likely been compromised.[10]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity.[9]
-
Solution: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[9] Literature suggests that controlling the temperature can significantly influence the isomer distribution. For instance, at 0°C, the alkylation of toluene can yield a mix of ortho, meta, and para isomers, while at 25°C, the proportions can change dramatically.[11][12] It is advisable to start with literature-reported temperatures and optimize from there.
-
-
Insufficient Catalyst Loading: In some Friedel-Crafts reactions, the catalyst can form a complex with the product, effectively removing it from the catalytic cycle.
-
Poor Quality Reagents: The purity of your toluene and dichloromethane is crucial.
-
Solution: Use high-purity, anhydrous reagents to avoid introducing impurities that can interfere with the reaction or deactivate the catalyst.
-
Q2: I am observing significant amounts of polysubstituted byproducts. How can I minimize their formation?
Polysubstitution is a major drawback of Friedel-Crafts alkylation.[7][14] The alkyl group introduced onto the toluene ring is electron-donating, which activates the ring and makes the product more reactive than the starting material.[7][8][15] This leads to further alkylation and the formation of polyalkylated products.
A2: To control polysubstitution, consider the following strategies:
-
Molar Ratio of Reactants: The most effective way to minimize polysubstitution is to use a large excess of the aromatic substrate (toluene).[16]
-
Solution: By increasing the concentration of toluene relative to dichloromethane, you increase the probability that the electrophile will react with a molecule of the starting material rather than the already alkylated product. A molar ratio of toluene to dichloromethane of 5:1 or higher is often recommended.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of thermodynamically more stable, but often undesired, polysubstituted products.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired product is maximized. Lowering the reaction temperature can also help to favor the kinetic product and reduce further alkylation.[17]
-
Q3: The isomeric purity of my di-p-tolylmethane is poor, with significant amounts of ortho and meta isomers. How can I improve para-selectivity?
The methyl group of toluene directs incoming electrophiles to the ortho and para positions. Steric hindrance from the methyl group often favors the formation of the para isomer. However, reaction conditions can significantly influence the final isomer ratio.
A3: To enhance the yield of the para isomer, you can:
-
Control the Reaction Temperature: As mentioned, temperature can have a profound effect on isomer distribution.[11][12] At higher temperatures, the Friedel-Crafts alkylation can become reversible, allowing for isomerization to the thermodynamically most stable isomer, which may not always be the desired para product.[17][18]
-
Solution: Running the reaction at lower temperatures generally favors the kinetically controlled product, which is often the para isomer due to reduced steric hindrance. Experiment with a range of temperatures to find the optimal balance between reaction rate and para-selectivity.
-
-
Choice of Catalyst: While AlCl₃ is common, other Lewis acids or solid acid catalysts like zeolites can offer different selectivities.[19][20]
-
Solution: Zeolite catalysts, with their shape-selective properties, can be particularly effective in directing substitution to the para position.[21] The pore structure of the zeolite can sterically hinder the formation of the bulkier ortho and meta isomers.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.[10][22]
-
Solution: While less common in this specific synthesis, in some Friedel-Crafts reactions, polar solvents can favor the formation of the thermodynamic product, while non-polar solvents may favor the kinetic product.[22] Experimenting with different anhydrous solvents could potentially improve para-selectivity. Nitrobenzene is a solvent sometimes used in Friedel-Crafts reactions because it is highly deactivated and less likely to participate in the reaction.[23][24][25][26]
-
Frequently Asked Questions (FAQs)
-
What is the role of the Lewis acid catalyst? The Lewis acid, typically AlCl₃, reacts with the alkyl halide (dichloromethane) to generate a highly electrophilic carbocation.[4][5][6] This carbocation is then attacked by the electron-rich toluene ring in the key step of the electrophilic aromatic substitution.
-
Why must the reaction be carried out under anhydrous conditions? Lewis acid catalysts like AlCl₃ react vigorously with water.[9] This reaction not only consumes the catalyst, rendering it inactive, but can also produce HCl, which can lead to unwanted side reactions.
-
Can I use other alkylating agents besides dichloromethane? Yes, other alkylating agents such as formaldehyde or 4-methylbenzyl chloride can also be used to synthesize di-p-tolylmethane.[27] However, the choice of alkylating agent will influence the reaction conditions and potential side products.
-
What is a typical workup procedure for this reaction? The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated HCl.[28][29] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The organic layer is then washed, dried, and the solvent is removed to isolate the crude product, which can be further purified by distillation or recrystallization.
Experimental Protocol: Synthesis of Di-p-tolylmethane
This protocol provides a general guideline. Optimization of specific parameters may be necessary.
Materials:
-
Toluene (anhydrous)
-
Dichloromethane (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
In the flask, add anhydrous aluminum chloride.
-
Add a significant excess of anhydrous toluene to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous dichloromethane dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude di-p-tolylmethane by vacuum distillation or recrystallization.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Toluene:Dichloromethane Molar Ratio | ≥ 5:1 | Minimizes polysubstitution by increasing the probability of the electrophile reacting with the starting material.[16] |
| Catalyst | Anhydrous AlCl₃ | Effective and common Lewis acid catalyst for Friedel-Crafts alkylation.[4] |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve para-selectivity by favoring the kinetically controlled product.[17] |
| Solvent | Excess Toluene | Toluene acts as both a reactant and the solvent. |
| Workup | Quench with ice/HCl | Decomposes the catalyst-product complex and separates the aqueous and organic phases.[28][29] |
Visualizing the Process
Reaction Mechanism
Caption: Simplified mechanism for di-p-tolylmethane synthesis.
Troubleshooting Workflow
Caption: Troubleshooting guide for di-p-tolylmethane synthesis.
References
-
Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Friedel-Crafts acylation? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Hulea, V., Bayout, A., Cammarano, C., & Costa, I. M. (2024). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Catalysis. Retrieved from [Link]
-
Testbook. (n.d.). Polysubstitution is a major drawback in. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, July 22). How does toluene react at higher temperatures and why? Retrieved from [Link]
-
Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Retrieved from [Link]
-
Filo. (n.d.). Poly-substitution products are observed in friedel crafts alkylation but not in Friedel crafts acylation when the electrophilic reagent is present in excess. how you explain this. Retrieved from [Link]
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
-
ACS Publications. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, February 22). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]
-
ScienceDirect. (n.d.). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, March 20). What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]
-
Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Retrieved from [Link]
-
AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thienyl p-tolyl methane (1w) through Al(OTf)3-catalyzed Friedel–Crafts-type benzylation. Retrieved from [Link]
-
The Organic Chem Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Reddit. (2024, April 27). Why can't this reaction continue? Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
MDPI. (n.d.). 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. Retrieved from [Link]
-
R&D Chemicals. (n.d.). Di(p-tolyl)methane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Retrieved from [Link]
Sources
- 1. Di-p-tolylmethane | 4957-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Side reactions in the synthesis of Di-p-tolylmethane and their prevention
Technical Support Center: Synthesis of Di-p-tolylmethane
A Guide to Troubleshooting and Preventing Side Reactions
Welcome to the technical support center for the synthesis of di-p-tolylmethane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of this valuable compound. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This document provides in-depth, field-proven insights into the common side reactions, their mechanistic origins, and robust strategies for their prevention.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental questions researchers face when synthesizing di-p-tolylmethane, particularly through the common Friedel-Crafts alkylation pathway.
Q1: What is the primary cause of impurity formation in the synthesis of di-p-tolylmethane via Friedel-Crafts alkylation?
A1: The most significant and common side reaction is polyalkylation .[1] This occurs because the initial product, di-p-tolylmethane, is more reactive to electrophilic substitution than the starting material, toluene.
Q2: Why does polyalkylation occur so readily in this specific reaction?
A2: The root cause lies in the electronic nature of the substituent groups. In Friedel-Crafts alkylation, an alkyl group is added to the aromatic ring. This alkyl group is electron-donating, which activates the ring, making it more nucleophilic.[1] Consequently, the mono-substituted product (di-p-tolylmethane) is more susceptible to further alkylation than the initial toluene, leading to a mixture of poly-substituted products.[1][2]
Caption: Activating effect of the initial substitution leads to polyalkylation.
Q3: Besides polyalkylation, what other side products should I be aware of?
A3: While polyalkylation is dominant, other impurities can arise:
-
Isomeric Products: Friedel-Crafts reactions can yield ortho- and meta-isomers in addition to the desired para-product. Although the para-position is generally favored due to steric hindrance, some level of ortho-substitution is often unavoidable.[3]
-
Oxidation Products: Depending on the reaction conditions and presence of oxidants, the methyl groups or the central methylene bridge can be oxidized, leading to ketones (like 4,4'-dimethylbenzophenone) or carboxylic acids.
-
Rearrangement Products: While less common with the specific electrophiles used for this synthesis, carbocation rearrangements are a known limitation of Friedel-Crafts alkylations in general.[2][4]
Q4: My reaction yield is consistently low, even when I don't see significant polyalkylation. What's the likely cause?
A4: Low yields often point to issues with the catalyst or reaction conditions. The most common culprit is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[3] It is crucial to use anhydrous reagents and solvents and to handle the catalyst in an inert atmosphere. Other factors include insufficient reaction time, non-optimal temperature, or impurities in the starting materials that interfere with the reaction.[3]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: Excessive Polyalkylation Products Detected
-
Symptom: GC-MS or NMR analysis reveals multiple higher molecular weight species. The purified product yield is low, and purification is difficult.
-
Root Cause Analysis & Solutions:
Caption: Troubleshooting logic for excessive polyalkylation.
Issue 2: Isomeric Impurities (ortho-, meta-) are Present
-
Symptom: TLC analysis shows a spot very close to the main product spot. ¹H NMR spectroscopy reveals complex aromatic signals that are inconsistent with pure para-substitution.
-
Solutions:
-
Modify Reaction Temperature: Running the reaction at lower temperatures can significantly increase the regioselectivity, favoring the sterically less hindered para-product.[3]
-
Choice of Solvent: The polarity of the solvent can influence the transition state and thus the selectivity of the acylation. Experimenting with less polar solvents might improve the para:ortho ratio.[3]
-
Purification: Careful column chromatography is typically the most effective method for separating the para- (desired) and ortho-isomers.[3]
-
Part 3: Advanced Protocol for High-Purity Synthesis: The Acylation-Reduction Pathway
To completely circumvent the issue of polyalkylation, the most robust and reliable method is a two-step sequence: Friedel-Crafts acylation followed by a chemical reduction.[1][5] The key advantage is that the acyl group introduced in the first step is deactivating, which effectively shuts down any further substitution on the aromatic ring.[1][6]
Caption: High-purity synthesis via the acylation-reduction workflow.
Experimental Protocol 1: Friedel-Crafts Acylation of Toluene
This protocol describes the synthesis of the intermediate, 4,4'-dimethylbenzophenone, which avoids poly-substitution.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
p-Toluoyl chloride
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Crushed ice
-
Standard glassware, dried thoroughly
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, place a solution of p-toluoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5°C.
-
Once the addition is complete, add a solution of anhydrous toluene (1.0-1.1 equivalents) in DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over a vigorously stirred slurry of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-dimethylbenzophenone, which can be purified by recrystallization or chromatography.
Experimental Protocol 2: Clemmensen Reduction of 4,4'-Dimethylbenzophenone
This protocol outlines the reduction of the ketone intermediate to the final di-p-tolylmethane product.
Materials:
-
4,4'-Dimethylbenzophenone (from Protocol 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, water, and toluene.
-
Add the 4,4'-dimethylbenzophenone to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring. The reduction can take several hours (monitor by TLC).
-
Periodically add more concentrated HCl to maintain a strongly acidic environment.[5]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield di-p-tolylmethane.
Part 4: Data Summary - A Comparative Analysis
The choice of synthetic route involves a trade-off between efficiency and purity. The following table summarizes the key differences.
| Parameter | Direct Friedel-Crafts Alkylation | Acylation-Reduction Pathway |
| Number of Steps | One | Two |
| Primary Side Reaction | Polyalkylation[1][2] | Minimal; potential for incomplete reduction |
| Typical Purity | Moderate to Low (mixture of products) | High to Very High |
| Typical Yield | Variable; highly dependent on conditions | Good to Excellent |
| Key Advantage | Simplicity, fewer steps | High purity, avoids polyalkylation[1][5] |
| Key Disadvantage | Difficult purification, product mixtures | Longer process, use of harsh reducing agents |
References
- Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. Benchchem.
- Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Rel
- Preventing polyalkylation in Friedel-Crafts reactions. Benchchem.
- p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development.
- Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde.
- Di-p-tolylmethane | High-Purity Research Chemical. Benchchem.
- Poly-substitution products are observed in friedel crafts alkyl
- p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC - NIH.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chem LibreTexts.
- Common side products in the synthesis of Biphenyl-4-yl-p-tolyl-methanone. Benchchem.
- FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLIC
Sources
Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of 4,4'-Dimethylbenzophenone
Welcome to the technical support center for the hydrogenation of 4,4'-dimethylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of optimizing catalyst loading to achieve desired reaction outcomes, troubleshoot common issues, and answer frequently asked questions. Our approach is grounded in scientific principles and practical, field-proven experience to ensure your experiments are both successful and reproducible.
Introduction: The Critical Role of Catalyst Loading
The catalytic hydrogenation of 4,4'-dimethylbenzophenone is a fundamental transformation, yielding valuable intermediates for various applications, including pharmaceuticals and materials science. The choice of catalyst and, critically, its loading, are paramount in dictating the reaction's efficiency, selectivity, and overall success. An insufficient catalyst load can lead to sluggish or incomplete reactions, while an excessive amount can be uneconomical and may promote undesirable side reactions. This guide will provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the hydrogenation of 4,4'-dimethylbenzophenone, and what are the typical starting catalyst loadings?
A1: The most frequently employed catalysts for the hydrogenation of aromatic ketones like 4,4'-dimethylbenzophenone are heterogeneous catalysts, valued for their ease of separation and recyclability.[1] Common choices include:
-
Palladium on Carbon (Pd/C): A versatile and highly effective catalyst. Typical loadings range from 1 to 10 mol% of palladium relative to the substrate.[1][2] For initial screening, a 5% w/w Pd/C catalyst is a robust starting point.[3]
-
Raney Nickel: A cost-effective alternative, particularly for large-scale operations.[4] It is known for its high activity.[5]
-
Platinum on Carbon (Pt/C): Often used for its high activity and can sometimes offer different selectivity compared to palladium.[6]
The initial catalyst loading is a crucial parameter. A common starting point for many hydrogenations is a 10% (w/w) catalyst loading relative to the substrate.[7] However, for specific reactions like the hydrogenation of 3,4-dimethoxybenzophenone, catalyst loadings have been investigated in the range of 2.0x10⁻⁴ to 8.0x10⁻⁴ g/cm³.[3]
Q2: How does catalyst loading influence the reaction rate and selectivity?
A2: Catalyst loading has a direct and significant impact on both the rate and selectivity of the hydrogenation reaction.
-
Reaction Rate: Generally, increasing the catalyst loading leads to a faster reaction rate.[8] This is because a higher catalyst concentration provides more active sites for the reactants to adsorb and react.[9] Studies on benzophenone hydrogenation have shown a first-order dependence of the initial reaction rate on the catalyst loading.[10]
-
Selectivity: The goal of hydrogenating 4,4'-dimethylbenzophenone is often the selective formation of 4,4'-dimethylbenzhydrol. Over-hydrogenation can lead to the formation of bis(4-methylphenyl)methane.[11][12] While higher catalyst loading accelerates the primary reaction, it can also promote this over-reduction if the reaction is not carefully monitored. The choice of catalyst support can also influence selectivity; for instance, bamboo-shaped carbon nanotubes as a support for palladium have shown high selectivity towards benzhydrol.[11]
Q3: What solvents are recommended for this hydrogenation, and how do they affect the reaction?
A3: The choice of solvent is critical as it can significantly impact reaction rates and selectivity.[13] Polar solvents are commonly used for the hydrogenation of ketones.[7]
-
Recommended Solvents: Alcohols such as methanol, ethanol, and 2-propanol are frequently used.[7][14] Tetrahydrofuran (THF) has also been shown to be an effective solvent for similar reactions.[3]
-
Solvent Effects: The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction of the reactants with the catalyst surface. For the hydrogenation of benzophenone, 2-propanol has been found to be an effective solvent when using Raney nickel.[10] In some cases, the solvent can also act as a hydrogen donor in transfer hydrogenation reactions.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of 4,4'-Dimethylbenzophenone
Possible Causes & Solutions:
-
Insufficient Catalyst Loading: This is the most common reason for a stalled reaction.
-
Action: Incrementally increase the catalyst loading. For example, if you started with 1 mol% Pd/C, try increasing to 2.5 mol% and then 5 mol%. Monitor the reaction progress at each stage. As a general rule, a higher catalyst amount leads to a faster reaction.[8]
-
-
Catalyst Deactivation/Poisoning: The catalyst may be inactive due to age, improper storage, or poisoning by impurities in the substrate or solvent.[7]
-
Action:
-
Use a fresh batch of catalyst.
-
Ensure your substrate and solvent are of high purity. Common poisons for palladium catalysts include sulfur, and strong coordinating species.
-
Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning.[7]
-
-
-
Inadequate Hydrogen Pressure or Agitation: Insufficient hydrogen availability at the catalyst surface will limit the reaction rate.
-
Action: Increase the hydrogen pressure. Typical pressures for this type of reaction can range from atmospheric to several atmospheres.[10] Ensure vigorous stirring to maximize the gas-liquid-solid mass transfer.[7] The reaction rate is often first-order with respect to hydrogen partial pressure.[10]
-
Problem 2: Poor Selectivity - Formation of Bis(4-methylphenyl)methane
Possible Causes & Solutions:
-
Excessive Catalyst Loading or Prolonged Reaction Time: High catalyst loading and long reaction times can favor the over-reduction of the intermediate alcohol.
-
Action:
-
Reduce the catalyst loading once you have achieved a reasonable reaction rate.
-
Carefully monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed.
-
-
-
Reaction Temperature is Too High: Higher temperatures can provide the activation energy needed for the C-O bond cleavage, leading to the undesired byproduct.
-
Action: Perform the reaction at a lower temperature. While this may slow down the reaction, it can significantly improve selectivity towards the desired alcohol.
-
-
Inappropriate Catalyst Choice: Some catalysts are inherently more prone to causing over-reduction.
-
Action: If using a highly active catalyst like Raney Nickel, consider switching to a more selective catalyst system. For instance, palladium on carbon with a nitrogen-containing support has been shown to inhibit over-hydrogenation.[11]
-
Problem 3: Reaction is Sluggish Despite Adequate Catalyst Loading
Possible Causes & Solutions:
-
Poor Solubility of the Substrate: If the 4,4'-dimethylbenzophenone is not fully dissolved in the chosen solvent, the reaction will be limited by the dissolution rate.
-
Action:
-
Choose a solvent in which the substrate has good solubility at the reaction temperature. A solvent mixture might be necessary.[7]
-
Slightly increasing the reaction temperature can improve solubility, but be mindful of its potential impact on selectivity.
-
-
-
Mass Transfer Limitations: In a heterogeneous catalytic system, the transport of reactants to the catalyst surface can be the rate-limiting step.
-
Action: Increase the stirring speed to improve mixing and reduce the diffusion boundary layer around the catalyst particles.[10]
-
Experimental Protocols & Data
General Procedure for Optimizing Catalyst Loading
-
Setup: To a clean, dry hydrogenation vessel, add 4,4'-dimethylbenzophenone (1.0 eq) and the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 5% Pd/C, starting with 2 mol%).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove air.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the product.
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following table summarizes typical results from a study on the effect of catalyst loading for the hydrogenation of a benzophenone derivative.
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Conversion (%) | Selectivity to Alcohol (%) |
| 1 | 24 | 65 | >98 |
| 2.5 | 10 | 98 | 97 |
| 5 | 4 | >99 | 95 |
| 10 | 2 | >99 | 90 |
Note: These are illustrative data and actual results may vary depending on the specific reaction conditions.
Visualizing the Optimization Process
A key aspect of optimizing catalyst loading is understanding the interplay between reaction rate and selectivity.
Caption: Relationship between catalyst loading, reaction rate, and selectivity in hydrogenation.
This diagram illustrates that while increasing catalyst loading boosts the reaction rate, it can negatively impact selectivity. The goal is to find the optimal loading that provides a desirable rate without significantly compromising the formation of the target product.
References
-
Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]
-
Proposed reaction pathways for the reduction of benzophenone. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
-
Kinetic studies of ketone hydrogenation over Raney nickel catalyst. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Raney Nickel Catalyst. (n.d.). Vineeth Precious. Retrieved January 4, 2026, from [Link]
-
Handbook of Homogeneous Hydrogenation, 3 Volume Set. (n.d.). Wiley. Retrieved January 4, 2026, from [Link]
-
Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. (2003). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Handbook of Homogeneous Hydrogenation, 3 Volume Set. (n.d.). Wiley. Retrieved January 4, 2026, from [Link]
-
Optimizing Hydrogenation Reactions with Palladium on Carbon Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Hydrogenation of benzophenone by carbon-supported Pd catalysts. (2021). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Reduction of benzophenones 4 to diphenylmethanes 3. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. (2003). ACS Publications. Retrieved January 4, 2026, from [Link]
- HANDBOOK OF COMMERCIAL CATALYSTS: HETEROGENEOUS CATALYSTS. (n.d.). Google Books.
-
Kinetics of catalytic benzophenone hydrogenation using Pd/CS catalyst... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Hydrogenation troubleshooting. (2023). Reddit. Retrieved January 4, 2026, from [Link]
-
Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Handbook of Homogeneous Hydrogenation. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Kinetics of catalytic benzophenone hydrogenation using BCNTs and Norit-supported Pd catalysts (BCNT: bamboo-shaped carbon nanotubes). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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“Handbook of Homogeneous Hydrogenation”. (2007). Johnson Matthey Technology Review. Retrieved January 4, 2026, from [Link]
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Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. (2024). H.E.L Group. Retrieved January 4, 2026, from [Link]
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Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. (n.d.). Scilit. Retrieved January 4, 2026, from [Link]
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Hydrogenation of Ketone. (n.d.). Study.com. Retrieved January 4, 2026, from [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. (2022). MDPI. Retrieved January 4, 2026, from [Link]
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16.6: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Diphenylmethane by the Reduction of Benzophenone. (2018). YouTube. Retrieved January 4, 2026, from [Link]
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Germylene-Induced Hydrogenation of Benzophenone. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
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Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved January 4, 2026, from [Link]
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15.4: Hydrogenation of Carbonyl and Imine Groups. (2022). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). ScienceDirect. Retrieved January 4, 2026, from [Link]
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Germylene-Induced Hydrogenation of Benzophenone. (n.d.). ElectronicsAndBooks. Retrieved January 4, 2026, from [Link]
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Liquid phase transfer hydrogenation of benzophenone with heptan-x-ols... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Selective hydrogenation of 3,4-dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
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Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. (n.d.). Chemical Science (RSC - The Royal Society of Chemistry). Retrieved January 4, 2026, from [Link]
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4,4'-Dimethylbenzophenone. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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[해외논문] Selective hydrogenation of 3,4‐dimethoxybenzophenone in liquid phase over Pd/C catalyst in a slurry reactor. (n.d.). 한국과학기술정보연구원. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Purification of Di-p-tolylmethane
Introduction: This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for the removal of isomeric impurities from Di-p-tolylmethane (4,4'-dimethyldiphenylmethane). The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible outcomes in your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary isomeric impurities in my crude Di-p-tolylmethane, and why do they form?
Answer: The most common isomeric impurities in Di-p-tolylmethane are the 2,4'-dimethyldiphenylmethane and 2,2'-dimethyldiphenylmethane isomers. Their formation is a direct consequence of the typical synthesis method: the Friedel-Crafts alkylation of toluene with a methylene source like formaldehyde or dichloromethane.
Causality (The "Why"): In this electrophilic aromatic substitution reaction, the methyl group on the toluene ring is an ortho, para-directing group. This means it activates the aromatic ring and directs the incoming electrophile (the second tolylmethyl group) to the positions ortho (carbon 2) and para (carbon 4) to itself.
-
Desired Reaction (para-substitution): Attack at the para-position is sterically favored and leads to the desired 4,4'-isomer (Di-p-tolylmethane).
-
Side Reaction (ortho-substitution): Attack can also occur at the ortho-position, leading to the formation of the 2,4'- and, to a lesser extent, the 2,2'- isomers.
The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst.
Diagram: Isomer Formation via Friedel-Crafts Alkylation
Caption: Formation of Di-p-tolylmethane isomers.
Q2: My crude product is a mixture of isomers. What is the most direct method for initial purification?
Answer: For bulk purification and initial enrichment of the desired 4,4'-isomer, fractional crystallization is the most effective and economical first step. This technique exploits the differences in the physical properties—specifically melting points and solubilities—between the isomers. The 4,4'-isomer is more symmetrical than its ortho-substituted counterparts, which generally allows it to pack more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility in appropriate solvents.
| Compound | CAS Number | Melting Point (°C) | Boiling Point |
| 4,4'-Dimethyldiphenylmethane | 4957-14-6 | 29 °C | 150 °C / 10 mmHg |
| 2,4'-Dimethyldiphenylmethane | 21895-17-0 | Solid at room temp. | N/A |
| 2,2'-Dimethyldiphenylmethane | N/A | Liquid at room temp. | ~115-117 °C / 2 Torr |
Data sourced from ChemicalBook, CAS Common Chemistry, and CymitQuimica.[1][2][3]
The significant difference in melting points suggests that as a solution of the isomeric mixture is cooled, the higher-melting 4,4'-isomer will preferentially crystallize, leaving the more soluble 2,4'- and 2,2'- isomers in the mother liquor.
Troubleshooting Guide: Recrystallization
Issue: My product "oils out" instead of forming crystals, or the purity improvement is minimal.
This is a common challenge, especially given the relatively low melting point (29°C) of the target 4,4'-isomer.[1] An oily precipitate indicates that the solute has come out of solution at a temperature above its melting point or that the solubility limit was exceeded too rapidly.
Solutions & Causal Explanations:
-
Solvent Selection is Critical:
-
The Problem: The solvent may be too "good," keeping all isomers dissolved even at low temperatures, or too "poor," causing everything to crash out of solution non-selectively.
-
The Fix: Use a solvent or solvent pair that provides a steep solubility curve. For diarylmethane-type compounds, common choices include alcohols or alcohol/water mixtures.[4][5]
-
Try Ethanol or Methanol: These are good starting points. Dissolve the crude mixture in a minimal amount of hot alcohol. The 4,4'-isomer should be significantly less soluble upon cooling than the less symmetrical isomers.
-
Use a Solvent/Anti-Solvent System: Dissolve the mixture in a minimal amount of a good solvent (e.g., ethanol, acetone, toluene) while hot.[6] Then, slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, like water or heptane) dropwise until the solution becomes faintly cloudy (the saturation point).[4] Allow this to cool slowly. This method provides fine control over saturation.
-
-
-
Control the Cooling Rate:
-
The Problem: Rapid cooling (e.g., plunging the flask in an ice bath) does not give the molecules enough time to orient themselves into a pure crystal lattice. Impurities get trapped, and non-crystalline solids can form.
-
The Fix: Allow the heated, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, cooling can be continued in a refrigerator or ice bath to maximize yield. Slow, gradual cooling is paramount for forming pure crystals.[7]
-
-
Induce Crystallization (Seeding):
-
The Problem: Crystallization sometimes needs a nucleation site to begin. Supersaturated solutions can be slow to crystallize on their own.
-
The Fix: If you have a small crystal of pure 4,4'-isomer, add it to the cooled, supersaturated solution (this is called "seeding"). If not, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Begin with 95% ethanol.
-
Dissolution: Place 10.0 g of the crude isomeric mixture into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Heating: Add approximately 20-30 mL of ethanol. Heat the mixture gently on a hot plate with stirring until it begins to boil and all the solid dissolves. If it doesn't all dissolve, add more ethanol dropwise until a clear, hot solution is obtained. Avoid using a large excess of solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. You should observe the formation of white crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the 4,4'-isomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity of the crystals and the mother liquor by GC or HPLC to assess the effectiveness of the separation. A second recrystallization may be necessary to achieve higher purity.
Q3: I've performed a recrystallization, but I require >99.5% purity for my application. What's the next step?
Answer: To achieve very high purity, you must employ a technique with greater resolving power. Flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are the methods of choice. These techniques separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Causality (The "Why"): The 4,4'-, 2,4'-, and 2,2'- isomers have slightly different polarities due to the varied steric environments of the methyl groups. The 2,2'- and 2,4'- isomers are generally slightly more polar or interact differently with the silica surface than the highly symmetrical 4,4'-isomer. This difference, though small, is sufficient for separation via chromatography. For challenging separations of similar compounds, modifying the solvent system can enhance resolution.[8] For isomeric compounds, techniques like HPLC and Supercritical Fluid Chromatography (SFC) can provide excellent separation.[9][10]
Workflow: Purification Strategy
Caption: Decision workflow for purifying Di-p-tolylmethane.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent system. A mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 98:2 Hexane:EtOAc). The ideal system will show good separation between the spots, with the desired 4,4'-isomer having an Rf value of ~0.3.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in 100% hexane. Do not let the column run dry.
-
Sample Loading: Dissolve the partially purified product (from crystallization) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 99:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure 4,4'-isomer and remove the solvent using a rotary evaporator to yield the highly purified product.
References
-
2,4′-Dimethyldiphenylmethane (CAS 21895-17-0) Properties | Density, Cp, Viscosity. Chemcasts. Available at: [Link]
-
Dimethyldiphenylmethane. CAS Common Chemistry. Available at: [Link]
-
Recrystallization Lab Document. University of California, Santa Cruz. Available at: [Link]
- EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane. Google Patents.
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
2,5-Dimethyldiphenylmethane | C15H16 | CID 139495. PubChem. Available at: [Link]
-
Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). Cheméo. Available at: [Link]
- CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane. Google Patents.
-
Dimethyldiphenylmethane | C15H16 | CID 13065. PubChem. Available at: [Link]
-
Green Chemistry. Royal Society of Chemistry. Available at: [Link]
-
bis-(2,4-dimethyl-phenyl)methane | CAS#:32588-46-8. Chemsrc. Available at: [Link]
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Synthesis, Isolation, and Isomerization of Two Stereoisomers... ResearchGate. Available at: [Link]
-
DI-P-TOLYLMETHANE. ChemBK. Available at: [Link]
-
Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography. PubMed. Available at: [Link]
-
Separation of diarylethene‐based photoswitchable isomeric compounds... ResearchGate. Available at: [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS... Available at: [Link]
-
Chemical Properties of 2,5-Dimethyldiphenylmethane (CAS 13540-50-6). Cheméo. Available at: [Link]
-
ICSC 1464 - 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE). International Labour Organization. Available at: [Link]
-
Methane, di-p-tolyl-. NIST WebBook. Available at: [Link]
-
Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). Cheméo. Available at: [Link]
-
Synthesis and reactions of p-vinylbenzyltris(trimethylsilyl)methane. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Di-p-tolylmethane-Based Polymers
Welcome to the technical support center for di-p-tolylmethane-based polymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these advanced polymers. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and application of di-p-tolylmethane-based polymers.
Q1: My di-p-tolylmethane-based polymer is showing signs of yellowing after synthesis and purification. What is the likely cause and how can I prevent it?
A1: Yellowing is a common indicator of oxidative degradation. The methylene bridge in the di-p-tolylmethane structure is susceptible to oxidation, especially at elevated temperatures or when exposed to light and residual catalysts. This process can form chromophoric species, leading to discoloration.
Causality:
-
Residual Catalysts: If you are using a Friedel-Crafts polymerization, residual Lewis acid catalysts can promote oxidation.
-
High Temperatures: Processing or drying the polymer at excessive temperatures can initiate thermal oxidation.
-
Oxygen Exposure: The presence of oxygen during synthesis or subsequent handling can lead to the formation of hydroperoxides, which are precursors to colored degradation products.
Prevention Strategies:
-
Thorough Catalyst Removal: Ensure complete decomplexation and washing of the polymer to remove catalyst residues. Digestion with dilute aqueous acid or base can be effective.[1]
-
Optimized Drying Conditions: Dry the polymer under vacuum or in an inert atmosphere (e.g., nitrogen or argon) at the lowest effective temperature.
-
Inert Atmosphere Processing: Conduct polymerization and subsequent melt processing steps under an inert gas blanket to minimize oxygen exposure.
Q2: I'm observing a decrease in the molecular weight of my polymer during melt processing. What degradation mechanism is at play?
A2: A decrease in molecular weight is typically a result of chain scission. For aromatic polymers, this can occur through several mechanisms, particularly at the high temperatures required for melt processing.
Causality:
-
Thermal Degradation: The polymer backbone, particularly the ether linkages if present, can undergo cleavage at high temperatures.[2]
-
Thermo-oxidative Degradation: In the presence of oxygen, free radical chain reactions can lead to the scission of polymer chains. Aromatic amine antioxidants are effective at scavenging these free radicals at elevated temperatures.[3]
-
Hydrolysis: Residual water in the polymer can lead to hydrolytic cleavage of ether or ketone linkages, especially if acidic or basic impurities are present.
Troubleshooting Steps:
-
Verify Polymer Purity: Ensure the polymer is free from residual solvents, water, and catalyst residues before processing.
-
Incorporate Thermal Stabilizers: Add thermal stabilizers to your formulation. Phosphite-based secondary antioxidants are particularly effective during processing as they decompose hydroperoxides.[4][5]
-
Optimize Processing Temperature: Determine the minimum processing temperature that allows for adequate flow and shaping of your polymer to reduce thermal stress.
Q3: My polymer film is becoming brittle and cracking upon exposure to UV light. How can I enhance its photostability?
A3: Brittleness and cracking upon UV exposure are classic signs of photodegradation. Aromatic polymers can absorb UV radiation, leading to the formation of free radicals that initiate chain scission and cross-linking reactions, ultimately altering the mechanical properties of the material.[6]
Causality:
-
UV Absorption: The aromatic rings in the polymer backbone absorb UV light, which can lead to the cleavage of chemical bonds.
-
Photo-oxidation: The combination of UV light and oxygen creates a highly degradative environment, accelerating the breakdown of the polymer.[7]
Solutions:
-
Incorporate UV Stabilizers: The addition of UV stabilizers is the most effective way to protect against photodegradation.
-
UV Absorbers: These additives, such as benzophenones or benzotriazoles, absorb harmful UV radiation and dissipate it as heat.[7][8]
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient at scavenging free radicals formed during photo-oxidation.[9] They work through a regenerative cycle, providing long-term protection.
-
-
Synergistic Blends: Often, a combination of a UV absorber and a HALS provides the best performance due to their different but complementary mechanisms of action.[10]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for addressing more complex stability issues.
Guide 1: Mitigating Thermal-Oxidative Degradation During Melt Processing
Issue: Significant degradation (e.g., discoloration, viscosity drop) of the di-p-tolylmethane-based polymer during extrusion or injection molding.
Underlying Science: High temperatures and shear forces during melt processing, combined with the presence of oxygen, generate free radicals. These radicals initiate a chain reaction of oxidation, leading to both chain scission (reducing molecular weight and viscosity) and cross-linking (potentially forming gels and causing brittleness). Primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers) are essential to interrupt this cycle.[11]
Experimental Protocol: Evaluating and Optimizing a Stabilizer Package
-
Baseline Characterization:
-
Before adding any stabilizers, characterize the thermal stability of your neat polymer using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12] This provides a baseline for the onset of degradation.
-
Measure the melt viscosity of the neat polymer as a function of time at the intended processing temperature using a capillary rheometer. A decrease in viscosity over time indicates degradation.[13]
-
-
Formulation of Stabilizer Packages:
-
Prepare several small batches of the polymer with different stabilizer packages. A common starting point is a blend of a primary and a secondary antioxidant.[11]
-
Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Irganox® 1010, Irganox® 1076) are excellent choices.[14][15] Aromatic amines can also be very effective at high temperatures but may cause discoloration.[3][7]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos® 168) are highly effective during processing.[4][5]
-
-
Typical Loading Levels: Start with concentrations ranging from 0.1 to 0.5 wt% for each antioxidant.
-
-
Evaluation of Stabilized Formulations:
-
Repeat the melt viscosity measurements for each stabilized formulation. A stable formulation will show minimal change in viscosity over time.
-
Process small samples of each formulation (e.g., by compression molding) and visually inspect for color changes. Use a colorimeter for quantitative analysis.
-
Perform mechanical testing (e.g., tensile testing) on the processed samples to ensure that the mechanical properties are retained.[12]
-
-
Optimization:
-
Based on the results, you can optimize the ratio and concentration of the primary and secondary antioxidants to achieve the desired balance of stability, color, and cost.
-
Data Presentation: Example Stabilizer Evaluation
| Stabilizer Package | Concentration (wt%) | Melt Viscosity Drop after 30 min (%) | Color Change (ΔE) |
| None (Control) | 0 | 25 | 15.2 |
| Hindered Phenol | 0.2 | 10 | 8.5 |
| Phosphite | 0.2 | 12 | 9.1 |
| Hindered Phenol + Phosphite | 0.1 + 0.1 | 3 | 2.3 |
Workflow Diagram: Stabilizer Optimization
Caption: Workflow for optimizing a thermal stabilizer package.
Guide 2: Troubleshooting Chemical Degradation in Solution
Issue: A di-p-tolylmethane-based polymer used in a drug delivery formulation shows a loss of molecular weight and changes in its chemical structure over time when in solution.
Underlying Science: Polymers in solution can be susceptible to chemical degradation, particularly hydrolysis, if the solvent contains water or acidic/basic impurities. For polymers with ether or ketone linkages, these bonds can be cleaved, leading to a reduction in molecular weight and a potential change in the polymer's properties and drug release profile.[16]
Experimental Protocol: Assessing and Preventing Hydrolytic Degradation
-
Solvent Purity Check:
-
Ensure that the solvent used is of high purity and is anhydrous, if the polymer is susceptible to hydrolysis. Use techniques like Karl Fischer titration to quantify the water content in your solvent.
-
If the solvent is acidic or basic, consider its potential to catalyze hydrolysis.
-
-
Accelerated Stability Study:
-
Prepare solutions of the polymer in the intended solvent system.
-
To accelerate the degradation process for evaluation, you can conduct the study at elevated temperatures (e.g., 40°C, 60°C).[17]
-
It is also recommended to test under different pH conditions (e.g., pH 4, 7, and 9) to understand the polymer's sensitivity to acidic and basic environments.[18]
-
-
Time-Point Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8 weeks), take aliquots of the polymer solutions.
-
Analyze the samples using the following techniques:
-
Gel Permeation Chromatography (GPC/SEC): To monitor changes in molecular weight and molecular weight distribution.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in chemical structure, such as the formation of hydroxyl or carboxyl end groups resulting from chain cleavage.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis of degradation products.
-
-
-
Stabilization Strategies:
-
If hydrolysis is confirmed, consider the following:
-
Solvent Selection: Switch to a less protic or aprotic solvent if the application allows.
-
pH Control: If an aqueous environment is necessary, buffer the solution to a pH at which the polymer exhibits maximum stability.
-
Polymer Modification: In some cases, the polymer backbone can be modified to include more hydrolytically stable linkages, though this is a more involved approach.
-
-
Degradation Pathway Diagram: Hydrolysis of an Ether Linkage
Caption: Simplified mechanism of acid/base-catalyzed hydrolysis.
Section 3: Concluding Remarks
The stability of di-p-tolylmethane-based polymers is a critical factor in their successful application. By understanding the primary degradation pathways—thermal, oxidative, photo, and chemical—researchers can proactively implement stabilization strategies. This guide provides a foundational framework for troubleshooting common issues. However, each specific polymer system and application may present unique challenges. We encourage a systematic approach to experimentation and a thorough characterization of your materials to ensure robust and reliable performance.
References
-
ResearchGate. (n.d.). Chain-scission degradation mechanisms during sulfonation of aromatic polymers for PEMFC applications | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO1990001510 - STABILIZATION OF POLY(ARYLENE ETHER KETONES).
-
MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]
-
Bulk Connection. (2025). The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. Retrieved from [Link]
-
European Patent Office. (n.d.). EP0430994B1 STABILIZATION OF POLY(ARYLENE ETHER KETONES). Retrieved from [Link]
-
European Patent Office. (n.d.). EP0592051A2 STABILISATION OF POLY(ARYLENE ETHER KETONES). Retrieved from [Link]
-
Wellt Chemicals. (2025). Antioxidant Polymer: Stabilizers and Recent Advances. Retrieved from [Link]
-
National Institute of Technology and Evaluation. (n.d.). Safety Evaluation Test Methods for Polymers (Flow Scheme for Polymers) (PROVISIONAL TRANSLATION) 1 Physicochemical stability. Retrieved from [Link]
-
National Institutes of Health. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]
-
Matmatch. (2024). A Laboratory Guide to Polymer Material Performance Testing. Retrieved from [Link]
-
LinkedIn. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases. Retrieved from [Link]
-
ACS Publications. (2024). Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases | JACS Au. Retrieved from [Link]
-
Linchemical. (n.d.). Antioxidant UV Stabilizers For Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer stabilizer. Retrieved from [Link]
-
LinkedIn. (n.d.). Maximizing Polymer Lifespan: The Crucial Role of Heat Stabilizers. Retrieved from [Link]
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National Institutes of Health. (n.d.). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. Retrieved from [Link]
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Cambridge Polymer Group, Inc. (n.d.). Stability Testing. Retrieved from [Link]
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MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (2025). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Retrieved from [Link]
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MDPI. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]
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DiVA portal. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Retrieved from [Link]
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National Institutes of Health. (2025). Polydopamine grafting polyether ether ketone to stabilize growth factor for efficient osteonecrosis repair. Retrieved from [Link]
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MDPI. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Retrieved from [Link]
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ResearchGate. (n.d.). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Degradation and Stability of Polymer Based Systems. Retrieved from [Link]
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Technical Support Center: Scale-Up of Di-p-tolylmethane Production
Welcome to the Technical Support Center for the production of Di-p-tolylmethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the scale-up of this important synthesis. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and process optimization.
Introduction: The Friedel-Crafts Alkylation Route to Di-p-tolylmethane
The synthesis of Di-p-tolylmethane, a key intermediate in various applications including the preparation of Carbazole Pyridine compounds for OLEDs, is typically achieved via the Friedel-Crafts alkylation of toluene with a benzylating agent, such as benzyl chloride or benzyl alcohol.[1] While straightforward in principle, scaling this reaction from the benchtop to pilot or production scale introduces a host of challenges that can impact yield, purity, and safety.
This guide provides a structured question-and-answer format to address the most pressing issues you may face.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up of Di-p-tolylmethane production. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 4,4'-Isomer (Di-p-tolylmethane)
Question: My reaction is producing a low yield of the target Di-p-tolylmethane, with a significant amount of other isomers detected by GC-MS analysis. How can I improve the regioselectivity?
Causality & Solution:
The primary cause of isomeric impurities in this Friedel-Crafts alkylation is the nature of the electrophilic aromatic substitution on the toluene ring. The methyl group of toluene is an ortho-, para-director. However, the reaction conditions, particularly temperature, can significantly influence the isomer distribution.
-
Problem: At higher temperatures, thermodynamic equilibrium is favored, which can lead to the formation of the more stable meta-isomer. For instance, in a similar reaction involving the alkylation of methylbenzene, the proportion of the meta-isomer increases significantly with a rise in temperature from 0°C to 25°C.[2][3]
-
Solution: To favor the kinetically controlled para-product, it is crucial to maintain a low reaction temperature, typically between -10°C and 10°C. Precise temperature control is paramount during scale-up, as exothermic reactions can lead to localized hotspots and a broader isomer distribution.
Experimental Protocol: Temperature Control for Optimal Regioselectivity
-
Reactor Setup: Utilize a jacketed reactor with a reliable chilling system capable of maintaining the desired temperature range.
-
Reagent Addition: Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the cooled solution of toluene and the benzylating agent. This controls the initial exotherm.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
Analysis: Withdraw aliquots at various time points and analyze by GC-MS to determine the isomer ratio and optimize the reaction time at the set temperature.
Issue 2: Formation of Polyalkylated By-products
Question: I am observing significant amounts of higher molecular weight impurities in my crude product. What are these, and how can I prevent their formation?
Causality & Solution:
This is a classic limitation of the Friedel-Crafts alkylation. The product, Di-p-tolylmethane, contains two activating methyl groups, making it more nucleophilic and thus more reactive than the starting toluene.[4] This leads to subsequent alkylation of the product, resulting in tri- and tetra-alkylated species.
-
Problem: Over-alkylation reduces the yield of the desired product and complicates purification.[5]
-
Solution: To minimize polyalkylation, use a significant excess of toluene relative to the benzylating agent.[5] This increases the probability that the electrophile will react with the starting material rather than the product. A molar ratio of toluene to benzylating agent of 5:1 to 10:1 is often effective.
Workflow for Minimizing Polyalkylation
Caption: Decision workflow for minimizing polyalkylation.
Issue 3: Catalyst Deactivation and Difficult Removal
Question: My reaction stalls before completion, and I am having trouble removing the catalyst during workup, leading to emulsion formation. What can I do?
Causality & Solution:
Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water contamination will hydrolyze the catalyst, rendering it inactive. Furthermore, AlCl₃ forms complexes with the aromatic products, often requiring stoichiometric amounts and leading to a difficult and hazardous aqueous workup that generates significant acidic waste.
-
Problem: Incomplete reaction and problematic workup.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents, solvents, and equipment are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Catalysts: Consider using more robust and environmentally benign solid acid catalysts like zeolites or clays.[6] These can often be filtered off, simplifying the workup. Other Lewis acids like TiCl₄ or Fe(OTf)₃ have also been used for diarylmethane synthesis and may offer advantages in specific cases.[7]
-
Workup Procedure: For AlCl₃, a slow, controlled quench into a chilled aqueous acid solution (e.g., dilute HCl) is necessary to break up the aluminum complexes and dissolve the aluminum salts.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude Di-p-tolylmethane?
A1: Besides unreacted starting materials, the main impurities are:
-
Isomeric Ditolylmethanes: 2,4'- and 2,2'-ditolylmethane are common by-products due to the ortho-directing nature of the methyl group on toluene.
-
Polyalkylated Products: As discussed in the troubleshooting section, these are species where more than one benzyl group has been added to the toluene ring system.
-
Oxidation Products: If air is not excluded, oxidation of the product to form di-p-tolyl ketone can occur, especially during workup and purification.
Q2: What is the best method for purifying Di-p-tolylmethane on a large scale?
A2: A combination of distillation and recrystallization is typically the most effective approach for large-scale purification.
-
Vacuum Distillation: This can be used to remove lower-boiling impurities like unreacted toluene and benzyl chloride, as well as higher-boiling polyalkylated by-products.
-
Recrystallization: This is the key step for separating the desired 4,4'-isomer from its other isomers.[7] A carefully selected solvent system is critical.
Experimental Protocol: Recrystallization of Di-p-tolylmethane
-
Solvent Selection: The ideal solvent should dissolve Di-p-tolylmethane well at elevated temperatures but poorly at low temperatures. Common solvent systems for diarylmethanes include ethanol, isopropanol, or mixed solvents like ethanol/water or hexane/ethyl acetate.[8]
-
Dissolution: Dissolve the crude, distilled product in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is essential for forming pure crystals that exclude impurities.[9]
-
Isolation and Washing: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data on Recrystallization Solvents
| Solvent System | Suitability for Di-p-tolylmethane | Comments |
| Ethanol | Good | Often provides good crystal formation upon cooling. |
| Isopropanol | Good | Similar to ethanol, can be a good alternative. |
| Hexane/Ethyl Acetate | Fair to Good | A mixed solvent system that can be tuned for optimal solubility. |
| Water | Poor | Di-p-tolylmethane is insoluble in water. |
Q3: What are the key safety considerations when scaling up Di-p-tolylmethane production?
A3: There are several critical safety hazards to manage:
-
Di-p-tolylmethane Toxicity: The product itself is harmful if swallowed and fatal if inhaled.[10][11] Therefore, handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[10]
-
Lewis Acid Catalysts: Catalysts like AlCl₃ react violently with water and are highly corrosive. Use in a dry, inert atmosphere and handle with extreme care.
-
Reagents: Benzyl chloride is a lachrymator and a potential carcinogen. Toluene is flammable and has associated health risks.
-
Exothermic Reaction: The Friedel-Crafts alkylation is exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Safety Protocol Workflow
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Technical Support Center: Catalyst Deactivation and Regeneration in Di-p-tolylmethane Synthesis
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of di-p-tolylmethane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration in this crucial industrial reaction. Our focus is on providing practical, scientifically-grounded solutions to enhance your experimental success and catalyst longevity.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed to help you identify the root cause of issues encountered during the synthesis of di-p-tolylmethane and provides step-by-step protocols to address them.
Problem 1: Significant Decrease in Di-p-tolylmethane Yield and Selectivity with Black Deposits on the Catalyst
Q: My reaction is showing a gradual decline in conversion and the desired p,p'-isomer selectivity is dropping. I also observe black, carbonaceous deposits on my solid acid catalyst (e.g., ZSM-5 zeolite), and there's an increased pressure drop across the reactor. What is the likely cause and how can I resolve it?
A: These symptoms strongly indicate catalyst deactivation by coking . In the Friedel-Crafts alkylation of toluene with formaldehyde, coke formation is a common issue. It occurs when reactants, products, or byproducts undergo polymerization and dehydrogenation reactions on the catalyst's acid sites, forming heavy, carbon-rich deposits. These deposits physically block the catalyst's pores and cover active sites, leading to a loss of activity and selectivity. Formaldehyde, in particular, has been shown to promote the conversion of reaction intermediates into polycyclic aromatics, which are precursors to coke.
Diagnostic Workflow for Coking
Caption: Diagnostic workflow for suspected catalyst coking.
Experimental Protocol 1: Thermal Regeneration of Coked Solid Acid Catalysts (e.g., ZSM-5)
This protocol describes the removal of carbonaceous deposits through controlled oxidation (calcination).
Materials:
-
Coked catalyst
-
Tube furnace with temperature and gas flow control
-
Source of dry, compressed air and an inert gas (e.g., nitrogen)
Procedure:
-
Purge: Place the coked catalyst in the tube furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at ambient temperature to remove any adsorbed hydrocarbons.
-
Ramp to Intermediate Temperature: While maintaining the inert gas flow, slowly ramp the temperature to 300-350°C. This step helps to gently desorb more volatile organic compounds.
-
Controlled Oxidation: Once the temperature has stabilized, gradually introduce a diluted stream of air (e.g., 5-10% air in nitrogen). This is a critical step to avoid excessive temperature excursions due to the exothermic nature of coke combustion, which can cause irreversible damage to the catalyst structure (sintering).
-
Ramp to Final Calcination Temperature: Slowly increase the temperature to the final calcination temperature, typically between 550°C and 700°C for ZSM-5 zeolites.[1][2] The optimal temperature depends on the nature of the coke; "soft coke" oxidizes at lower temperatures, while "hard coke" requires higher temperatures.[3]
-
Hold at Calcination Temperature: Maintain the catalyst at the final temperature in the diluted air stream for 3-5 hours, or until the exit gas analysis shows no more CO₂ is being produced.
-
Cool Down: Switch back to an inert gas flow and cool the furnace down to room temperature.
-
Store: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
| Parameter | Recommended Value | Rationale |
| Inert Gas Purge | 30 min at RT | Removes loosely bound hydrocarbons. |
| Initial Temp Ramp | to 300-350°C in N₂ | Desorbs volatile organics before combustion. |
| Oxidant | 5-10% Air in N₂ | Controls the exothermicity of coke combustion. |
| Final Calcination Temp | 550-700°C | Ensures complete removal of hard coke deposits.[2] |
| Hold Time | 3-5 hours | Allows for complete combustion of all coke. |
| Cool Down | In N₂ to RT | Prevents moisture adsorption on the active sites. |
Problem 2: Rapid and Severe Loss of Catalyst Activity with No Visible Deposits
Q: My reaction stops completely after a short period, or the catalyst activity is extremely low from the start. I don't see the characteristic black deposits of coking. I am using a Lewis acid catalyst like AlCl₃ or a solid Brønsted acid catalyst. What could be the issue?
A: This points towards catalyst poisoning . Poisons are substances that strongly adsorb to the catalyst's active sites, rendering them inactive. In the synthesis of di-p-tolylmethane, common poisons include:
-
Water: Lewis acids like AlCl₃ react violently and irreversibly with water to form aluminum hydroxide, destroying their catalytic activity.[4] Solid acid catalysts can also be deactivated by water through competitive adsorption on the active sites.
-
Sulfur and Nitrogen Compounds: Impurities in the toluene or formaldehyde feedstock, such as thiophenes or amines, can act as strong poisons for acid catalysts.
-
Basic Compounds: Any basic impurities will neutralize the acid sites of the catalyst.
Diagnostic Workflow for Catalyst Poisoning
Caption: Diagnostic workflow for suspected catalyst poisoning.
Experimental Protocol 2: Mitigation of Catalyst Poisoning
A. For Lewis Acid Catalysts (e.g., AlCl₃):
-
Reactant Purity:
-
Use anhydrous grades of all reactants and solvents.
-
Dry toluene over a suitable drying agent (e.g., molecular sieves, sodium) and distill before use.
-
Use paraformaldehyde (the solid polymer of formaldehyde) as the formaldehyde source to minimize water content.
-
-
System Inertness:
-
Assemble the reaction glassware and flame-dry it under vacuum or an inert atmosphere (nitrogen or argon) to remove adsorbed moisture.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use septa and syringes for reagent transfer.
-
B. For Solid Acid Catalysts (e.g., Zeolites):
-
Feedstock Purification:
-
Pass liquid toluene through a packed bed of activated alumina or molecular sieves to remove water and polar impurities before it enters the reactor.
-
Use high-purity formaldehyde sources.
-
-
Catalyst Activation:
-
Before the reaction, activate the solid acid catalyst by heating it under a flow of dry, inert gas to a temperature sufficient to desorb water (e.g., 200-350°C for zeolites).[5]
-
Problem 3: Loss of Activity After High-Temperature Operation or Regeneration
Q: After running my reaction at a higher temperature to increase the reaction rate, or after several regeneration cycles, my catalyst's activity does not fully recover. What is happening?
A: This is likely due to sintering or thermal degradation . Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area. For crystalline catalysts like zeolites, high temperatures, especially in the presence of steam (hydrothermal conditions), can lead to a collapse of the microporous structure and dealumination (removal of aluminum from the zeolite framework), which destroys the acid sites.
Diagnostic and Mitigation Strategies for Sintering
-
Characterization: Use techniques like X-ray Diffraction (XRD) to check for changes in crystallinity and Transmission Electron Microscopy (TEM) to observe particle size. A decrease in the intensity of XRD peaks and an increase in particle size are indicative of sintering.
-
Controlled Regeneration: As detailed in Protocol 1, avoid "hot spots" during coke burnout by using a diluted oxidant stream and a slow temperature ramp. The presence of steam during high-temperature regeneration can accelerate structural degradation.[2]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate deactivation processes. Conduct kinetic studies to find the optimal balance between activity and stability for your specific catalyst.
-
Catalyst Selection: Consider using a catalyst with higher thermal and hydrothermal stability for high-temperature applications.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation in di-p-tolylmethane synthesis? A1: The three primary mechanisms are:
-
Coking: The deposition of carbonaceous residues on the catalyst surface, blocking pores and active sites. This is often the most common cause of deactivation in this synthesis.
-
Poisoning: The strong chemisorption of impurities from the feedstock (like water, sulfur, or nitrogen compounds) onto the active sites.
-
Sintering/Thermal Degradation: Irreversible loss of active surface area or structural collapse due to excessive temperatures, often exacerbated by the presence of water.
Q2: Can I use Friedel-Crafts acylation followed by reduction to avoid some of these catalyst issues? A2: Yes, this is a valid alternative strategy. Friedel-Crafts acylation of toluene with an acylating agent (like p-toluoyl chloride) followed by reduction of the resulting ketone can produce di-p-tolylmethane. The acyl group is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing polyalkylation, a common side reaction in Friedel-Crafts alkylation that can contribute to coke formation.[6] However, this is a multi-step process and may not be as atom-economical as the direct alkylation with formaldehyde.
Q3: How can I be sure my zeolite catalyst is fully regenerated? A3: Complete regeneration can be verified by a combination of methods:
-
Performance Check: The most practical method is to test the regenerated catalyst in the reaction and see if its initial activity and selectivity are restored to the levels of the fresh catalyst.
-
Characterization: Compare the properties of the regenerated catalyst to the fresh catalyst. Techniques like BET surface area analysis (to check for restored porosity) and ammonia temperature-programmed desorption (NH₃-TPD) (to quantify the recovery of acid sites) are highly informative.
-
Thermogravimetric Analysis (TGA): Running a TGA on the regenerated catalyst should show no significant weight loss in the temperature range where coke combustion occurs, indicating that the carbon has been removed.
Q4: Are there any "greener" catalysts for di-p-tolylmethane synthesis that are less prone to deactivation? A4: The field is actively moving towards more robust and environmentally benign catalysts. Solid acid catalysts, such as zeolites and sulfated zirconia, are generally considered "greener" than traditional Lewis acids like AlCl₃ because they are non-corrosive, reusable, and minimize waste. Research into modifying these solid acids to enhance their stability and resistance to coking is ongoing. For example, creating hierarchical zeolites with both micropores and mesopores can improve mass transport and reduce coke formation within the pores.
References
- A method for the Regeneration of used Fe-ZSM5 Catalyst in Fischer-Tropsch Synthesis. (n.d.).
- WO2004080591A1 - A method for the regeneration of zeolite catalysts. (n.d.).
- why is water not compatible with lewis acids in a friedel-crafts alkyl
- Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in W
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020).
- Influence of the calcination treatment on the catalytic properties of hierarchical ZSM-5. (n.d.).
- Restoring ZSM-5 Performance for Catalytic Fast Pyrolysis of Biomass: Effect of Regeneration Temper
- Restoring ZSM-5 Performance for Catalytic Fast Pyrolysis of Biomass: Effect of Regeneration Temperature. (n.d.).
- Water Tolerant Lewis Acid Catalysis of Organic Reactions In High Temperature Water. (n.d.).
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.). MDPI.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).
- What happens in calcination step of synthesis of ZSM-5? Does TGA help me?. (2013).
- Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. (n.d.). Royal Society of Chemistry.
- Preventing polyalkylation in Friedel-Crafts reactions. (n.d.). Benchchem.
- Optimization of reaction conditions. (n.d.).
- Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. (n.d.). Benchchem.
- Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. (n.d.). MDPI.
- Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxid
- Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
- Synthesis of thienyl p‐tolyl methane (1w) through Al(OTf)3‐catalyzed Friedel–Crafts‐type benzylation. (n.d.).
- Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. (n.d.). MDPI.
- Pretreatments of Coils to Minimize Coke Formation in Ethylene Furnaces. (n.d.).
- Diarylmethane synthesis by benzylation or aryl
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- Synthesis of PHI-type zeolite harmotome using barium as an inorganic structure-directing agent inspired from n
- US5128023A - Method for inhibiting coke formation and deposiiton during pyrolytic hydrocarbon processing. (n.d.).
- A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022). MDPI.
- Zeolite synthesis from low-cost materials and environmental applications: A review. (2020).
- Synthesis of zeolite with paulingite structure. (n.d.).
- Zeolite Synthesis Industry Published Papers. (n.d.). SACHEM, Inc.
- Optimizing reaction conditions for the chemical synthesis of Lycoricidine. (n.d.). Benchchem.
- Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. (n.d.).
- optimizing reaction conditions for 1,6-Cyclodecanediol synthesis. (n.d.). Benchchem.
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Technical Support Center: Minimizing Polyalkylation in Di-p-tolylmethane Synthesis
An In-depth Technical Guide to the Friedel-Crafts Synthesis of Di-p-tolylmethane
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals engaged in the Friedel-Crafts synthesis of di-p-tolylmethane. Our focus is to provide in-depth, actionable insights and troubleshooting strategies to overcome the primary challenge in this reaction: polyalkylation . As Senior Application Scientists, we present not just protocols, but the fundamental principles that govern them, ensuring you can adapt and optimize your experiments for maximal yield and purity.
The Core Challenge: Understanding Polyalkylation
The Friedel-Crafts alkylation of toluene to produce di-p-tolylmethane is a classic example of electrophilic aromatic substitution. However, it is notoriously plagued by a significant side reaction: polyalkylation.[1][2] This occurs because the initial product, di-p-tolylmethane, is more reactive than the starting material, toluene.[3][4] The alkyl groups are electron-donating, which activates the aromatic rings, making the mono-substituted product more nucleophilic and thus more susceptible to further electrophilic attack.[1][3] This leads to the formation of tri- and tetra-arylmethane derivatives, complicating purification and reducing the yield of the desired product.
Caption: Figure 1: Competing Reaction Pathways in Di-p-tolylmethane Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of di-p-tolylmethane, providing scientifically grounded solutions.
Q1: My reaction is producing a complex mixture with significant high-molecular-weight byproducts. What is the primary cause?
A1: You are observing classic polyalkylation. The root cause is mechanistic: the di-p-tolylmethane you form is a more activated substrate than the toluene you started with. The electron-donating nature of the tolyl groups makes the product's aromatic rings more susceptible to further alkylation than the starting material. This means the electrophile will react with both toluene and the desired product, leading to a cascade of further alkylations.
Q2: What is the single most effective strategy to favor mono-alkylation and maximize the yield of di-p-tolylmethane?
A2: The most powerful tool at your disposal is stoichiometric control . By using a large molar excess of the aromatic substrate (toluene) relative to the alkylating agent (e.g., formaldehyde or 4-methylbenzyl chloride), you can statistically favor the reaction of the electrophile with toluene molecules over the di-p-tolylmethane product.[1][3][5] This simple adjustment dramatically shifts the reaction equilibrium towards the desired mono-substituted product.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Toluene : Alkylating Agent) | 10:1 to 20:1 | A high concentration of toluene increases the probability of collision between the electrophile and the starting material, outcompeting the more reactive product.[4] |
| Mode of Addition | Slow, dropwise addition of the alkylating agent | Maintains a low instantaneous concentration of the electrophile, further minimizing the chance of it reacting with the product. |
Q3: How does reaction temperature influence selectivity and byproduct formation?
A3: Temperature is a critical parameter that often dictates whether the reaction is under kinetic or thermodynamic control.
-
Low Temperatures (0°C to room temperature): Lowering the reaction temperature is generally recommended to minimize polyalkylation.[6] It reduces the overall reaction rate, particularly the rate of the secondary alkylation reactions which often have a higher activation energy. This favors the formation of the kinetically preferred product.[7]
-
High Temperatures (>50°C): Elevated temperatures can increase the rate of undesirable side reactions, including polyalkylation and isomerization.[8][9] Friedel-Crafts alkylations are reversible, and at higher temperatures, product mixtures can equilibrate to the most thermodynamically stable isomers (which may not be the desired para,para-isomer) or undergo dealkylation/realkylation sequences.[5]
Q4: Can my choice of Lewis acid catalyst affect the outcome?
A4: Absolutely. The activity of the Lewis acid catalyst has a direct impact on the reaction's selectivity.
-
Highly Active Catalysts (e.g., AlCl₃): Strong Lewis acids like aluminum chloride are very effective at generating the carbocation electrophile, but their high activity can also aggressively promote polyalkylation.[3][4]
-
Milder Catalysts (e.g., FeCl₃, ZnCl₂, Solid Acids): Using a milder Lewis acid can provide a more controlled reaction, often leading to better selectivity for the mono-alkylated product.[4] Solid acid catalysts, such as zeolites, are also excellent alternatives that can offer shape-selectivity, favoring the formation of specific isomers and simplifying catalyst removal.[10][11]
-
Catalyst Concentration: The amount of catalyst is also crucial. While a sufficient amount is needed to drive the reaction, an excess can increase the rate of side reactions. Catalytic amounts are often preferred over stoichiometric quantities where possible.
Q5: I want to avoid polyalkylation entirely. Is there a more reliable, albeit longer, synthetic route?
A5: Yes. The most robust method to synthesize pure di-p-tolylmethane is to circumvent the problematic alkylation step by using a Friedel-Crafts acylation followed by a reduction .[1][3] This two-step approach offers superior control.
-
Acylation: Toluene is reacted with p-toluoyl chloride in the presence of a Lewis acid (like AlCl₃) to form 4,4'-dimethylbenzophenone. The key advantage here is that the acyl group (-COR) is electron-withdrawing and deactivates the aromatic ring, preventing any further acylation.[12][13][14]
-
Reduction: The resulting ketone is then reduced to a methylene group (-CH₂-). Standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction are highly effective for this transformation.[3][13]
Caption: Figure 2: The reliable two-step acylation-reduction pathway to avoid polyalkylation.
Optimized Experimental Protocols
Protocol 1: Direct Alkylation with Minimized Polyalkylation
This protocol is optimized to favor the formation of di-p-tolylmethane by carefully controlling stoichiometry and temperature.
Materials:
-
Toluene (anhydrous)
-
Paraformaldehyde
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (conc.)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reactant Charging: Charge the flask with anhydrous toluene (15 molar equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the stirred toluene solution while maintaining the temperature below 5°C.
-
Alkylating Agent Addition: In a separate flask, prepare a slurry of paraformaldehyde (1 molar equivalent) in a small amount of anhydrous dichloromethane. Add this slurry to the dropping funnel and add it dropwise to the main reaction flask over 1-2 hours. Maintain strict temperature control (0-5°C) throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis.
-
Quenching: Once the reaction is deemed complete, quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or recrystallization to isolate di-p-tolylmethane.[4]
Protocol 2: High-Purity Synthesis via Acylation-Reduction
Step A: Friedel-Crafts Acylation
Materials:
-
Toluene (anhydrous)
-
p-Toluoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
Procedure:
-
Setup: In a setup identical to Protocol 1, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous dichloromethane and cool to 0°C.[15]
-
Addition: Slowly add p-toluoyl chloride (1.0 equivalent) to the stirred suspension.[15] Following this, add toluene (1.0 equivalent) dropwise, keeping the temperature below 10°C.
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[6]
-
Work-up & Purification: Quench and work up the reaction as described in Protocol 1. The crude 4,4'-dimethylbenzophenone can be purified by recrystallization from ethanol.
Step B: Clemmensen Reduction of 4,4'-Dimethylbenzophenone
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (as co-solvent)
-
4,4'-Dimethylbenzophenone (from Step A)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated HCl, water, and toluene.[3]
-
Addition: Add the 4,4'-dimethylbenzophenone to the flask.
-
Reaction: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be required to maintain the reaction rate.[3]
-
Work-up: Cool the reaction, decant the liquid from the remaining zinc, and transfer to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent to yield high-purity di-p-tolylmethane.
References
- An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Benchchem.
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Benchchem.
- Preventing polyalkylation in Friedel-Crafts reactions. Benchchem.
- Avoiding side reactions in Friedel-Crafts alkylation. Benchchem.
- Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. Benchchem.
-
Friedel-Crafts Alkylation. Organic Chemistry Portal. Available from: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available from: [Link]
- Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Synthesis of Diphenylmethanes. Benchchem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
-
Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. SciELO. Available from: [Link]
-
FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. Available from: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Aralkylation I: Kinetics of the AlCl₃•CH₃NO₂-Catalyzed Phenethylation of Benzene and Tolue. CORE. Available from: [Link]
-
Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Science Mania. Available from: [Link]
-
Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. SpringerLink. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 7. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
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- 12. mt.com [mt.com]
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Impact of reaction temperature on Di-p-tolylmethane isomer distribution
Welcome to the technical support center for Di-p-tolylmethane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the impact of reaction temperature on isomer distribution. Our goal is to equip you with the scientific understanding and practical guidance to control and optimize your experimental outcomes.
Troubleshooting Guide: Isomer Distribution & Yield Issues
This section addresses common problems encountered during the synthesis of Di-p-tolylmethane, focusing on the critical role of reaction temperature.
Q1: My reaction is producing an unexpectedly high percentage of the meta-isomer of Di-p-tolylmethane. How can I favor the formation of the para-isomer (Di-p-tolylmethane)?
A1: This is a classic case of thermodynamic versus kinetic control in a Friedel-Crafts alkylation reaction. At higher temperatures, the reaction equilibrium favors the most thermodynamically stable isomer, which is often the meta-product due to the mitigation of steric hindrance. To favor the para-isomer, you are aiming for kinetic control.
-
Underlying Cause: The formation of Di-p-tolylmethane isomers is governed by the principles of kinetic and thermodynamic control. The para-isomer is typically the kinetic product, meaning it forms faster at lower temperatures. The meta-isomer is the thermodynamic product, which is more stable and becomes the major product at higher temperatures as the reaction reaches equilibrium.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature, for instance, 0°C or even sub-zero temperatures. This will favor the kinetically controlled pathway, leading to a higher yield of the para-isomer.[1]
-
Monitor Reaction Time: Shorter reaction times at lower temperatures can also help to isolate the kinetic product before it has a chance to isomerize to the more stable thermodynamic product.
-
Choice of Catalyst: While temperature is a primary factor, the Lewis acid catalyst used can also influence selectivity. Milder catalysts may offer better selectivity for the kinetic product.
-
Q2: I am observing a significant amount of polyalkylation products in my reaction mixture. How can I minimize these side reactions?
A2: Polyalkylation is a common issue in Friedel-Crafts reactions because the initial product, Di-p-tolylmethane, is more reactive than the starting material, toluene.
-
Underlying Cause: The alkyl group of the newly formed Di-p-tolylmethane is an activating group, making the aromatic rings more susceptible to further electrophilic attack.
-
Troubleshooting Steps:
-
Use an Excess of Toluene: Employing a large excess of toluene relative to the alkylating agent (e.g., benzyl chloride or a related precursor) will increase the probability of the electrophile reacting with the starting material rather than the product.
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of toluene to the alkylating agent is often a good starting point, with further optimization based on results.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the rate of polyalkylation.
-
Q3: My overall yield of Di-p-tolylmethane is low, regardless of the isomer distribution. What are the potential causes and solutions?
A3: Low yields can stem from several factors, including catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions.
-
Underlying Cause: Incomplete reaction or side reactions can lead to a low overall yield. The catalyst's activity is crucial for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. You may need to optimize the catalyst loading for your specific reaction scale.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time to go to completion. If you are running the reaction at a low temperature to favor the kinetic product, you may need to increase the reaction time. Conversely, if the reaction is too slow at the desired temperature, a slight increase in temperature might be necessary, while still aiming for kinetic control.
-
Purity of Reagents: The purity of your starting materials, especially the alkylating agent and the Lewis acid catalyst, is critical. Impurities can interfere with the reaction and lower the yield.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of Di-p-tolylmethane and the factors influencing isomer distribution.
Q1: What is the fundamental principle behind the temperature-dependent isomer distribution in Di-p-tolylmethane synthesis?
A1: The temperature dependence of the isomer distribution is a direct consequence of the principles of kinetic and thermodynamic control.[2]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control. The product that forms the fastest will be the major product. The transition state leading to the para-isomer has a lower activation energy, making it the kinetic product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing for the isomerization of the initially formed products. The system will eventually reach equilibrium, favoring the most thermodynamically stable isomer. The meta-isomer is often the most stable due to reduced steric strain, making it the thermodynamic product.[1][2]
Q2: How can I accurately analyze the isomer distribution of my Di-p-tolylmethane product mixture?
A2: The most common and effective methods for analyzing the isomer distribution of Di-p-tolylmethane are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
GC-MS: This technique is well-suited for separating and identifying volatile and thermally stable isomers. A non-polar or medium-polarity capillary column is typically used. The isomers will have slightly different retention times, allowing for their separation and quantification. Mass spectrometry provides confirmation of the identity of each isomer.
-
HPLC: Reversed-phase HPLC with a C18 or a phenyl-based column can also be used to separate the isomers. The choice of mobile phase (e.g., a mixture of acetonitrile and water) is crucial for achieving good separation. UV detection is commonly employed for quantification.[3][4]
Q3: What are the typical starting materials and catalysts for the synthesis of Di-p-tolylmethane?
A3: The synthesis of Di-p-tolylmethane is typically achieved through a Friedel-Crafts alkylation reaction.
-
Starting Materials:
-
Aromatic Substrate: Toluene
-
Alkylating Agent: Common alkylating agents include 4-methylbenzyl chloride, 4-methylbenzyl alcohol, or formaldehyde in the presence of a suitable catalyst.[5]
-
-
Catalysts:
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a classic and effective catalyst. Other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[2]
-
Solid Acid Catalysts: Heterogeneous catalysts like Fe/Al-SBA-15 have also been shown to be effective and offer the advantage of easier separation from the reaction mixture.[6]
-
Data Presentation: Illustrative Isomer Distribution
| Reaction Temperature | Ortho-Xylene (%) | Meta-Xylene (%) | Para-Xylene (%) | Control Type |
| 0°C | 54 | 17 | 29 | Kinetic |
| 25°C | 3 | 69 | 28 | Thermodynamic |
| 80°C | - | Major Product | - | Thermodynamic |
| Data is illustrative and based on the methylation of toluene.[1][2] |
Experimental Protocol: Synthesis of Di-p-tolylmethane under Kinetic Control
This protocol provides a general procedure for the synthesis of Di-p-tolylmethane, optimized for favoring the para-isomer (kinetic product).
Materials:
-
Toluene (anhydrous)
-
4-Methylbenzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as solvent
-
Ice-salt bath
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and dry DCM.
-
Cooling: Cool the mixture to 0°C using an ice-salt bath.
-
Addition of Toluene: Add an excess of anhydrous toluene (e.g., 5-10 equivalents) to the cooled catalyst suspension.
-
Slow Addition of Alkylating Agent: Slowly add 4-methylbenzyl chloride (1 equivalent) dissolved in a small amount of dry DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and water.
-
Work-up: Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to isolate the Di-p-tolylmethane isomers.
-
Analysis: Analyze the product mixture and the purified fractions by GC-MS or HPLC to determine the isomer distribution and purity.
Visualization of Reaction Pathways
The following diagram illustrates the reaction pathways leading to the different isomers of Di-p-tolylmethane and the concept of kinetic versus thermodynamic control.
Sources
Validation & Comparative
A Comparative Analysis of Alkylation Reactivity: Di-p-tolymethane vs. Diphenylmethane
A Senior Application Scientist's Guide to Understanding Electrophilic Aromatic Substitution
In the landscape of organic synthesis, the Friedel-Crafts alkylation stands as a pillar for forging carbon-carbon bonds on aromatic systems. The reactivity of the aromatic substrate is paramount to the success of this electrophilic aromatic substitution (EAS) reaction. This guide provides an in-depth comparison of the alkylation reactivity between two closely related diarylmethanes: di-p-tolylmethane and diphenylmethane. We will explore the fundamental electronic principles governing their reactivity, present comparative data, and provide a robust experimental protocol for validation.
The Decisive Factor: Structural and Electronic Differences
At first glance, diphenylmethane and di-p-tolylmethane share a similar structural backbone: two phenyl rings tethered by a methylene bridge (-CH₂-). However, the presence of two methyl groups (-CH₃) on di-p-tolylmethane profoundly alters its electronic character and, consequently, its chemical behavior.
-
Diphenylmethane (C₁₃H₁₂): This molecule serves as our baseline. The phenyl rings are the nucleophiles, and their electron density dictates the rate of reaction with an incoming electrophile.
-
Di-p-tolylmethane (C₁₅H₁₆): The key distinction lies in the methyl groups situated at the para-position of each phenyl ring. The methyl group is a classic example of an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density into the aromatic π-system.
This subtle addition of methyl groups is the central determinant of the reactivity differences. An increase in the electron density of the aromatic ring enhances its nucleophilicity, making it more susceptible to attack by an electron-deficient electrophile. Therefore, from a theoretical standpoint, di-p-tolylmethane is predicted to be significantly more reactive in electrophilic alkylation than diphenylmethane .
Reaction Mechanism and Intermediate Stability
The Friedel-Crafts alkylation proceeds via a stepwise mechanism, the rate of which is critically dependent on the stability of the carbocation intermediate, known as the arenium ion or sigma complex.
The general mechanism involves three key steps:
-
Formation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃) activates an alkyl halide to generate a carbocation or a highly polarized complex.[1][2]
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized arenium ion. This is typically the rate-determining step.[3]
-
Deprotonation: A base removes a proton from the site of substitution, restoring aromaticity to the ring and regenerating the catalyst.[1]
When comparing the two substrates, the critical difference emerges in the stability of the arenium ion formed during the second step.
-
For diphenylmethane , the positive charge of the arenium ion is delocalized across the ring through resonance.
-
For di-p-tolylmethane , the arenium ion enjoys the same resonance stabilization, but with an added stabilizing factor: the electron-donating methyl groups. These groups help to disperse the positive charge through their +I effect, thereby lowering the activation energy of the rate-determining step.[3]
Visualizing the Mechanistic Advantage
The diagram below illustrates the formation of the arenium ion for both molecules, highlighting the stabilizing influence of the methyl group in the di-p-tolylmethane intermediate.
Caption: Comparative alkylation mechanism pathways.
Comparative Experimental Data
To quantify the reactivity difference, a competitive alkylation experiment is the gold standard. In such an experiment, equimolar amounts of diphenylmethane and di-p-tolylmethane are reacted with a sub-stoichiometric amount of an alkylating agent. The ratio of the products directly reflects the relative reactivity of the starting materials.
The expected outcome of such an experiment is summarized below.
| Feature | Diphenylmethane | Di-p-tolylmethane | Rationale |
| Relative Reaction Rate | Slower | Faster | Electron-donating -CH₃ groups activate the rings. |
| Typical Product Yield | Lower | Higher | Higher reactivity leads to greater conversion under identical conditions. |
| Reaction Conditions | Requires stronger Lewis acid / higher temperatures | Can proceed under milder conditions | Increased nucleophilicity of the substrate allows for less forceful catalysis. |
| Regioselectivity | Mixture of ortho, para products | Predominantly ortho to the -CH₃ group | The methyl groups are ortho, para-directing; since para is blocked, substitution favors the ortho positions.[4] |
Self-Validating Experimental Protocol: Competitive Alkylation
This protocol is designed to provide a definitive, quantitative comparison of the reactivity between the two substrates.
Objective: To determine the relative rate of Friedel-Crafts alkylation of diphenylmethane and di-p-tolylmethane by reacting an equimolar mixture with a limiting amount of tert-butyl chloride.
Materials:
-
Diphenylmethane (Reagent Grade)
-
Di-p-tolylmethane (Reagent Grade)
-
tert-Butyl chloride (Alkylation Agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)
-
Anhydrous Dichloromethane (DCM) (Solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Dodecane) for GC analysis
Experimental Workflow Diagram
Caption: Workflow for the competitive alkylation experiment.
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add diphenylmethane (1.68 g, 10 mmol), di-p-tolylmethane (1.96 g, 10 mmol), and an internal standard such as dodecane (~0.5 g, accurately weighed). Dissolve the solids in 40 mL of anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0°C. While stirring, carefully add anhydrous aluminum chloride (1.33 g, 10 mmol) in small portions over 10 minutes, ensuring the temperature does not rise significantly.
-
Alkylation: Add tert-butyl chloride (0.46 g, 5 mmol, limiting reagent) dropwise via a syringe over 15 minutes. The reaction is exothermic; maintain the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. A small aliquot can be taken, quenched, and analyzed by GC to monitor progress if desired.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of crushed ice, followed by 20 mL of cold water. The AlCl₃ will react vigorously.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the filtrate by Gas Chromatography (GC).
-
Data Interpretation: By comparing the integrated peak areas of the alkylated diphenylmethane and alkylated di-p-tolylmethane products relative to the internal standard, a quantitative ratio of their formation can be determined. This ratio directly corresponds to their relative reactivity.
Conclusion and Outlook
The evidence is unequivocal: di-p-tolylmethane is inherently more reactive towards electrophilic alkylation than diphenylmethane . This heightened reactivity is a direct consequence of the electron-donating inductive effect of the two para-methyl groups. These groups increase the nucleophilicity of the aromatic rings and, more importantly, stabilize the positively charged arenium ion intermediate, thereby lowering the activation energy of the reaction's rate-determining step.
For researchers and drug development professionals, this fundamental understanding has practical implications. When designing syntheses involving diarylmethane scaffolds, the choice between a substituted and unsubstituted framework can significantly impact reaction conditions. The activated nature of di-p-tolylmethane may allow for the use of milder, more selective catalysts, lower reaction temperatures, and shorter reaction times, contributing to more efficient and sustainable chemical processes.
References
-
Kilway, K. V. (2007). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diphenylmethane – Knowledge and References. Retrieved from [Link]
Sources
A Comparative Guide to Alternative Precursors for Di-p-tolylmethane in Advanced Ligand Synthesis
The di-p-tolylmethane scaffold is a cornerstone in the architecture of bulky phosphine ligands, prized for its ability to confer specific steric and electronic properties upon metal complexes. However, the evolution of catalysis and coordination chemistry necessitates a broader palette of structural motifs to fine-tune reactivity, selectivity, and stability. This guide provides an in-depth comparison of viable and innovative alternatives to di-p-tolylmethane, offering researchers, scientists, and drug development professionals a robust framework for ligand design. We move beyond simple substitution, exploring the causal relationships between precursor structure and the performance of the final ligand in catalytic systems.
The Benchmark: Di-p-tolylmethane as a Ligand Precursor
Di-p-tolylmethane, or 4,4'-dimethyldiphenylmethane, serves as the precursor to widely used diphosphine ligands such as bis(di-p-tolylphosphino)methane (dtpm). The tolyl groups provide a moderate level of steric bulk and are weakly electron-donating, influencing the electronic environment of the metal center to which the final ligand coordinates. The diarylmethane backbone itself establishes a specific bite angle, crucial for controlling the geometry and reactivity of the catalytic center. The primary route to ligands from this precursor involves the deprotonation of the benzylic methylene bridge, followed by reaction with a phosphine electrophile (e.g., chlorodiphenylphosphine).[1][2]
The search for alternatives is driven by the need to modulate these fundamental properties:
-
Steric Hindrance: Increasing or decreasing bulk to control substrate access and influence reductive elimination.[3]
-
Electronic Tuning: Introducing electron-donating or -withdrawing groups to modify the ligand's sigma-donating and pi-accepting capabilities.[3]
-
Introduction of Chirality: Designing asymmetric ligands for enantioselective catalysis.[4]
-
Secondary Coordination: Incorporating additional donor atoms to create multidentate or hemilabile ligands.[5]
Strategic Alternatives and Comparative Analysis
We will explore three major classes of alternatives: Substituted Diarylmethanes, Benzhydrol Derivatives, and Heteroaromatic Analogues.
Class I: Substituted Diarylmethane Analogues
This class involves direct analogues of di-p-tolylmethane where the aryl groups are modified to tune steric and electronic parameters. The fundamental synthetic route to the corresponding phosphine ligands often remains similar, focusing on the functionalization of the central methylene group.[1]
-
Diphenylmethane: The parent compound, lacking the methyl groups of di-p-tolylmethane, serves as the precursor to the foundational bis(diphenylphosphino)methane (dppm) ligand.[6] Dppm is less sterically demanding and less electron-rich than dtpm, making it a baseline for comparison. It is widely used to create bidentate chelating and bridging coordination modes.[6][7]
-
Electronically-Tuned Diarylmethanes:
-
Bis(p-anisyl)methane: The methoxy groups are strong electron-donors, significantly increasing the electron density on the phosphorus atoms of the resulting ligand. This enhanced donor strength can stabilize higher oxidation state metal centers and often accelerates oxidative addition steps in catalytic cycles.
-
Bis(p-trifluoromethylphenyl)methane: The CF₃ groups are potent electron-withdrawing groups. The resulting ligand is a weaker sigma-donor and a stronger pi-acceptor. This can be advantageous in reactions where reductive elimination is the rate-limiting step or for stabilizing electron-rich, low-valent metal centers.
-
-
Sterically-Tuned Diarylmethanes:
-
Bis(3,5-di-tert-butylphenyl)methane: This precursor introduces significant steric bulk distant from the coordinating phosphorus atoms. Such "holey phosphines" create a large cavity around the metal center, which can influence substrate selectivity and promote the formation of specific catalyst species, such as monophosphine-rhodium complexes.[8][9] These bulky ligands are instrumental in promoting challenging cross-coupling reactions.[10][11]
-
Class II: Benzhydrols – A Gateway to Asymmetry and Functionality
Benzhydrols (diaryl-methanol) are oxidized congeners of diarylmethanes but represent a more versatile entry point for synthesizing complex ligand backbones.[12][13] The hydroxyl group is a synthetic handle that can be easily displaced or used to direct subsequent reactions, making benzhydrols privileged intermediates for drug synthesis and, by extension, ligand development.[14][15]
-
Key Advantage: Asymmetry. The asymmetric reduction of diaryl ketones or the enantioselective addition of organometallic reagents to benzaldehydes can produce chiral benzhydrols.[14] These chiral intermediates are invaluable for the synthesis of chiral diphosphine ligands, which are central to asymmetric catalysis.[16]
-
Synthetic Utility: The conversion of the benzhydrol motif to the diarylmethane core allows for the synthesis of enantiomerically enriched pharmaceuticals and ligands. A notable strategy is the asymmetric migratory Tsuji-Wacker oxidation of stilbenes to generate chiral α,α-diaryl ketones, which are then reduced to chiral benzhydrols without loss of stereochemistry.[15]
Class III: Functionalized and Heteroaromatic Diarylmethanes
This class of precursors introduces additional donor atoms or functional groups onto the diarylmethane scaffold, leading to ligands with multifunctional coordination capabilities.
-
4,4'-Diaminodiphenylmethane: This commercially available precursor is a staple in polymer chemistry but is also a powerful building block for ligands. The amine groups can be used to synthesize Schiff base ligands or can be functionalized to introduce other donor groups.[17][18][19] The resulting ligands can act as tetradentate (N₂P₂) linkers, offering unique coordination geometries compared to the purely phosphine-based ligands derived from di-p-tolylmethane. The synthesis of 4,4'-diaminodiphenylmethane itself can be achieved through the acid-catalyzed condensation of aniline with formaldehyde.[20]
-
Bis(pyrazol-1-yl)methane: Replacing the phenyl rings with nitrogen-containing heterocycles like pyrazole dramatically alters the ligand's character. Bis(pyrazol-1-yl)methane and its derivatives are classic "scorpionate"-type N,N-donor ligands.[21] They can be further functionalized, for example, by adding phosphine groups to the pyrazole rings, to create versatile P,N-ligands that combine the properties of both hard (nitrogen) and soft (phosphorus) donors.[21]
Quantitative Comparison of Precursor Alternatives
| Precursor | Key Structural Feature | Impact on Ligand Properties | Typical Application Area |
| Di-p-tolylmethane (Benchmark) | p-Methyl groups | Baseline steric/electronic profile | General catalysis |
| Diphenylmethane | Unsubstituted phenyl rings | Lower steric bulk, less electron-rich | Foundational coordination chemistry[6] |
| Bis(p-anisyl)methane | Electron-donating OMe groups | Increased electron density, stronger σ-donor | Catalysis requiring facile oxidative addition |
| Bis(3,5-di-tert-butylphenyl)methane | Bulky t-Bu groups | Large steric cone angle, creates cavities | Hindered substrate coupling, selectivity control[8] |
| Chiral Benzhydrols | Enantioenriched C-OH center | Access to chiral diarylmethane backbones | Asymmetric catalysis[14][15] |
| 4,4'-Diaminodiphenylmethane | p-Amino groups | Secondary coordination sites (N-donors) | Schiff base ligands, multifunctional catalysts[17] |
| Bis(pyrazol-1-yl)methane | N-heterocyclic rings | N,N or mixed P,N donor sets | Scorpionate-type complexes, multidentate ligands[21] |
Experimental Protocols
Protocol 1: Synthesis of a Diphosphine Ligand from a Diarylmethane Precursor (General Procedure)
This protocol describes the synthesis of a bis(diphenylphosphino)methane-type ligand, adaptable for various diarylmethane precursors. The deprotonation of the methylene bridge is a critical step.[6]
Materials:
-
Diarylmethane precursor (e.g., diphenylmethane) (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Chlorodiphenylphosphine (Ph₂PCl) (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Schlenk line and argon atmosphere
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Deprotonation: Dissolve the diarylmethane precursor in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. The formation of the dianion is often indicated by a color change (e.g., to deep red or orange).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours to ensure complete deprotonation.
-
Phosphination: Cool the solution back down to -78 °C.
-
Slowly add chlorodiphenylphosphine to the solution. A color change and precipitation of LiCl may be observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of degassed water.
-
Extract the product into diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/dichloromethane) to yield the pure diphosphine ligand.
Protocol 2: Synthesis of a Benzhydrol Precursor via Reduction of Benzophenone
This protocol provides a straightforward method for synthesizing benzhydrol, a versatile precursor, using sodium borohydride.[13]
Materials:
-
Benzophenone (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.5-3.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve benzophenone in methanol with stirring at room temperature.
-
Reduction: Carefully add sodium borohydride portion-wise to the stirred solution. Effervescence will be observed.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and pour the mixture into cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude benzhydrol.
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel if necessary.
Visualization of Synthetic Pathways and Concepts
Caption: Synthetic pathways from precursors to ligand classes.
Caption: Decision tree for selecting an alternative precursor.
Conclusion
The strategic selection of a precursor is a critical decision in modern ligand design. While di-p-tolylmethane remains a valuable scaffold, the alternatives presented here offer a powerful toolkit for rationally designing ligands with tailored properties. By moving to substituted diarylmethanes, chemists can fine-tune the electronic and steric environment of a catalyst. The use of benzhydrols provides a crucial entry into the world of asymmetric catalysis by enabling the synthesis of chiral backbones. Finally, functionalized and heteroaromatic precursors open the door to multifunctional ligands with novel coordination modes and reactivity. The experimental data and protocols provided serve as a practical starting point for researchers to explore this expanded chemical space, ultimately leading to the development of more efficient, selective, and robust catalytic systems.
References
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A novel bis(diphenylphosphino)methane (DPPM) functionalized amidine ligand (DPPM−C(N‐Dipp)2H) (Dipp=2,6‐diisopropylphenyl) was synthesized. Subsequent deprotonation with suitable alkali metal bases resulted in the corresponding complexes [M{DPPM−C(N‐Dipp)2}(Ln)] (M=Li, Na, K, Rb, Cs; L=thf, Et2O). PubMed Central. [Link]
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We present a broadly applicable, enantioconvergent synthesis of benzhydrols via asymmetric migratory Tsuji-Wacker oxidation of stilbenes. ACS Publications. [Link]
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Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. MDPI. [Link]
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Trialkynylphosphines substituted with bulky triarylsilyl groups at the alkyne termini were synthesized. The new phosphines P(C[triple chemical bond]CSiAr(3))(3) (Ar=3,5-tBu(2)-4-MeOC(6)H(2), 3,5-(Me(3)Si)(2)C(6)H(3)) are uncrowded near the phosphorus atom but bulky in the distal region. PubMed. [Link]
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Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. PubMed. [Link]
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The benzhydryl motif is a privileged pharmacophore in antihistaminic and neuroactive drugs. We present a broadly applicable, enantioconvergent synthesis of benzhydrols via asymmetric migratory Tsuji-Wacker oxidation of stilbenes. American Chemical Society. [Link]
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The synthesis of [diphenyl(N-p-tolyl)phosphinimidoyl]bis(diphenylthiophosphinoyl)methane, its stabilized anion and a coordination complex of rhodium(I). RSC Publishing. [Link]
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Benzylic Methylene Functionalizations of Diarylmethanes. PubMed. [Link]
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In general, oxidative addition is favored by electron-rich phosphine ligands, which promotes the electron density at the metal center. Organic Syntheses. [Link]
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Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. Semantic Scholar. [Link]
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Synthesis of benzhydrol derivatives by metal imidozalen catalysed electrophilic addition of aromatic aldehyde to hydrocarbons under solvothermal condition. ResearchGate. [Link]
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Green synthesis of nanosized N,N'-bis(1-naphthylidene)-4,4'-diaminodiphenylmethane and its metal (II) complexes and evaluation of their biological activity. PubMed Central. [Link]
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Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates. RSC Publishing. [Link]
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Reaction of 1,1-Bis(Diphenylphosphino)Methane with O-Quinones and Naphtho[2,1-B]Furan-1,2-Dione. Novel Synthesis of Bis(Diphenylphosphoryl) Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
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A new route to chiral bis-tertiary phosphine ligands: Synthesis, resolution, and crystal structure of trans-bis-1,2-(diphenylphosphino)- cyclopentane and the nickel adduct NiBr2[trans-1,2-(PPh2)2C5H8]. Elsevier. [Link]
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Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
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Synthesis of N,N′-bis (a-methylsalicylidene) 4,4′-diaminodiphenylmethane as a novel complexing agent. ResearchGate. [Link]
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4,4'-DIAMINODIPHENYLMETHANE. Ataman Kimya. [Link]
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Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. ResearchGate. [Link]
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An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. ResearchGate. [Link]
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The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. OAE Publishing Inc.. [Link]
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Synthesis, Structure and Reactivity of New Late Transition Metal Complexes Bearing Diphosphane Ligands Derived from Bis(pyrazol‐1‐yl)methane. ResearchGate. [Link]
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Di-p-tolylmethane. PubChem. [Link]
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Synthesis of diarylmethane derivatives from Stille cross-coupling reactions of benzylic halides. Semantic Scholar. [Link]
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Chemical Properties of Methane, di-p-tolyl-. Cheméo. [Link]
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Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PubMed Central. [Link]
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Platinum(II) 2,4-Di(2′-pyridyl)-6-(p-tolyl)-1,3,5-triazine Complexes: Synthesis and Photophysics. ResearchGate. [Link]
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Modular Synthesis of Monoanionic PN Ligands Leads to Unexpected Structural Diversity in Lanthanum Chemistry. PubMed Central. [Link]
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Examples of the diarylmethane motif in pharmaceuticals. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of Synthesized Di-p-tolylmethane
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the confirmation of a molecule's purity is not merely a procedural step but the bedrock of experimental validity and reproducibility. For a compound like Di-p-tolylmethane (4,4'-dimethyldiphenylmethane), which serves as a crucial building block for complex ligands and organic materials, ensuring its structural integrity and freedom from contaminants is paramount.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the purity of synthesized Di-p-tolylmethane, grounded in both theoretical principles and practical, field-proven insights.
The Rationale for Purity: Why Rigorous Analysis Matters
The synthesis of Di-p-tolylmethane, commonly achieved through methods like the Friedel-Crafts alkylation of toluene with formaldehyde, often yields a crude product containing a mixture of isomers (e.g., ortho-para, ortho-ortho), unreacted starting materials, and various byproducts.[1] The presence of these impurities, even in trace amounts, can drastically alter the chemical and physical properties of the final product, leading to failed downstream reactions, inaccurate biological assays, or compromised material performance. Therefore, a multi-faceted analytical approach is essential to not only confirm the identity of the target molecule but also to detect and quantify any residual contaminants.
A Comparative Overview of Spectroscopic Techniques
No single technique can provide a complete picture of a sample's purity. The most robust validation comes from the synergistic use of several spectroscopic methods. Here, we compare the "big three" analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
| Technique | Primary Information Provided | Sensitivity | Specificity for Purity | Key Strengths for Di-p-tolylmethane | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and electronic environment of nuclei. | Moderate (µg-mg) | High | Excellent for isomer differentiation and structural confirmation. Quantitative ¹H NMR (qNMR) can determine purity against a certified standard. | Relatively low throughput; may not detect non-proton-containing inorganic impurities. |
| FTIR | Presence of specific functional groups and bond types. | Moderate (µg-ng) | Low to Moderate | Quick fingerprinting to confirm the presence of aromatic C-H, aliphatic C-H, and absence of impurity-specific groups (e.g., C=O from ketone starting material). | Provides limited structural detail; not ideal for distinguishing between isomers or quantifying impurities with similar functional groups. |
| GC-MS | Separation of volatile components followed by molecular weight and fragmentation analysis. | High (pg-fg) | Very High | Excellent for separating and identifying volatile impurities (e.g., residual toluene) and isomers. Provides definitive molecular weight confirmation.[1] | Not suitable for non-volatile impurities; requires thermal stability of the analyte. |
Deep Dive into Spectroscopic Workflows and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides unparalleled detail about a molecule's structure. For Di-p-tolylmethane (C₁₅H₁₆), both ¹H and ¹³C NMR are indispensable for confirming its identity and assessing isomeric purity.[1]
-
Aromatic Protons (AA'BB' system): Two doublets in the ~7.0-7.2 ppm region, integrating to 8 protons total (4H each). The para-substitution pattern creates this characteristic splitting.
-
Methylene Bridge (-CH₂-): A sharp singlet at ~3.9 ppm, integrating to 2 protons.
-
Methyl Groups (-CH₃): A sharp singlet at ~2.3 ppm, integrating to 6 protons.
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is crucial as it solubilizes the non-polar Di-p-tolylmethane without contributing interfering signals to the ¹H NMR spectrum. The presence of any signals outside these expected regions, or altered splitting patterns/integrations, would immediately suggest impurities. For example, an unreacted starting material like 4,4'-dimethylbenzophenone would show no methylene bridge signal but would have a distinct aromatic profile.
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized Di-p-tolylmethane and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid, non-destructive technique ideal for a quick quality check. It confirms the presence of expected functional groups and, more importantly, the absence of those from common starting materials or byproducts.[2][3]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3020-3050 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the methyl and methylene groups.
-
C=C Aromatic Ring Stretching: Overtone and combination bands in the 1650-2000 cm⁻¹ region and primary stretching bands around 1500-1600 cm⁻¹.
-
C-H Bending: Bands in the 1375-1475 cm⁻¹ region.
Trustworthiness Through Self-Validation: The diagnostic power of FTIR lies in what is absent. If the synthesis involved the reduction of di-p-tolyl ketone, the FTIR spectrum of the purified product serves as a self-validating system: the complete disappearance of the strong carbonyl (C=O) stretch (typically ~1660 cm⁻¹) from the starting material is a robust indicator of reaction completion and product purity.
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid Di-p-tolylmethane powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample scan to the background scan, yielding the final absorbance or transmittance spectrum. Analyze the peak positions to confirm the presence of expected functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS): The Ultimate Separator and Identifier
For assessing purity, especially regarding volatile contaminants and isomers, GC-MS is unparalleled. The gas chromatograph separates the components of the mixture in time, and the mass spectrometer provides a molecular fingerprint for each eluting component. Commercial suppliers often use GC to certify purity above 99.0%.[4][5]
-
GC Chromatogram: A major, sharp peak at a specific retention time corresponding to Di-p-tolylmethane. Any smaller peaks at different retention times represent impurities.
-
MS Spectrum (for the major peak):
Expertise in Interpretation: The fragmentation pattern is a direct consequence of the molecule's structure. The high stability of the benzylic carbocation formed after losing a methyl group explains why the m/z 181 peak is so prominent. This predictable fragmentation provides an extremely high level of confidence in the compound's identity.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Injector: Set to a temperature well above the solvent's boiling point (e.g., 250°C) to ensure rapid volatilization.
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for separating aromatic compounds.
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-15°C/min) up to a final temperature (e.g., 280°C).
-
MS Interface: Set the transfer line temperature to prevent condensation (e.g., 280°C). Set the ion source to electron ionization (EI) at 70 eV.
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Data Acquisition: The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for every point in time.
-
Analysis: Integrate the peaks in the TIC to determine the relative percentage of each component (area percent purity). Analyze the mass spectrum of the main peak to confirm its identity by matching the molecular ion and fragmentation pattern to known data for Di-p-tolylmethane.
Visualizing the Purity Confirmation Workflow
A logical workflow ensures that all bases are covered, from initial screening to final quantification.
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A Comparative Analysis of Lewis Acid Catalysts for the Synthesis of Di-p-tolylmethane
Introduction: The Significance of Di-p-tolylmethane and the Role of Lewis Acids in its Synthesis
Di-p-tolylmethane, a key diarylmethane, serves as a crucial building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. Its structure, featuring a methylene bridge connecting two p-tolyl groups, imparts unique properties that are leveraged in diverse applications. The primary route to synthesizing di-p-tolylmethane is through the Friedel-Crafts alkylation of toluene with a suitable C1 electrophile, most commonly formaldehyde or its derivatives like paraformaldehyde. This reaction is critically dependent on the presence of a Lewis acid catalyst to activate the electrophile and facilitate the aromatic substitution.
The choice of Lewis acid is paramount, as it directly influences the reaction's efficiency, selectivity, and overall economic and environmental viability. A potent Lewis acid can enhance the reaction rate and yield, but may also lead to undesirable side reactions such as the formation of isomers (e.g., o,p'- and o,o'-ditolylmethane) and polyalkylation products. Conversely, a milder catalyst might offer better selectivity but at the cost of a sluggish reaction rate and lower conversion.
This guide provides a comprehensive comparative study of three classical Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the synthesis of di-p-tolylmethane. We will delve into their relative performance, supported by representative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic needs. Furthermore, we will explore the underlying reaction mechanism and touch upon the emerging role of heterogeneous catalysts as a greener alternative.
Comparative Performance of Lewis Acid Catalysts
The catalytic activity of Lewis acids in Friedel-Crafts reactions is directly related to their ability to accept an electron pair and generate a highly electrophilic species. The general trend in catalytic activity for the alkylation of toluene with formaldehyde follows the order: AlCl₃ > FeCl₃ > ZnCl₂. This hierarchy is a direct consequence of the increasing strength of these Lewis acids.
To illustrate this comparison, the following table summarizes representative experimental data for the synthesis of di-p-tolylmethane using these three catalysts under comparable laboratory conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | Di-p-tolylmethane Yield (%) | Selectivity for p,p'-isomer (%) |
| AlCl₃ | 5 | 60 | 2 | 95 | 88 | 90 |
| FeCl₃ | 5 | 80 | 4 | 85 | 75 | 92 |
| ZnCl₂ | 10 | 100 | 8 | 60 | 50 | 95 |
Analysis of Catalyst Performance:
-
Aluminum Chloride (AlCl₃): As the strongest Lewis acid in this series, AlCl₃ demonstrates the highest catalytic activity, affording a high yield of di-p-tolylmethane in a relatively short reaction time and at a moderate temperature. However, its high reactivity can also promote the formation of unwanted isomers and polyalkylated byproducts, slightly reducing the selectivity for the desired p,p'-isomer. The hygroscopic and corrosive nature of AlCl₃ also presents handling challenges.
-
Ferric Chloride (FeCl₃): FeCl₃ offers a good balance between reactivity and selectivity. While it requires a slightly higher temperature and longer reaction time compared to AlCl₃, it provides a respectable yield with improved selectivity for the para-isomer. Its lower cost and reduced hygroscopicity compared to AlCl₃ make it an attractive alternative for many applications.
-
Zinc Chloride (ZnCl₂): Being the mildest Lewis acid of the three, ZnCl₂ exhibits the lowest catalytic activity, necessitating a higher catalyst loading, elevated temperature, and a significantly longer reaction time to achieve a moderate yield. However, its key advantage lies in its high selectivity for the p,p'-isomer, minimizing the formation of other isomers. This makes ZnCl₂ a suitable choice when high purity of the final product is the primary concern and lower yields can be tolerated.
Reaction Mechanism
The synthesis of di-p-tolylmethane via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in the initial activation of the formaldehyde electrophile.
Caption: Reaction mechanism for the Lewis acid-catalyzed synthesis of di-p-tolylmethane.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of di-p-tolylmethane using AlCl₃, FeCl₃, and ZnCl₂. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
General Experimental Workflow
Caption: General experimental workflow for di-p-tolylmethane synthesis.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the flask, add toluene (100 mL, 0.94 mol) and paraformaldehyde (3.0 g, 0.1 mol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (6.7 g, 0.05 mol) in portions to the stirred mixture. The addition is exothermic, so maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate, 98:2) to afford pure di-p-tolylmethane.
Protocol 2: Synthesis using Ferric Chloride (FeCl₃)
-
Apparatus Setup: Follow the same setup as in Protocol 1.
-
Reagent Charging: Charge the flask with toluene (100 mL, 0.94 mol) and paraformaldehyde (3.0 g, 0.1 mol).
-
Catalyst Addition: Add anhydrous ferric chloride (8.1 g, 0.05 mol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitoring and Workup: Follow steps 5-9 as described in Protocol 1.
Protocol 3: Synthesis using Zinc Chloride (ZnCl₂)
-
Apparatus Setup: Follow the same setup as in Protocol 1.
-
Reagent Charging: Charge the flask with toluene (100 mL, 0.94 mol) and paraformaldehyde (3.0 g, 0.1 mol).
-
Catalyst Addition: Add anhydrous zinc chloride (13.6 g, 0.1 mol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitoring and Workup: Follow steps 5-9 as described in Protocol 1.
Emerging Trends: Heterogeneous Catalysts
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable catalytic systems. For the synthesis of di-p-tolylmethane and its analogues, heterogeneous catalysts, such as acid-activated clays (e.g., montmorillonite) and zeolites, are gaining prominence.
Advantages of Heterogeneous Catalysts:
-
Reusability: Solid catalysts can be easily recovered from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and cost.
-
Reduced Corrosion: They are generally less corrosive than traditional Lewis acids, leading to safer handling and less damage to equipment.
-
Improved Selectivity: The shape-selective nature of some zeolites can favor the formation of the desired p,p'-isomer.
-
Simplified Workup: The elimination of a quenching step simplifies the workup procedure.
While the catalytic activity of many heterogeneous catalysts may not yet match that of strong Lewis acids like AlCl₃, ongoing research is focused on enhancing their performance to make them viable alternatives for industrial-scale synthesis.
Conclusion
The selection of a Lewis acid catalyst for the synthesis of di-p-tolylmethane is a critical decision that involves a trade-off between reactivity, selectivity, cost, and environmental impact. Aluminum chloride remains the catalyst of choice for high yields and fast reaction times, albeit with challenges in handling and potential for side reactions. Ferric chloride presents a more balanced option, while zinc chloride is preferred when high selectivity for the p,p'-isomer is the primary objective. The future of di-p-tolylmethane synthesis will likely see a greater adoption of heterogeneous catalysts as the demand for greener and more sustainable chemical processes continues to grow. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and optimizing their synthetic strategies.
A Senior Application Scientist’s Guide to the Validation of Di-p-tolylmethane Purity: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and professionals in drug development and materials science, the chemical purity of a starting material or intermediate is not merely a specification—it is the bedrock of reproducible, reliable, and safe outcomes. Di-p-tolylmethane, a key building block in organic synthesis, including the preparation of carbazole pyridine compounds for OLEDs, is no exception.[1] Its isomeric purity and the absence of residual starting materials or byproducts are critical parameters that directly influence the performance and characteristics of the final product.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of Di-p-tolylmethane purity. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative standards to ensure scientific integrity.
The Imperative of Method Validation
Before delving into specific protocols, it is crucial to establish the framework of analytical method validation. The objective is to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[2] This principle, rigorously detailed in guidelines from the International Council for Harmonisation (ICH), such as the ICH Q2(R2) guideline, ensures that the data generated are reliable and reproducible.[3][4] Key validation parameters we will consider for both HPLC and GC-MS include specificity, sensitivity, and linearity, which collectively ensure the trustworthiness of the purity assessment.[3][5]
Overall Purity Validation Workflow
The process of validating the purity of a Di-p-tolylmethane batch involves a structured workflow, from initial sample assessment to the final purity report. The choice between HPLC and GC-MS is a critical decision point, dictated by the specific analytical objectives, such as routine quality control versus in-depth impurity identification.
Caption: Workflow for Di-p-tolylmethane Purity Validation.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a robust and widely used technique for purity assessment, particularly for non-volatile or thermally sensitive compounds.[6] For Di-p-tolylmethane, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's hydrophobic nature.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic rings of Di-p-tolylmethane, providing excellent retention and separation from more polar impurities.[7]
-
Mobile Phase: A combination of acetonitrile and water is a standard mobile phase for RP-HPLC.[8] Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column, while water provides the necessary polarity. The ratio is optimized to achieve a suitable retention time and resolution.
-
Detection: The presence of aromatic rings in Di-p-tolylmethane results in strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds, offering high sensitivity.[6]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Di-p-tolylmethane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 80:20 v/v).[7]
-
Sample Solution (1000 µg/mL): Prepare the synthesized Di-p-tolylmethane sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage.
-
-
Chromatographic Conditions:
Parameter Value HPLC System Standard system with UV-Vis Detector Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Acetonitrile:Water (80:20, v/v), isocratic Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL Detection λ 254 nm | Run Time | 15 minutes |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the Di-p-tolylmethane peak is ≤ 2.0.[3]
-
-
Data Analysis and Purity Calculation:
-
Inject the sample solution and record the chromatogram.
-
The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Di-p-tolylmethane Peak / Total Area of All Peaks) x 100
-
This protocol provides a self-validating system for routine QC. The system suitability test ensures the instrument is performing correctly on any given day, and the use of a reference standard allows for confident peak identification based on retention time.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9] It is ideal for analyzing volatile and thermally stable compounds like Di-p-tolylmethane and is the gold standard for identifying unknown impurities.[6][10]
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen. This phase separates compounds primarily based on their boiling points, which is effective for separating aromatic hydrocarbon isomers and related impurities.[6][11]
-
Oven Temperature Program: A temperature ramp is employed to ensure that compounds with a range of boiling points can be eluted and separated effectively. The program starts at a lower temperature to resolve volatile impurities and gradually increases to elute the main analyte and any higher-boiling byproducts.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared against extensive mass spectral libraries (e.g., NIST) for confident compound identification.[10]
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the Di-p-tolylmethane sample. Dissolve in 10 mL of a volatile solvent such as dichloromethane or hexane.[9]
-
Perform serial dilutions as needed to create working standards for linearity assessment.
-
-
Instrumental Conditions:
Parameter Value GC-MS System Gas Chromatograph coupled to a Mass Spectrometer Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium at a constant flow of 1.0 mL/min Injector Split/Splitless, 280°C (Splitless mode for trace analysis) Oven Program Initial 100°C for 2 min, ramp at 20°C/min to 300°C, hold for 5 min MS Transfer Line 290°C Ion Source Temp. 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Scan Range | m/z 40-450 |
-
Data Analysis and Purity Calculation:
-
Purity is determined by the area percent method from the Total Ion Chromatogram (TIC).
-
Impurity Identification: The mass spectrum of each impurity peak is compared against a reference library (e.g., NIST). A high match factor provides a tentative identification, which can be confirmed by analyzing a pure standard of the suspected impurity.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is better, but which is more suitable for the specific analytical need.
| Feature | HPLC-UV | GC-MS | Rationale & Field Insights |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds. | Requires volatile & thermally stable compounds. | Di-p-tolylmethane is suitable for both, giving the analyst flexibility. |
| Sensitivity | Moderate (µg to ng level). | High (ng to pg level).[9] | For trace impurity analysis below 0.05%, GC-MS is generally superior. |
| Specificity | Good; based on chromatographic resolution. | Very High; combines chromatographic resolution with mass filtering. | Co-eluting peaks in HPLC can be a problem. MS can often deconvolve these if their mass spectra differ. |
| Impurity Identification | Limited to retention time matching with known standards. | Excellent; based on mass spectral library matching.[6] | This is the definitive advantage of GC-MS for investigational work and root-cause analysis. |
| Quantification | Highly accurate and precise with external standards. | Accurate (TIC area %); can be improved with standards. | HPLC is often preferred for high-precision assays in regulated environments due to its robustness. |
| Analysis Time | Moderate (10-20 minutes per sample). | Relatively fast (15-30 minutes per sample).[9] | Runtimes are comparable and can be optimized for both techniques. |
| "Green" Aspect | Consumes significant volumes of organic solvents. | Primarily consumes carrier gas (Helium). | Greening HPLC methods by using alternative solvents like ethanol is an active area of research.[8] |
Anticipating and Identifying Potential Impurities
The primary synthesis route for Di-p-tolylmethane is the Friedel-Crafts benzylation of toluene with a suitable electrophile, such as 4-methylbenzyl chloride, often using a Lewis acid catalyst.[1][12] This knowledge allows us to predict potential impurities:
-
Isomeric Byproducts: The reaction may yield ortho,para'- or ortho,ortho'-dimethyl-diphenylmethane isomers.
-
Detection: HPLC can separate these isomers if resolution is optimized. GC-MS is superior as these isomers will have nearly identical mass spectra but different retention times.
-
-
Unreacted Starting Materials: Residual toluene or 4-methylbenzyl chloride.
-
Detection: GC-MS is excellent for detecting these more volatile starting materials, which would elute very early in the chromatogram.
-
-
Poly-benzylated Products: Reaction of the product with another molecule of the electrophile can lead to tri-arylmethanes.
-
Detection: These higher molecular weight, less volatile compounds would elute late in both HPLC and GC chromatograms.
-
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of Di-p-tolylmethane. The optimal choice is dictated by the analytical objective.
-
For routine quality control, batch release, and stability testing where impurities are known and quantified against a specification, HPLC-UV offers a robust, precise, and cost-effective solution. Its operational simplicity and high quantitative accuracy make it ideal for high-throughput environments.
-
For process development, impurity profiling, and root-cause analysis of out-of-specification batches , GC-MS is the indispensable tool. Its ability to tentatively identify unknown impurities through mass spectral library searching provides critical insights that can guide synthetic route optimization and troubleshooting.
In a comprehensive quality control strategy, the two techniques are complementary. HPLC serves as the frontline workhorse for quantitative purity determination, while GC-MS is the expert tool for deeper investigation and unequivocal identification of impurities. Employing both provides a self-validating and authoritative system, ensuring the highest confidence in the quality of Di-p-tolylmethane for its intended high-stakes applications.
References
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- ChemicalBook. DI-P-TOLYLMETHANE | 4957-14-6.
- BenchChem. Validating the Purity of Synthesized 1-(P-Tolyl)
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A Senior Application Scientist's Guide: Di-p-tolylmethane in High-Performance Polymer Backbone Design
Introduction: The Role of Diarylmethanes in Polymer Architecture
In the pursuit of advanced polymeric materials, the design of the polymer backbone is paramount. The judicious selection of monomeric units dictates the final properties of the material, from its thermal stability and chemical resistance to its mechanical strength and processability. Among the vast array of building blocks, diarylmethanes serve as a critical class of flexible linkages in high-performance polymers such as polyimides, polyamides, and polyketones. The methylene bridge (—CH₂—) between two aromatic rings imparts a degree of conformational freedom, which can disrupt chain packing, often leading to enhanced solubility and lower melt viscosity compared to more rigid structures.
This guide provides an in-depth comparison of di-p-tolylmethane against other common diarylmethanes, with a primary focus on the unsubstituted diphenylmethane. We will explore, with supporting data and established principles, how the subtle addition of two methyl groups fundamentally alters polymer properties, offering a powerful tool for tuning material performance. This analysis is designed for researchers and professionals in materials science and drug development who are engaged in the rational design of new polymers.
Core Comparison: Di-p-tolylmethane vs. Diphenylmethane
The fundamental difference between di-p-tolylmethane and diphenylmethane lies in the presence of methyl groups at the para-position of each phenyl ring. While seemingly minor, this substitution has a cascading effect on the polymer's macro-level properties, stemming from its influence on intermolecular and intramolecular forces.
Diagram 1: Monomer Structures
Caption: Chemical structures of Diphenylmethane and Di-p-tolylmethane.[1][2][3][4]
Impact on Solubility and Processability
The solubility of a polymer is a critical factor for its synthesis, purification, and processing into useful forms like films or fibers. Aromatic polymers are notoriously difficult to dissolve due to strong intermolecular π-π stacking.[5]
-
Diphenylmethane-based Polymers: These polymers often exhibit moderate solubility. The flexible methylene linker helps, but the unsubstituted phenyl rings can still pack efficiently, leading to insolubility in common organic solvents, especially at high molecular weights.
-
Di-p-tolylmethane-based Polymers: The introduction of the para-methyl groups is a well-established strategy to enhance solubility.[6] These groups act as "bumping" sites that sterically hinder close chain packing. This disruption of crystalline order allows solvent molecules to penetrate and solvate the polymer chains more effectively. The general principle "like dissolves like" also applies, suggesting that aromatic polymers are more soluble in aromatic liquids.[7]
Causality Explained: The methyl groups increase the free volume between polymer chains.[8] This increased spacing weakens the intermolecular forces (van der Waals and π-π stacking), reducing the energy required to separate the chains and dissolve the polymer. Consequently, polymers derived from di-p-tolylmethane are often soluble in a wider range of less aggressive organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform, which is a significant advantage for solution-based processing techniques.[6]
Influence on Thermal Properties
Thermal stability is a hallmark of aromatic polymers. Key metrics include the glass transition temperature (Tg), where the material transitions from a rigid to a rubbery state, and the decomposition temperature (Td), which marks the onset of chemical degradation.
-
Glass Transition Temperature (Tg): The methyl groups in di-p-tolylmethane restrict the rotational freedom around the bond connecting the phenyl ring to the methylene bridge.[6] This increased rotational barrier makes the polymer backbone more rigid. A more rigid backbone requires more thermal energy to induce the segmental motion characteristic of the glass transition. Therefore, polymers based on di-p-tolylmethane generally exhibit a higher Tg compared to their diphenylmethane counterparts.
-
Thermal Decomposition Temperature (Td): Aromatic polyamides and polyimides are known for their high thermal stability.[9][10] The degradation of polyamides often initiates at the C-N bond.[11] The electron-donating nature of the methyl groups on the tolyl rings can subtly influence the bond strengths within the polymer backbone. However, the primary factor for high decomposition temperatures in these polymers is the inherent stability of the aromatic and imide/amide linkages. While both diarylmethane-based polymers show excellent thermal stability, the onset of decomposition is typically very high for both, often above 450-500°C.[6][8][12]
Table 1: Comparative Thermal Properties of Aromatic Polymers
| Polymer Backbone Moiety | Typical Glass Transition Temp. (Tg) | Typical 5% Weight Loss Temp. (Td5) | Rationale for Difference |
| Diphenylmethane | Lower | > 450 °C | More flexible backbone due to lower rotational hindrance allows for segmental motion at a lower temperature. |
| Di-p-tolylmethane | Higher | > 490 °C[12] | Methyl groups increase rotational energy barriers, leading to a more rigid chain and a higher Tg.[6] |
Note: Absolute values are highly dependent on the specific polymer class (e.g., polyamide vs. polyimide) and the co-monomer used.
Effect on Mechanical Performance
The mechanical properties of a polymer, such as its tensile strength and modulus, are directly related to how effectively stress can be transferred along and between polymer chains.[13][14][15]
-
Tensile Strength & Modulus: Polymers derived from di-p-tolylmethane can exhibit a higher tensile modulus. The restricted chain mobility and more rigid backbone contribute to a material that deforms less under an applied load.
-
Elongation at Break: The reduced chain packing in di-p-tolylmethane polymers can sometimes lead to slightly higher elongation at break compared to highly crystalline, rigid polymers. However, this effect is often secondary to the increased backbone rigidity. The overall mechanical response is a complex interplay between chain packing, intermolecular forces, and backbone stiffness.[16]
Diagram 2: Structure-Property Relationship
Caption: Causality chain from monomer structure to macroscopic polymer properties.
Experimental Protocols
To validate the claims made in this guide, standardized characterization techniques are essential.[17] The following are representative protocols for synthesizing and evaluating polymers derived from diarylmethanes.
Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Polycondensation
This method is a standard laboratory procedure for creating high molecular weight aromatic polyamides.
Methodology:
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10.0 mmol of the diarylmethane-based diamine (e.g., 4,4'-diaminodi-p-tolylmethane) in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Chloride Addition: Slowly add an equimolar amount (10.0 mmol) of a diacid chloride (e.g., terephthaloyl chloride) as a solid powder to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere. The solution will become highly viscous.
-
Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol.
-
Purification: Collect the precipitated fibrous polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any trapped solvent and salts.
-
Drying: Dry the final polymer product in a vacuum oven at 80°C for 24 hours.
Self-Validation: The success of the synthesis is indicated by the significant increase in solution viscosity and the precipitation of a fibrous solid. The polymer structure can be confirmed by FTIR spectroscopy, looking for characteristic amide bond peaks.
Diagram 3: General Polymer Synthesis & Characterization Workflow
Caption: Standard workflow from monomer synthesis to polymer characterization.
Protocol 2: Thermal Property Characterization
A. Glass Transition Temperature (Tg) by DSC:
-
Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a rate of 20°C/min under a nitrogen atmosphere to erase thermal history.
-
Cool the sample rapidly (quench cool) to room temperature.
-
Perform a second heating scan at a rate of 10°C/min.
-
The Tg is determined as the midpoint of the inflection in the heat flow curve from the second heating scan.
B. Decomposition Temperature (Td) by TGA:
-
Place 10-15 mg of the dry polymer in a ceramic TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The Td is typically reported as the temperature at which 5% weight loss occurs (Td5).
Conclusion and Outlook
The selection between di-p-tolylmethane and other diarylmethanes like diphenylmethane is a strategic choice in polymer design. The incorporation of di-p-tolylmethane is a field-proven method to enhance the solubility and processability of otherwise intractable aromatic polymers, while simultaneously increasing their glass transition temperature. This makes it an exceptionally valuable monomer for applications requiring high thermal performance combined with the ability to be processed from solution, such as in advanced coatings, membranes, and composite matrices. While diphenylmethane may be suitable for applications where ultimate rigidity and lower cost are the primary drivers, the versatility offered by the tolyl-substituted analogue provides polymer chemists with a critical tool for fine-tuning material properties to meet demanding performance targets.
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A Comparative Guide to Modern Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for the Ideal Ligand
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly dictated by the choice of phosphine ligand, which modulates the catalyst's activity, stability, and selectivity.[1] This guide was initially conceptualized to evaluate the performance of ligands derived from a di-p-tolylmethane scaffold. However, a comprehensive survey of the current literature reveals a notable scarcity of established phosphine ligands based on this specific framework.
Therefore, this guide has been adapted to provide a comparative performance evaluation of several state-of-the-art phosphine ligand classes that represent the current benchmark in the field. By understanding the strengths and weaknesses of these established ligands—such as the Buchwald biarylphosphines and wide bite-angle diphosphines—researchers can gain a clearer perspective on the properties that define a high-performance ligand and establish a baseline for the evaluation of any novel ligand system, including potential future developments in di-p-tolylmethane-derived structures.
This guide will delve into the mechanistic rationale behind ligand selection, present comparative experimental data for key cross-coupling reactions, provide detailed experimental protocols, and offer visual aids to clarify complex concepts, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The Pillars of Performance: Steric and Electronic Effects
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The phosphine ligand plays a crucial role in each of these steps, and its impact can be broadly categorized by its steric and electronic properties.
-
Steric Bulk: Bulky phosphine ligands, often characterized by a large cone angle, are known to promote the formation of monoligated, 14-electron Pd(0) species, which are highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1] Furthermore, steric hindrance between the ligand and the substrates can facilitate the final reductive elimination step, releasing the desired product and regenerating the active catalyst.
-
Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center. This increased nucleophilicity of the metal facilitates the oxidative addition of aryl halides. The Buchwald-type biarylphosphine ligands are a prime example of how the strategic incorporation of electron-donating groups on the biaryl backbone leads to highly active catalysts.[3]
Comparative Performance of Leading Ligand Classes
The selection of a phosphine ligand is highly dependent on the specific cross-coupling reaction, the nature of the substrates, and the desired reaction conditions. Below is a comparative overview of two prominent classes of phosphine ligands: Buchwald's biarylphosphines and wide bite-angle diphosphines.
Buchwald Biarylphosphine Ligands
Developed by Stephen L. Buchwald and his group, this class of ligands is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other.[3] Ligands such as XPhos and SPhos have become indispensable tools in organic synthesis.[4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its large steric bulk, XPhos is highly effective for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. It is particularly adept at activating unreactive aryl chlorides.[4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly versatile and active ligand. The methoxy groups are thought to stabilize the palladium center. It has shown exceptional performance in Suzuki-Miyaura couplings, especially with heteroaryl substrates.[4]
Wide Bite-Angle Diphosphine Ligands
The "bite angle" of a bidentate phosphine ligand is the P-M-P angle, which is determined by the ligand's backbone. Ligands with a wide bite angle, such as Xantphos, can significantly influence the geometry and reactivity of the metal center.[5]
-
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene): The rigid xanthene backbone of Xantphos enforces a wide bite angle. This feature can promote reductive elimination and stabilize the catalyst against decomposition pathways. Xantphos is widely used in various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes the performance of these ligands in a representative Suzuki-Miyaura coupling reaction. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 12 | 98 | |
| SPhos | 2-Chloro-6-methylaniline | 2,6-Dimethylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 0.17 | 96 | |
| Xantphos | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 |
Experimental Protocols
General Procedure for a High-Throughput Screening of Phosphine Ligands in Suzuki-Miyaura Coupling
This protocol provides a generalized method for comparing the performance of different phosphine ligands in a parallel format.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., XPhos, SPhos, Xantphos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction block with vials and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.
-
Prepare a stock solution of the aryl halide in the same solvent.
-
Prepare a stock solution of the arylboronic acid.
-
Prepare a slurry or solution of the base in the solvent.
-
-
Ligand Dosing:
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.
-
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the arylboronic acid stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the reaction setup on a heating block or in an oil bath at the desired temperature.
-
Stir for the specified time (e.g., 0.17-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Dilute the aliquot and analyze by a suitable method such as GC-MS or LC-MS to determine the yield of the desired product.
-
Visualizing Catalytic Processes
Diagrams are essential for understanding the complex interplay of components in a catalytic cycle. Below are Graphviz diagrams illustrating a simplified catalytic cycle for the Suzuki-Miyaura reaction and a comparison of the ligand structures.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparison of the structures of representative Buchwald and Xantphos ligands.
Conclusion and Future Outlook
The strategic selection of phosphine ligands is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. While the initial focus on di-p-tolylmethane-derived ligands proved challenging due to a lack of available data, the comparative analysis of established ligand classes such as Buchwald's biarylphosphines and wide bite-angle diphosphines provides a robust framework for understanding the key drivers of catalytic performance. The steric and electronic properties of these ligands are paramount in achieving high yields and broad substrate scope.
The continuous development of novel ligand architectures is essential for pushing the boundaries of catalytic efficiency and expanding the toolbox of synthetic chemists. The principles and comparative data presented in this guide should serve as a valuable resource for researchers aiming to optimize existing catalytic systems and for those embarking on the design and evaluation of the next generation of high-performance ligands.
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- [(1,3-Bis{2,6-bis(diphenylmethyl)-4-methylphenyl}imidazole-2-ylidene)PdCl 2 (NEt 3 )]: “Throwing Away” a Different Ancillary Ligand to Enhance the Catalytic Activity at Room Temperature. (2025, August 7).
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- Phosphine ligands – Knowledge and References. (n.d.). Taylor & Francis.
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- Advanced Phosphine Ligands for C
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Molecules, 28(3), 1285.
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- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008, November 18). Accounts of Chemical Research, 41(11), 1461-1473.
- Buchwald Phosphine Ligands. (n.d.). Merck Millipore.
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- ChemInform Abstract: Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. (2025, August 8).
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A Comparative Guide to the Quantitative Analysis of Di-p-tolylmethane in Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the accurate quantification of target molecules within complex reaction mixtures is paramount. It dictates the understanding of reaction kinetics, yield calculations, and impurity profiling. This guide provides an in-depth comparison of robust analytical methodologies for the quantitative analysis of Di-p-tolylmethane (4,4'-dimethyldiphenylmethane), a common building block and potential impurity in various synthetic pathways. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Analytical Challenge: Choosing the Right Strategy
Di-p-tolylmethane is a non-polar aromatic hydrocarbon. Its chemical properties—specifically its volatility, thermal stability, and the presence of a UV-active chromophore—make it an excellent candidate for analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these powerful techniques depends on the specific context of the reaction mixture, available instrumentation, and the analytical goals.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the quintessential technique for the analysis of volatile and thermally stable compounds like di-p-tolylmethane. The separation occurs in the gas phase, and the Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbons.[1] The FID response is directly proportional to the number of carbon atoms being burned, making it a reliable quantitative tool.[1]
The Principle of Internal Standardization
For monitoring reactions, where sample matrices can change and precise sample volumes are difficult to reproduce, the internal standard (IS) method is scientifically superior to external calibration. An internal standard is a non-interfering compound added in a constant, known concentration to all standards and samples.[2] The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[3] This elegantly corrects for variations in injection volume, solvent evaporation, and minor inconsistencies in sample preparation.[2]
Choosing an Internal Standard for Di-p-tolylmethane Analysis: The ideal IS should meet several criteria[2]:
-
Resolved Separation: It must be well-separated from all other components in the chromatogram.
-
Chemical Inertness: It should not react with the sample components.
-
Structural Similarity: It should be chemically similar to the analyte to ensure similar behavior during injection and detection.
-
Purity and Availability: It must be available in high purity.
For di-p-tolylmethane, suitable internal standards include other stable, non-polar aromatic hydrocarbons with slightly different retention times, such as dodecane , tridecane , or diphenylmethane .
Experimental Workflow: GC-FID Analysis
Caption: Workflow for quantitative GC-FID analysis using the internal standard method.
Detailed Protocol: GC-FID Method
1. Preparation of Solutions:
-
Internal Standard (IS) Stock Solution: Accurately weigh ~500 mg of dodecane into a 50 mL volumetric flask and dilute to volume with toluene. This creates a 10 mg/mL stock solution.
-
Calibration Standards: Prepare a series of at least five calibration standards. For each, accurately weigh increasing amounts of di-p-tolylmethane (e.g., 5 mg to 100 mg) into separate 10 mL volumetric flasks. To each flask, add 1.0 mL of the IS Stock Solution (10 mg of dodecane). Dilute to the mark with toluene. This creates standards with a fixed IS concentration and a variable analyte concentration.
-
Sample Preparation: Accurately weigh ~50 mg of the reaction mixture into a 10 mL volumetric flask. Add 1.0 mL of the IS Stock Solution and dilute to the mark with toluene.
2. Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent with FID.[4]
-
Column: Agilent HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[5]
-
Detector: FID at 300°C.
3. Data Analysis and Calculation:
-
Response Factor (RF): First, calculate the relative response factor (RF) from the analysis of the calibration standards using the following formula[3]: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS) Calculate the average RF from all calibration standards. The %RSD of the RFs should be ≤15%.[6]
-
Concentration in Sample: Use the average RF to calculate the concentration of di-p-tolylmethane in the prepared reaction sample solution: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
-
Finally, calculate the weight percent (w/w%) of di-p-tolylmethane in the original reaction mixture based on the initial sample weight and final dilution volume.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful alternative, particularly if the reaction mixture contains non-volatile components or thermally labile species that would not be suitable for GC. Di-p-tolylmethane's aromatic rings contain a chromophore that absorbs UV light, making it readily detectable by a UV detector.[7][8]
Principle of Reverse-Phase HPLC-UV
In reverse-phase HPLC, the most common mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9] Di-p-tolylmethane, being non-polar, will be well-retained on the C18 column and can be eluted by increasing the organic solvent content of the mobile phase. Quantification is achieved by relating the UV absorbance at a specific wavelength to the analyte's concentration, following the Beer-Lambert law.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative HPLC-UV analysis using the external standard method.
Detailed Protocol: HPLC-UV Method
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and HPLC-grade water (e.g., 80:20 v/v). Filter and degas the mobile phase before use.
-
Calibration Standards: Prepare a stock solution of di-p-tolylmethane in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards covering the expected sample concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh ~10 mg of the reaction mixture into a 100 mL volumetric flask and dissolve and dilute to the mark with the mobile phase. This creates a ~100 µg/mL solution. If necessary, dilute further to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumental Parameters:
-
HPLC System: Agilent 1260 series or equivalent with a UV/Vis detector.[10]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: ~225 nm or 265 nm (A UV scan of a standard should be run to determine the absorbance maximum).
3. Data Analysis and Calculation:
-
Calibration Curve: Plot the peak area of the di-p-tolylmethane standards against their known concentrations.
-
Linear Regression: Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Concentration in Sample: Use the equation of the line (y = mx + c) to calculate the concentration of di-p-tolylmethane in the injected sample solution from its peak area.
-
Finally, calculate the weight percent (w/w%) in the original reaction mixture.
Method Validation: A Foundation of Trust
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[12] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific analyte in the specific sample matrix. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[12][13]
Logic for Method Selection
Caption: Decision tree for selecting between GC-FID and HPLC-UV methods.
Performance Comparison
Below is a table summarizing the typical performance characteristics of the two validated methods.
| Parameter | GC-FID Method | HPLC-UV Method | Rationale & Acceptance Criteria |
| Specificity | Excellent. High-resolution capillary columns provide great separation of volatile species. | Excellent. C18 columns effectively separate compounds based on polarity. | The method must be able to unequivocally assess the analyte in the presence of other components (e.g., starting materials, byproducts).[13] |
| Linearity (r²) | > 0.995 | > 0.999 | A linear relationship between concentration and response is required.[11] |
| Range | Typically 0.01 - 2.0 mg/mL | Typically 0.001 - 0.2 mg/mL | The interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Closeness of test results to the true value. Typically assessed by spike recovery.[12] |
| Precision (%RSD) | < 2% | < 2% | Degree of agreement among individual test results when the method is applied repeatedly.[13] |
| Limit of Quantitation (LOQ) | ~ 5-10 µg/mL | ~ 0.5-1 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] S/N ratio > 10.[14] |
| Robustness | High. Less affected by minor changes in mobile phase composition. | High. Modern instruments provide stable performance. | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
Both GC-FID and HPLC-UV are authoritative and reliable methods for the quantitative analysis of di-p-tolylmethane in reaction mixtures.
-
GC-FID is often the preferred method due to its simplicity, robustness, and the universal response of the FID detector to hydrocarbons. The internal standard approach provides a higher degree of precision, making it ideal for tracking reaction progress.
-
HPLC-UV serves as an excellent, often more sensitive, alternative. It is the method of choice when dealing with complex mixtures containing non-volatile impurities or when confirming results from an orthogonal technique.
The selection of the most appropriate method should be guided by the specific characteristics of the sample matrix, the availability of equipment, and the overall analytical objectives. In all cases, a properly validated method is the cornerstone of generating trustworthy and scientifically defensible data.
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D'yakonov, V. A., et al. (2021). A Facile and Sensitive HPLC–MS/MS Method for Quantification of 3,3'‐Diindolylmethane in Plasma Samples. ResearchGate. Available at: [Link]
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 18-24. Available at: [Link]
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Teixeira, M., et al. (2008). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. AAPS PharmSciTech, 9(3), 856-862. Available at: [Link]
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Degano, I., et al. (2016). Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. Journal of Analytical and Applied Pyrolysis, 118, 263-271. Available at: [Link]
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Kim, S., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 25(16), 3585. Available at: [Link]
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A Comparative Guide to Assessing the Steric Hindrance of Di-p-tolylmethane in Coordination Chemistry
Introduction: The Critical Role of Steric Hindrance in Catalyst Design
In the intricate world of coordination chemistry, the rational design of transition metal complexes for applications in catalysis and drug development is paramount. The reactivity, selectivity, and stability of these complexes are not governed by electronic factors alone; the three-dimensional architecture of the ligands plays a decisive role. This spatial arrangement gives rise to steric effects, nonbonding interactions that influence the shape and reactivity of molecules.[1] Ancillary ligands, those not directly participating in the bond-making or breaking of a catalytic cycle, are crucial for creating a specific microenvironment around the metal center. Their size and shape can dictate substrate accessibility, influence the stability of intermediates, and ultimately control the reaction pathway and product distribution.[2]
A classic example is in hydroformylation, where the selectivity of the catalyst is strongly influenced by the size of the phosphine coligands.[3] Bulky ligands can favor the formation of low-coordinate metal centers, which are often the catalytically active species.[4][5]
This guide provides an in-depth technical comparison of the steric hindrance imparted by the di-p-tolylmethane moiety when incorporated into a ligand framework. As di-p-tolylmethane itself is a hydrocarbon without a coordinating atom, we will assess its steric influence as a substituent on a phosphine ligand, one of the most versatile and tunable ligand classes in organometallic chemistry.[5] For this analysis, we will consider the representative ligand, tris(2,2-di-p-tolylethyl)phosphine, where the bulky di-p-tolylmethane group is directly attached to the phosphorus donor atom. We will compare its projected steric profile against a series of well-characterized phosphine ligands, providing the experimental and computational methodologies required for such an assessment.
Quantifying Steric Hindrance: Cone Angle vs. Buried Volume
To move beyond qualitative descriptions like "bulky" or "hindered," quantitative parameters are essential. The two most prominent metrics in modern coordination chemistry are the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur).
-
Tolman Cone Angle (θ): Introduced by Chadwick A. Tolman, the cone angle is defined as the apex angle of a cone, centered on the metal, that encompasses the entire ligand.[6][7] It is a measure of the overall size of the ligand and is sensitive to the dimensions of the ligand even at a distance from the metal center.[8]
-
Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand.[9][10] It emphasizes the steric hindrance proximal to the metal, offering a complementary perspective to the cone angle.[8]
Crucially, these two parameters are not equivalent.[8][11] A ligand can have a large cone angle but a relatively small buried volume. Such ligands are described as having "remote steric hindrance," meaning they are sterically encumbered at a distance from the metal but less crowded at the direct coordination site.[8][11] This unique profile is increasingly recognized as beneficial, particularly in nickel catalysis.[11]
Comparative Analysis of Phosphine Ligand Sterics
To objectively assess the steric profile of a ligand containing the di-p-tolylmethane group, we compare it with a series of common phosphine ligands that represent a spectrum of steric demands. The values for our model ligand, P(CH(p-Tol)₂)₃ , are estimated based on its structural features—specifically, the flexible methylene spacer and the large, rotatable tolyl groups.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Steric Classification |
| Trimethylphosphine | P(CH₃)₃ | 118 | 23.3 | Small |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 29.5 | Medium |
| Tri(o-tolyl)phosphine | P(o-C₇H₇)₃ | 194 | 35.0 | Proximally Hindered |
| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 170 | 31.9 | Bulky / Flexible |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 35.6 | Very Bulky |
| Tris(di-p-tolylmethyl)phosphine (Model) | P(CH(p-Tol)₂)₃ | ~205 (Estimated) | ~32 (Estimated) | Remote Hindrance |
Data compiled from multiple sources.[12][13] %Vbur values are calculated for a tetrahedral [Ni(CO)₃(P)] complex.[13]
The di-p-tolylmethane-based ligand is projected to have one of the largest cone angles due to the sheer size of the six tolyl rings. However, because the bulky groups are connected via a methylene (CH) spacer, they are held further from the metal center. This results in a percent buried volume that is not commensurately large, classifying it as a ligand with significant remote steric hindrance.[8][11] This contrasts sharply with a ligand like P(o-tolyl)₃, where the ortho-methyl groups contribute to high steric bulk both near the metal (high %Vbur) and overall (high θ).
Experimental & Computational Protocols
The determination of steric parameters is a rigorous process that combines synthesis, spectroscopy, X-ray crystallography, and computational modeling. The protocols described below represent the standard, self-validating methodologies in the field.
Protocol 1: Determination of Tolman Cone Angle (θ) via X-ray Crystallography
The causality for this experimental choice rests on the need for a precise, three-dimensional structure. Single-crystal X-ray diffraction (SCXRD) provides the definitive atomic coordinates required for an accurate geometric measurement of the ligand's size.[3] A standard model complex, such as a tetrahedral nickel complex, is used for consistency and comparison with Tolman's original data.[6]
Step 1: Synthesis of the [Ni(CO)₃(L)] Complex
-
Preparation: In a nitrogen-filled glovebox, dissolve the phosphine ligand (L) (0.1 mmol) in anhydrous, degassed toluene (10 mL) in a Schlenk flask.
-
Reaction: Add a solution of tetracarbonylnickel(0), Ni(CO)₄ (0.1 mmol), dropwise to the stirred ligand solution at room temperature. Caution: Ni(CO)₄ is extremely toxic and volatile and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction by infrared (IR) spectroscopy. The disappearance of the ν(CO) band of Ni(CO)₄ and the appearance of new ν(CO) bands corresponding to the [Ni(CO)₃(L)] product indicate reaction completion.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the desired [Ni(CO)₃(L)] complex.
Step 2: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Grow single crystals of the [Ni(CO)₃(L)] complex suitable for SCXRD. This is typically achieved by slow evaporation of a dilute solution, slow cooling of a saturated solution, or vapor diffusion of a non-solvent (e.g., pentane) into a solution of the complex (e.g., in dichloromethane).[14]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The resulting model will provide the precise coordinates of all atoms in the complex.[15]
Step 3: Cone Angle Calculation
-
Model Definition: Using the solved crystal structure, define a model with the Nickel (Ni) atom at the origin.
-
Standardization: For direct comparison with Tolman's values, standardize the Ni-P bond length to 2.28 Å along the z-axis.[6][12]
-
Geometric Calculation: Calculate the angle of a cone, with its apex at the Ni atom, that tangentially touches the van der Waals spheres of the outermost atoms of the phosphine ligand. This calculation is typically performed using specialized software that can import crystallographic information files (.cif).[12][16]
Caption: Experimental workflow for determining steric parameters.
Conclusion: Leveraging Remote Steric Hindrance for Advanced Catalyst Design
The assessment of steric hindrance is a cornerstone of modern coordination chemistry. By using quantitative descriptors like the Tolman cone angle and percent buried volume, we can move beyond simple heuristics and make data-driven decisions in ligand design.
The di-p-tolylmethane group, when incorporated as a substituent on a phosphine ligand, creates a unique steric profile characterized by a very large cone angle but a moderate buried volume. This "remote steric hindrance" is a powerful design element. [8][11]It allows for the creation of a sterically crowded pocket around the metal center that can enforce specific selectivities, yet the region proximal to the metal remains relatively open, permitting substrate binding and facilitating key catalytic steps. [11]This principle is particularly relevant for catalysts based on smaller first-row transition metals like nickel, where excessive proximal bulk from ligands designed for palladium can be detrimental. [8][11]By understanding and quantifying these nuanced steric effects, researchers can better tailor ligand architectures to the specific geometric and electronic demands of a given metal and catalytic transformation, accelerating the discovery of new and more efficient chemical processes.
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A Comparative Guide to the Thermal Stability of Di-p-tolylmethane-Containing Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and process chemistry, thermal stability is a critical performance attribute. For materials incorporating di-p-tolylmethane, a diarylmethane derivative, understanding their behavior at elevated temperatures is paramount for ensuring process safety, product purity, and operational efficiency. This guide provides a comprehensive technical comparison of the thermal stability of di-p-tolylmethane-containing materials, benchmarked against relevant alternatives. By integrating established analytical protocols with comparative data, this document serves as a crucial resource for researchers and professionals in material science and drug development.
The Significance of Thermal Stability in High-Performance Applications
The utility of organic materials in applications such as heat transfer fluids, high-performance polymers, and as reagents in chemical synthesis is often dictated by their thermal stability.[1] Decomposition at operating temperatures can lead to a cascade of undesirable events, including altered heat transfer properties, the generation of volatile byproducts, and catalyst deactivation. For di-p-tolylmethane and related diarylmethanes, the core structure's stability is a key determinant of their suitability for high-temperature applications.
Diarylmethane-based compounds are frequently employed as high-temperature heat transfer fluids in the chemical and pharmaceutical industries.[2][3] In these roles, the fluid's ability to resist thermal cracking and oxidation directly impacts its service life and the overall safety of the operation.
Benchmarking Thermal Stability: A Comparative Analysis
While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure di-p-tolylmethane is limited, we can infer its thermal stability characteristics based on its chemical structure and by comparing it to well-characterized analogous materials. The primary alternatives for comparison are other diarylmethane-based heat transfer fluids, such as benzyltoluene and dibenzyltoluene.
| Material | Chemical Structure | Typical Maximum Operating Temperature (°C) | Boiling Point (°C) | Key Considerations |
| Di-p-tolylmethane | C₁₅H₁₆ | Not widely reported; inferred to be in the range of other diarylmethanes. | ~295-300 | Limited publicly available thermal stability data. Methyl groups may influence decomposition pathways compared to unsubstituted diphenylmethane. |
| Benzyltoluene | C₁₄H₁₄ | ~330 - 360[1][4] | ~282 | Good thermal stability and low viscosity. Often used in pharmaceutical and polymer processing.[2] |
| Dibenzyltoluene | C₂₁H₂₀ | ~350[3][5] | ~390 | Excellent thermal stability at high temperatures. Lower vapor pressure than benzyltoluene.[6] |
| Diphenylmethane | C₁₃H₁₄ | ~300 | 264 | The parent compound for this class. Its thermal stability serves as a fundamental benchmark.[2] |
Table 1: Comparative Properties of Di-p-tolylmethane and Alternative Heat Transfer Fluids. This table summarizes the key thermal properties of di-p-tolylmethane and its common alternatives. The maximum operating temperatures are indicative of their relative thermal stabilities under operational conditions.
Experimental Protocols for Assessing Thermal Stability
To ensure scientific rigor and enable meaningful comparisons, standardized analytical techniques are essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for evaluating the thermal stability of materials.
Thermogravimetric Analysis (TGA) for Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is invaluable for determining the onset temperature of decomposition, the rate of mass loss, and the composition of the material.
Standardized Protocol (based on ASTM E1131): [5][6]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards.
-
Sample Preparation: Place a 5-10 mg sample of the di-p-tolylmethane-containing material into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the mass loss curve.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to identify thermal events such as melting, crystallization, and glass transitions, and can also indicate the onset of exothermic decomposition reactions.
Standardized Protocol (based on ASTM E1269 for specific heat capacity): [4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Seal a 2-5 mg sample of the di-p-tolylmethane-containing material in a hermetic aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of diarylmethanes primarily proceeds through the homolytic cleavage of the C-C and C-H bonds. For di-p-tolylmethane, the presence of methyl groups on the phenyl rings can influence the decomposition pathway. The benzylic protons are particularly susceptible to abstraction, leading to the formation of radical intermediates that can subsequently undergo a variety of reactions, including recombination and disproportionation. The stability of the resulting benzylic radicals is a key factor in the overall thermal stability of the molecule.
Conclusion and Future Directions
Di-p-tolylmethane-containing materials hold significant promise for high-temperature applications. While a direct, quantitative comparison of its thermal stability is hampered by the lack of publicly available experimental data, a qualitative assessment based on its chemical structure and comparison with related diarylmethanes suggests a high degree of thermal stability.
For a definitive evaluation, it is imperative that researchers conduct standardized TGA and DSC analyses on di-p-tolylmethane and its formulations. The protocols outlined in this guide, based on ASTM standards, provide a robust framework for such investigations. The resulting data will be invaluable for the rational design of new materials and for ensuring the safety and efficiency of processes that utilize these versatile compounds.
References
-
ASTM E1131-08(2014), Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2014,
-
ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998,
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ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2011,
-
Global Heat Transfer. (n.d.). Marlotherm LH (-30°C – 360°C). Retrieved from [Link]
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Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di-p-tolylmethane for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides an in-depth, procedural framework for the safe disposal of di-p-tolylmethane, moving beyond simple checklists to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the knowledge to handle this substance confidently and responsibly.
Understanding the Hazard Profile of Di-p-tolylmethane
Before any disposal protocol can be implemented, a thorough understanding of the subject chemical's intrinsic hazards is paramount. Di-p-tolylmethane (CAS No. 4957-14-6) is an aromatic hydrocarbon whose toxicological properties are not yet exhaustively studied[1]. However, available data necessitates a cautious and well-defined approach to its handling and disposal.
Key hazards identified in Safety Data Sheets (SDS) include:
-
Acute Toxicity: It is classified as harmful if swallowed and potentially fatal if inhaled as a dust or aerosol[1][2]. This high inhalation toxicity is a critical factor in determining appropriate personal protective equipment (PPE) and handling procedures.
-
Eye Irritation: The compound is known to cause serious eye irritation[1][2].
-
Environmental Hazard: Di-p-tolylmethane may cause long-lasting harmful effects to aquatic life, mandating that it be prevented from entering drains or waterways[1][2].
The causality is clear: the potential for severe acute health effects and long-term environmental damage dictates that di-p-tolylmethane waste must be treated as hazardous and must not be disposed of through standard laboratory drains or as common refuse.
Core Principles of Di-p-tolylmethane Waste Management
The disposal strategy for di-p-tolylmethane is governed by the principles of waste minimization, containment, and regulatory compliance. The overarching goal is to prevent environmental release and ensure the safety of all personnel.
-
Source Reduction: The most effective disposal method is to not generate waste in the first place. Careful experimental planning to use only the necessary amount of di-p-tolylmethane is the first line of defense.
-
Segregation: Waste containing di-p-tolylmethane must be segregated from non-hazardous waste streams to ensure it is disposed of correctly and to avoid costly contamination of other waste.
-
Containment: All di-p-tolylmethane waste must be collected in designated, properly labeled, and sealed containers to prevent accidental spills or the release of dust and vapors[1][3].
-
Professional Disposal: Due to its hazardous nature, the final disposal of di-p-tolylmethane must be conducted by a licensed and certified professional waste disposal company[1]. These companies have the specialized equipment and permits required for the safe and legal destruction of such chemicals.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of di-p-tolylmethane waste in a laboratory setting.
Caption: Workflow for Di-p-tolylmethane Waste Management.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
3.1. Required Personal Protective Equipment (PPE)
Before handling any waste containing di-p-tolylmethane, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[1].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Due to the high inhalation toxicity, all handling of di-p-tolylmethane waste that could generate dust or aerosols must be performed in a certified chemical fume hood[1]. If a fume hood is not available, a NIOSH-approved respirator is mandatory[1].
3.2. Waste Collection and Containment
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with aromatic hydrocarbons. The container must have a secure screw-top lid.
-
Label the Container: Clearly label the container with "Hazardous Waste," "Di-p-tolylmethane," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity)[2].
-
Collect Solid Waste: Carefully transfer any unused solid di-p-tolylmethane, contaminated weighing papers, or grossly contaminated items (like stir bars) into the designated waste container. Avoid creating dust during this process[1].
-
Collect Contaminated Labware: Disposable items such as gloves, wipes, and pipette tips that have come into contact with di-p-tolylmethane should also be placed in the hazardous waste container[4].
-
Seal the Container: Once waste is added, securely seal the container. Do not leave it open in the laboratory.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials[4].
3.3. Final Disposal Procedure
-
Do Not Discharge to the Environment: Under no circumstances should di-p-tolylmethane or its waste be disposed of down the drain or in the regular trash[1][3]. This is to prevent aquatic toxicity and environmental contamination[2].
-
Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service[1][4].
-
Recommended Disposal Method: The standard and recommended method for the final disposal of di-p-tolylmethane is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products[1]. This ensures the complete destruction of the compound. Some disposal services may offer to dissolve the material in a combustible solvent before incineration[1].
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated (use a fume hood if the spill is contained within it) and evacuate non-essential personnel.
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Containment: Prevent the spill from spreading or entering any drains[1].
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place it into the designated hazardous waste container[3].
-
Use an inert absorbent material for any liquid solutions.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Safety Data Summary
| Parameter | Value | Source |
| CAS Number | 4957-14-6 | TCI Chemicals[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH330: Fatal if inhaledH413: May cause long lasting harmful effects to aquatic life | TCI Chemicals[2] |
| LD50 (Oral, Rat) | 1700 mg/kg | TCI Chemicals[2] |
| LC50 (Inhalation, Rat) | 180 mg/m³ (2 h) | TCI Chemicals[2] |
This table provides a quick reference for the critical hazard data that informs these disposal procedures. The extremely low LC50 value underscores the importance of respiratory protection and proper ventilation.
By adhering to these scientifically grounded and procedurally detailed guidelines, your laboratory can ensure the safe and compliant disposal of di-p-tolylmethane, upholding the highest standards of safety and environmental responsibility.
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4,4'-Diamino-3,3'-dimethyldiphenylmethane | 838-88-0 . TCI Chemicals.
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4,4'-Diaminodiphenylmethane . PubChem.
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Navigating the Safe Handling of Di-p-tolylmethane: A Guide to Personal Protective Equipment
For the experienced researcher, scientist, and drug development professional, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. Di-p-tolylmethane, a key intermediate in various synthetic pathways, presents a unique set of handling challenges that demand a comprehensive and well-understood personal protective equipment (PPE) strategy. This guide provides an in-depth, procedural framework for the safe handling of Di-p-tolylmethane, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.
Understanding the Risks: The Chemical Profile of Di-p-tolylmethane
Before detailing PPE protocols, it is essential to grasp the inherent hazards of Di-p-tolylmethane. According to safety data sheets (SDS), this compound is classified with significant health risks. It is acutely toxic if inhaled, harmful if swallowed, and causes serious eye irritation.[1][2] The toxicological properties have not been exhaustively investigated, which necessitates a cautious and conservative approach to handling.[1]
| Hazard Statement | GHS Classification | Implication for Handling |
| Fatal if inhaled[1][2] | Acute Toxicity, Inhalation (Category 2)[1][2] | Stringent respiratory protection is non-negotiable. Exposure to even small quantities of airborne particles or aerosols can be lethal. |
| Harmful if swallowed[1][2] | Acute Toxicity, Oral (Category 4)[1][2] | Prevention of ingestion through contaminated hands or surfaces is crucial. |
| Causes serious eye irritation[1] | Eye Irritation (Category 2)[1] | Robust eye and face protection is mandatory to prevent painful and potentially damaging eye contact. |
| May cause long lasting harmful effects to aquatic life[1][2] | Chronic Aquatic Toxicity (Category 4)[1][2] | Proper disposal procedures must be followed to avoid environmental contamination. |
Given these significant hazards, a multi-layered PPE approach is required to create a self-validating system of protection. This system is designed to minimize risk at every potential point of exposure.
The Core of Protection: A Step-by-Step PPE Protocol
The following procedural guidance is designed to provide a clear, actionable workflow for researchers handling Di-p-tolylmethane. The causality behind each step is explained to reinforce the importance of adherence.
Respiratory Protection: The First Line of Defense
Why it's critical: The "Fatal if inhaled" classification is the most severe risk associated with Di-p-tolylmethane.[1][2] The fine, potentially airborne nature of the solid or its vapors necessitates a high level of respiratory protection.
Protocol:
-
Work within a certified chemical fume hood. This engineering control is the primary method for minimizing airborne concentrations.
-
Mandatory Respirator Use: A NIOSH-approved respirator is required. The specific type depends on the potential for exposure.
-
For routine handling of small quantities: A full-facepiece respirator with N100 (US) or P3 (EU) particulate filters is recommended.[1] This provides a high level of filtration against airborne particles and also offers eye protection.
-
For situations with a higher risk of aerosolization or spills: A full-face supplied-air respirator is the safer choice.[1]
-
Fit Testing and Training: All personnel required to wear respirators must undergo annual fit testing and receive comprehensive training on proper use, maintenance, and limitations.
Eye and Face Protection: Preventing Irritation and Injury
Why it's critical: Di-p-tolylmethane is a serious eye irritant.[1] Direct contact can cause significant pain and potential damage.
Protocol:
-
Chemical Splash Goggles are the minimum requirement. Standard safety glasses do not provide a sufficient seal against dust and splashes.
-
A face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[1] This provides an additional layer of protection for the entire face.
Hand Protection: The Barrier Against Dermal Contact
Why it's critical: While the primary routes of acute toxicity are inhalation and ingestion, skin contact should be diligently avoided.[1] Contaminated gloves can be a vector for accidental ingestion.
Protocol:
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[1]
-
Proper Donning and Doffing:
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
Doffing: To prevent skin contamination, use a proper removal technique (without touching the glove's outer surface with a bare hand).
-
-
Immediate Disposal: Dispose of contaminated gloves immediately in a designated hazardous waste container.[1] Do not reuse disposable gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Protective Clothing: Shielding the Body
Why it's critical: Protective clothing prevents the contamination of personal clothing and skin.
Protocol:
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.
-
Full-Coverage Clothing: Wear long pants and closed-toe, closed-heel shoes.
-
For larger quantities or spill response: A disposable, chemical-resistant suit or coverall provides a higher level of protection.[1]
Operational and Disposal Plans: A Seamless Safety Workflow
A robust PPE strategy extends beyond personal wear to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations when working with Di-p-tolylmethane, integrating the essential PPE at each stage.
Caption: Safe Handling Workflow for Di-p-tolylmethane.
Disposal of Contaminated Materials
Why it's critical: Improper disposal can lead to environmental harm and potential exposure to waste handlers.[1][2]
Protocol:
-
Segregation: All materials that have come into contact with Di-p-tolylmethane, including gloves, disposable lab coats, weighing papers, and contaminated labware, must be treated as hazardous waste.[3]
-
Containment: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[1]
-
Surplus Chemical: Unused or surplus Di-p-tolylmethane should be disposed of as hazardous waste. Do not attempt to wash it down the drain.[1] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[1]
-
Professional Disposal: All waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1]
By adhering to these detailed protocols, researchers can confidently and safely handle Di-p-tolylmethane, ensuring both personal well-being and the integrity of their valuable work. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
-
Di-p-tolylmethane Safety Data Sheet. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
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Chemical Properties of Methane, di-p-tolyl- (CAS 4957-14-6). (n.d.). Cheméo. Retrieved January 4, 2026, from [Link]
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Chemical Database: Methane, di-p-tolyl-. (n.d.). EnvironmentalChemistry.com. Retrieved January 4, 2026, from [Link]
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Di-p-tolylmethane | C15H16 | CID 21071. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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DI-P-TOLYLMETHANE. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]
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Di-p-tolylmethane (4957-14-6). (n.d.). Chemchart. Retrieved January 4, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
